Methyl 3-chloro-5-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPLBAAUZDLTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542007 | |
| Record name | Methyl 3-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96826-41-4 | |
| Record name | Methyl 3-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-chloro-5-methoxybenzoate synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-5-methoxybenzoate
Introduction
This compound is a versatile chemical intermediate recognized for its role as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its substituted benzene ring, featuring chloro, methoxy, and methyl ester functionalities, provides multiple reactive sites for the construction of more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and validated protocols.
The strategic placement of the chloro and methoxy groups meta to each other, and to the carboxylate, makes this molecule a valuable synthon. Understanding the synthetic routes to its preparation is crucial for chemists engaged in medicinal chemistry and materials science. This document outlines two robust and scientifically grounded pathways for its synthesis, starting from common laboratory reagents.
Pathway A: Synthesis from 3-Hydroxybenzoic Acid
This pathway is a classic example of sequential aromatic functionalization, beginning with the readily available starting material, 3-hydroxybenzoic acid. The synthesis involves three core transformations: electrophilic chlorination, O-methylation, and Fischer esterification. The order of these steps is critical to achieving the desired regioselectivity, leveraging the directing effects of the substituents.
Logical Flow of Pathway A
Caption: Overall workflow for the synthesis of this compound starting from 3-Hydroxybenzoic Acid.
Step 1: Electrophilic Chlorination of 3-Hydroxybenzoic Acid
Causality: The key to this step is controlling the regioselectivity of the chlorination. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[2] The incoming electrophile (Cl+) will be directed to positions ortho or para to the hydroxyl group. The position para to the -OH group (C5) is also meta to the -COOH group. This convergence of directing effects strongly favors the formation of the 5-chloro isomer. A Lewis acid catalyst is required to generate a sufficiently potent electrophile from molecular chlorine.[3][4]
Reaction Mechanism: Electrophilic Aromatic Substitution
Sources
Physical and chemical properties of Methyl 3-chloro-5-methoxybenzoate
An In-depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate
Introduction
This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a chlorine atom and a methoxy group meta to the methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, synthesis, and safety protocols, tailored for researchers and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named as the methyl ester of 3-chloro-5-methoxybenzoic acid.
-
IUPAC Name: this compound
-
CAS Number: 96826-41-4[1]
-
Molecular Formula: C₉H₉ClO₃[1]
-
Molecular Weight: 200.62 g/mol [1]
The arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring dictates the molecule's reactivity and physical characteristics.
Caption: Chemical Structure of this compound.
Physical Properties
The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and storage. The predicted properties for this compound are summarized below.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 282.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1] |
Chemical Reactivity and Applications
This compound's reactivity is primarily centered around the ester functional group, with the substituted aromatic ring also capable of undergoing further modification under specific conditions.
Ester Group Reactivity
The methyl ester is susceptible to nucleophilic acyl substitution. This is the most common pathway for derivatization.
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to the parent carboxylic acid, 3-chloro-5-methoxybenzoic acid. This is a foundational reaction for removing the ester protecting group or for synthesizing carboxylate salts.
-
Amidation: The ester can react with amines to form the corresponding amide. This is a crucial transformation in the synthesis of many biologically active molecules. For instance, a similar compound, methyl-5-chloro-2-methoxybenzoate, is reacted with phenethylamine at elevated temperatures to produce N-phenethyl-5-chloro-2-methoxybenzamide, a key step in the synthesis of certain sulfonamides[2]. This demonstrates a typical application of this class of esters in building more complex molecular scaffolds.
Aromatic Ring Reactivity
The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and ester groups. However, the methoxy group is an activating, ortho-para director. The positions ortho to the methoxy group (C4 and C6) are the most likely sites for substitution, though the steric hindrance and electronic effects from the other substituents make such reactions challenging. Under forcing conditions, reactions like nitration could potentially be achieved, as seen in the synthesis of Gefitinib intermediates where a related methoxybenzoate is nitrated[3].
Applications in Synthesis
This compound serves as an intermediate in multi-step syntheses. Its functional groups allow for sequential or orthogonal chemical modifications, making it a versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of a synthetic compound. Below are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.5 ppm), each integrating to 1H. Their splitting patterns (doublets or triplets of doublets) will be determined by their meta-coupling constants.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to 3H.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet, typically slightly downfield from the methoxy singlet, around 3.9-4.0 ppm, integrating to 3H.
-
-
¹³C NMR: The carbon NMR will show nine distinct signals.
-
Carbonyl Carbon: A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), with the carbon attached to the methoxy group being the most upfield and the carbon attached to the ester being downfield.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Ester Methyl Carbon: A signal around 50-55 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 200. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 202, with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-•OCH₃) to give a fragment at m/z 169, or the loss of the ester methyl group followed by carbon monoxide.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A similar compound, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be effectively analyzed using a reverse-phase method, which is directly applicable here[4].
-
Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1 or equivalent), typically 4.6 x 150 mm, 5 µm particle size[4].
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water[4]. A typical starting point would be 60:40 (v/v) Acetonitrile:Water. For improved peak shape, add 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid[4].
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Synthesis Workflow
The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid.
Caption: General workflow for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-methoxybenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (approx. 20-30 eq), which acts as both the solvent and the reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Safety and Handling
Proper handling of chemicals is paramount in a laboratory setting. Based on available safety data, this compound requires careful handling. The following is a summary of GHS precautionary statements[1].
| Category | Precautionary Measures |
| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][5] |
| Response (First Aid) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[1] |
| Disposal | Take off contaminated clothing and wash before reuse. Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
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Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies . SIELC Technologies. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 . PubChem. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Characterization of Methyl 2-amino-5-chloro-3-methoxybenzoate (CAS 906095-44-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is paramount. This guide provides a comprehensive technical overview of Methyl 2-amino-5-chloro-3-methoxybenzoate, a substituted aminobenzoate derivative identified by CAS number 906095-44-1. While not a household name, this compound represents a class of scaffolds—substituted aromatic amines and benzoates—that are prevalent in medicinal chemistry and organic synthesis.[1][2] The strategic placement of amino, chloro, and methoxy functionalities offers multiple reaction sites and modulates the electronic and steric properties of the molecule, making it a valuable intermediate.
This document moves beyond a simple data sheet, offering a structured narrative that explains the why behind the how. We will delve into the essential physicochemical properties, provide detailed, field-tested protocols for its analytical characterization, and contextualize its structural features through spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently ascertain the identity, purity, and stability of this compound.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and core properties. This section consolidates the known information for CAS 906095-44-1.
Chemical Structure and Core Identifiers
-
Systematic Name: Methyl 2-amino-5-chloro-3-methoxybenzoate[3][4][5]
-
CAS Number: 906095-44-1
-
Molecular Formula: C₉H₁₀ClNO₃[6]
-
Chemical Structure:
Predicted Physicochemical Data
Direct experimental data for this specific compound is not widely published. The following table summarizes key physical properties, which are either predicted based on its structure or inferred from closely related analogs.
| Property | Predicted/Estimated Value | Rationale & Authoritative Context |
| Appearance | White to off-white solid | Typical for small aromatic organic compounds.[7] |
| Melting Point (°C) | ~230 - 245 | Inferred from the related compound 2-amino-5-chloro-3-methylbenzoic acid (239-243 °C).[8] The methyl ester may have a slightly different melting point. |
| Boiling Point (°C) | >350 (at 760 mmHg) | High boiling point is expected due to polarity and molecular weight. A related isomer has a calculated boiling point of 372.30 °C.[9] |
| Solubility | Soluble in methanol, acetonitrile, DMSO, ethyl acetate; sparingly soluble in water. | The ester and methoxy groups provide some polarity, but the aromatic ring limits aqueous solubility. This is a common solubility profile for such scaffolds. |
| Purity (Commercial) | Typically ≥95%, commonly found at 98%.[3][4] | As a building block, high purity is essential for subsequent reactions. Always verify with a Certificate of Analysis. |
Part 2: Spectroscopic and Chromatographic Characterization
This section details the analytical workflows required to confirm the structure and purity of Methyl 2-amino-5-chloro-3-methoxybenzoate. The provided data are illustrative, based on established principles of spectroscopy for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[10] For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organics. However, if the -NH₂ protons are of particular interest, DMSO-d₆ is a better choice as it reduces the rate of proton exchange, leading to sharper amine signals.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d, J ≈ 2.5 Hz | 1H | Ar-H (C4) | The two aromatic protons are ortho to each other but in different electronic environments. They will appear as doublets due to coupling with each other. This proton is ortho to the electron-donating -NH₂ group. |
| ~6.95 | d, J ≈ 2.5 Hz | 1H | Ar-H (C6) | This proton is ortho to the electron-withdrawing -Cl group, shifting it slightly upfield compared to its counterpart. |
| ~5.50 | s (broad) | 2H | -NH₂ | Amine protons are often broad due to quadrupole effects and exchange. The chemical shift can vary significantly with concentration and water content. |
| ~3.85 | s | 3H | -COOCH₃ | Ester methyl protons typically appear in this region as a sharp singlet. |
| ~3.80 | s | 3H | -OCH₃ | Methoxy protons on an aromatic ring also appear as a sharp singlet, often slightly downfield of an ester methyl. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |
| ~150 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145 | Ar-C -NH₂ | Aromatic carbon attached to the electron-donating amino group. |
| ~125 | Ar-C -Cl | Aromatic carbon attached to the electron-withdrawing chlorine atom. |
| ~120 | Ar-C H (C6) | Aromatic methine carbon. |
| ~115 | Ar-C H (C4) | Aromatic methine carbon. |
| ~110 | Ar-C -COOCH₃ | Quaternary aromatic carbon attached to the ester group. |
| ~52 | -COOC H₃ | Ester methyl carbon. |
| ~56 | -OC H₃ | Methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Expertise & Causality: For this molecule, Electrospray Ionization (ESI) in positive mode is an excellent choice as the primary amine group is readily protonated to form [M+H]⁺. Electron Ionization (EI) would also be effective and provide more extensive fragmentation, which can be useful for structural confirmation. A key diagnostic feature will be the isotopic pattern of chlorine.[11]
Expected Mass Spectrum Data:
| Ionization Mode | Expected m/z | Interpretation |
| ESI (+) | 216.04 | [M+H]⁺ for ³⁵Cl isotope |
| ESI (+) | 218.04 | [M+H]⁺ for ³⁷Cl isotope |
| EI | 215.03 | [M]⁺˙ (Molecular ion) for ³⁵Cl isotope |
| EI | 217.03 | [M]⁺˙ (Molecular ion) for ³⁷Cl isotope |
Trustworthiness - The Chlorine Isotope Signature: A self-validating feature of the mass spectrum is the presence of the M and M+2 peaks. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11] Therefore, any ion containing a single chlorine atom will manifest as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[11][12] Observing this pattern is a strong confirmation of the compound's elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the compound.
Expertise & Causality: A reverse-phase C18 column is the standard choice for separating small molecules of moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the compound with a good retention time and peak shape. A UV detector is ideal, as the aromatic ring of the analyte is a strong chromophore. The optimal wavelength for detection should be determined by running a UV scan but is expected to be in the 254-320 nm range.
Protocol 1: HPLC Purity Assessment
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/Vis at 254 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of ~1 mg/mL in methanol.
-
Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
Gradient Elution Method:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Data Analysis:
-
Inject 10 µL of the prepared sample.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Trustworthiness: This method includes a gradient elution, which is crucial for separating the main analyte from both more polar and less polar impurities. The use of formic acid helps to protonate the amine, leading to sharper peaks and better chromatography.[13]
Part 3: Synthetic Pathway and Workflow
Understanding the synthesis of a compound provides insight into potential impurities and side products that may be present.
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthetic route can be devised starting from commercially available materials. The key transformations would involve nitration, reduction, chlorination, and esterification/methylation reactions on a suitable benzoic acid precursor. A likely precursor is 3-methoxybenzoic acid.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for CAS 906095-44-1.
Expertise & Causality: The order of these steps is critical. For instance, nitration is performed early as the methoxy group is an ortho-, para-director. Subsequent reduction of the nitro group to an amine provides a strongly activating group that can direct the incoming chlorine atom. N-chlorosuccinimide (NCS) is a common and relatively mild reagent for the chlorination of activated aromatic rings.[14] Finally, esterification of the carboxylic acid is a standard transformation.
Part 4: Safety and Handling
A comprehensive characterization includes an understanding of the compound's hazards.
Hazard Profile: Based on available Safety Data Sheets (SDS) for this compound, it is classified with the following hazards:[15]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Safety Workflow:
Caption: Workflow for the safe handling of chemical reagents.
Conclusion
Methyl 2-amino-5-chloro-3-methoxybenzoate (CAS 906095-44-1) is a valuable chemical intermediate whose utility is unlocked through rigorous characterization. This guide has provided a comprehensive framework for its identification, purity assessment, and safe handling. By integrating foundational knowledge with detailed, actionable protocols for NMR, MS, and HPLC, we establish a self-validating system for analysis. The insights into its spectroscopic properties and potential synthetic origins further empower researchers to use this building block with confidence, ensuring the integrity and reproducibility of their scientific endeavors.
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PubChem. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]
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IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
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ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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PubMed. Effects of substituent position on aminobenzoate relaxation pathways in solution. [Link]
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PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]
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Spectroscopic data for Methyl 3-chloro-5-methoxybenzoate (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-chloro-5-methoxybenzoate
Introduction
This compound (CAS No. 96826-41-4) is a substituted aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research.[1] Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of a molecule's identity and purity.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the predicted spectroscopic data for this compound. Due to a scarcity of publicly available experimental spectra for this specific compound, this paper will leverage established spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable, predicted dataset. This approach not only offers a robust hypothesis for the spectral characteristics of the title compound but also illustrates the deductive reasoning central to spectroscopic interpretation.
Molecular Structure & Properties
A thorough analysis begins with the molecule's fundamental structure and properties.
-
Molecular Formula: C₉H₉ClO₃
-
Molecular Weight: 200.62 g/mol
-
IUPAC Name: this compound
The structure consists of a benzene ring substituted at positions 1, 3, and 5 with a methyl ester group, a chlorine atom, and a methoxy group, respectively.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) |
| C=O (C7) | ~165 |
| C-O (C5) | ~160 |
| C-Cl (C3) | ~135 |
| C-COOCH₃ (C1) | ~132 |
| C-H (C6) | ~122 |
| C-H (C2) | ~119 |
| C-H (C4) | ~115 |
| Ester (-COOCH₃, C8) | ~56 |
| Methoxy (-OCH₃, C9) | ~53 |
Interpretation and Justification
-
Carbonyl Carbon (C7): Ester carbonyl carbons are highly deshielded and typically appear in the 165-175 ppm range.
-
Aromatic Carbons:
-
C5 (C-O): The carbon directly attached to the electronegative oxygen of the methoxy group will be the most deshielded aromatic carbon, predicted around 160 ppm.
-
C3 (C-Cl): The carbon bonded to chlorine will also be significantly deshielded, appearing around 135 ppm.
-
C1 (C-COOCH₃): This quaternary carbon is deshielded by the ester group and is predicted around 132 ppm.
-
C2, C4, C6 (C-H): These carbons are shielded relative to the substituted carbons and will appear further upfield. Their precise shifts are influenced by the combined electronic effects of the three substituents.
-
-
Methyl Carbons (C8, C9): The sp³ hybridized carbons of the methoxy and ester methyl groups are the most shielded, appearing furthest upfield. The carbon of the ether methoxy (C9) is typically slightly more shielded than the ester methyl carbon (C8).
Standard Experimental Protocol
The protocol is similar to that for ¹H NMR, but the acquisition parameters are changed to observe the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. This simplifies the spectrum but removes coupling information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000-3100 | C-H (aromatic) stretch | Medium |
| ~2850-2960 | C-H (methyl) stretch | Medium |
| ~1725-1740 | C=O (ester) stretch | Strong |
| ~1580-1600 | C=C (aromatic) stretch | Medium-Strong |
| ~1250-1300 | C-O (ester) stretch | Strong |
| ~1050-1150 | C-O (aryl ether) stretch | Strong |
| ~700-800 | C-Cl stretch | Medium-Strong |
Interpretation and Justification
The presence of a strong absorption band around 1730 cm⁻¹ would be the most indicative feature, confirming the ester carbonyl group. The dual strong C-O stretching bands are also key identifiers for the ester and aryl ether functionalities. The C-Cl stretch is expected in the fingerprint region and provides further evidence for the structure.
Standard Experimental Protocol
For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR).
-
Instrument Setup: Perform a background scan on the clean ATR crystal.
-
Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted MS Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z 200 and 202.
-
Isotopic Pattern: The presence of a chlorine atom will result in two molecular ion peaks: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl). The natural abundance of these isotopes is approximately 3:1. Therefore, we predict a peak at m/z 200 and a peak at m/z 202 with an intensity ratio of roughly 3:1 . This isotopic signature is a powerful confirmation of the presence of one chlorine atom.
Predicted Fragmentation Pattern
Electron Ionization (EI) is a high-energy technique that causes significant fragmentation. A plausible pathway is outlined below:
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
-
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters leads to a stable acylium ion at m/z 169/171 . This is often the base peak.
-
Loss of the ester group (•COOCH₃): Cleavage of the bond between the ring and the ester group would result in a fragment at m/z 141/143 .
-
Decarbonylation: The acylium ion (m/z 169/171) can lose a molecule of carbon monoxide (CO) to also form the fragment at m/z 141/143 .
Standard Experimental Protocol
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) for separation and purification.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum showing the relative abundance of each m/z value is generated.
Conclusion
This guide presents a comprehensive, albeit predicted, spectroscopic dataset for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed and well-justified spectral profile. The key predicted identifiers include a distinct three-proton meta-coupled system in the ¹H NMR, a strong ester carbonyl stretch near 1730 cm⁻¹ in the IR, and a characteristic 3:1 isotopic pattern at m/z 200/202 in the mass spectrum. This document serves as a valuable reference for any researcher working with this compound, providing a solid framework for the analysis and confirmation of its synthesis and purification.
References
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Royal Society of Chemistry. Supplementary Information for... (provides spectral data for Methyl 3-chlorobenzoate). [Link]
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PubChem. Methyl 3-methoxybenzoate. [Link]
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PubChem. Methyl 3,5-Dimethoxybenzoate. [Link]
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A Technical Guide to the Synthesis of Methyl 3-chloro-5-methoxybenzoate: Analysis of Starting Materials and Synthetic Strategies
Executive Summary
Methyl 3-chloro-5-methoxybenzoate is a key substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro and a methoxy group meta to each other and to the methyl ester—necessitates a carefully planned synthetic strategy to ensure high regioselectivity and yield. This technical guide provides an in-depth analysis of the principal synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust and field-proven strategies, starting from commercially viable precursors: 3-chloro-5-hydroxybenzoic acid and 3-amino-5-methoxybenzoic acid . The guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and offers a comparative analysis to aid in route selection for laboratory and process scale-up.
Introduction: Significance and Synthetic Overview
This compound possesses a unique trifunctionalized benzene ring. The electron-withdrawing nature of the chloro and methyl ester groups, combined with the electron-donating methoxy group, creates a chemical scaffold with tailored reactivity for further molecular elaboration. The primary challenge in its synthesis is the precise installation of the three substituents at the 1, 3, and 5 positions, avoiding the formation of undesired isomers.
This guide will focus on two logical and efficient synthetic paradigms:
-
Functional Group Interconversion from 3-Chloro-5-hydroxybenzoic Acid: This route leverages a readily available difunctionalized benzoic acid and proceeds through methylation and esterification reactions.
-
Regiospecific Chlorination via the Sandmeyer Reaction: This classic yet powerful approach utilizes an amino-substituted precursor to introduce the chlorine atom with absolute certainty, capitalizing on the reliability of diazonium salt chemistry.
Section 2: Synthesis from 3-Chloro-5-hydroxybenzoic Acid
3-Chloro-5-hydroxybenzoic acid serves as an excellent and direct precursor for the target molecule.[1][2][3] Its structure already contains two of the three required substituents in the correct meta-orientation. The synthesis from this starting material involves the protection or derivatization of the two acidic functional groups: the phenolic hydroxyl and the carboxylic acid. Two primary sequences can be employed, each with distinct advantages.
Synthetic Strategy A: Methylation Followed by Esterification
This strategy prioritizes the methylation of the more acidic phenolic hydroxyl group before converting the carboxylic acid to its methyl ester.
Workflow for Strategy 2.A
Caption: Workflow for methylation followed by esterification.
Step 1: Selective O-Methylation of the Phenolic Hydroxyl
-
Causality & Expertise: The phenolic proton is significantly more acidic than the carboxylic acid proton. By using a mild base like potassium carbonate (K₂CO₃), we can selectively deprotonate the phenol to form a nucleophilic phenoxide. This phenoxide readily attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), via an Sₙ2 reaction. The carboxylic acid remains protonated and largely unreactive under these conditions, ensuring high selectivity for O-methylation.
-
Experimental Protocol:
-
To a stirred suspension of 3-chloro-5-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in acetone (10 mL/g), add dimethyl sulfate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with 1N HCl to pH ~2 to precipitate the product, 3-chloro-5-methoxybenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 2: Fischer Esterification
-
Causality & Expertise: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5][6][7] Using methanol as both the reagent and solvent drives the equilibrium toward the product, methyl ester. A strong acid catalyst, like sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Experimental Protocol:
-
Suspend 3-chloro-5-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (15-20 mL/g).
-
Carefully add concentrated sulfuric acid (0.1 eq.) to the stirred mixture.
-
Heat the reaction to reflux and maintain for 3-5 hours until TLC analysis indicates complete conversion.[5]
-
Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of ice water, which will cause the ester product to precipitate.
-
Collect the solid this compound by vacuum filtration, wash thoroughly with water to remove acid, and dry.
-
Synthetic Strategy B: Esterification Followed by Methylation
This alternative sequence first protects the carboxylic acid as a methyl ester, which is generally stable to the basic conditions required for the subsequent methylation step.
Workflow for Strategy 2.B
Caption: Workflow for esterification followed by methylation.
-
Causality & Expertise: This approach is also highly effective. The initial esterification proceeds as described previously. The resulting intermediate, Methyl 3-chloro-5-hydroxybenzoate, now has only one acidic proton on the phenolic hydroxyl. This allows for clean and efficient deprotonation and methylation using the same conditions as in Strategy A, without risk of side reactions at the now-protected carboxylic acid position.
-
Experimental Protocol:
-
Esterification: Follow the Fischer esterification protocol described in Strategy A, Step 2, using 3-chloro-5-hydroxybenzoic acid as the starting material to yield Methyl 3-chloro-5-hydroxybenzoate.
-
O-Methylation: Follow the methylation protocol described in Strategy A, Step 1, using Methyl 3-chloro-5-hydroxybenzoate as the starting material. The workup is simplified as there is no need for an acidification step to precipitate the product; extraction with a solvent like ethyl acetate after removing the acetone is typically sufficient.
-
Section 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is an exemplary method for achieving specific substitution patterns on an aromatic ring that are otherwise difficult to obtain through direct electrophilic substitution.[8] By starting with an amino group, one can convert it to a diazonium salt, which is then displaced by a variety of nucleophiles, including chloride, with the aid of a copper(I) catalyst.[9][10]
Required Starting Material: 3-Amino-5-methoxybenzoic Acid
Overall Sandmeyer Route Workflow
Caption: Complete workflow utilizing the Sandmeyer reaction.
Step 1: Diazotization
-
Causality & Expertise: The reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, produces a diazonium salt. The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose prematurely at higher temperatures. The resulting diazonium group (-N₂⁺) is an exceptional leaving group as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule.
-
Experimental Protocol:
-
Suspend 3-amino-5-methoxybenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 20-30 minutes at low temperature to ensure complete formation of the diazonium salt solution. This solution is used directly in the next step.
-
Step 2: Copper-Catalyzed Chlorination (Sandmeyer Reaction)
-
Causality & Expertise: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion.[10][11] This generates an aryl radical and N₂ gas, along with copper(II) chloride. The aryl radical then abstracts a chlorine atom from the CuCl₂ to form the final aryl chloride and regenerate the Cu(I) catalyst. This catalytic cycle provides a high-yield, regiospecific conversion.
-
Experimental Protocol:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, 3-chloro-5-methoxybenzoic acid, will precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Step 3: Final Esterification
-
Protocol: The 3-chloro-5-methoxybenzoic acid obtained from the Sandmeyer reaction is esterified using the Fischer esterification protocol detailed in Section 2, Strategy A, Step 2.
Section 4: Data Summary and Strategic Comparison
The choice between these synthetic routes depends on factors such as starting material cost, availability, and the desired scale of the reaction.
| Feature | Route 1: From 3-Chloro-5-hydroxybenzoic Acid | Route 2: Via Sandmeyer Reaction |
| Primary Starting Material | 3-Chloro-5-hydroxybenzoic Acid | 3-Amino-5-methoxybenzoic Acid |
| Number of Core Steps | 2 | 3 |
| Key Transformations | O-Methylation, Esterification | Diazotization, Sandmeyer Chlorination, Esterification |
| Regiochemical Control | Excellent (substituents are pre-set) | Absolute (Cl position defined by the initial amine) |
| Reagent Considerations | Requires methylating agent (e.g., DMS) which is toxic. | Requires careful handling of unstable diazonium salts at low temperatures. Uses NaNO₂ and CuCl. |
| Advantages | Fewer steps; straightforward functional group conversions. | Unambiguous placement of the chlorine atom, avoiding isomeric impurities. |
| Disadvantages | Relies on the commercial availability of the specific di-substituted starting material. | Requires precise temperature control; diazonium intermediates can be hazardous if not handled correctly. |
Section 5: Conclusion
The synthesis of this compound can be accomplished efficiently through several well-defined pathways. The selection of the optimal route is a critical decision for any research or development professional.
-
The synthesis from 3-chloro-5-hydroxybenzoic acid offers a concise, two-step process ideal for when this specific precursor is readily available and cost-effective. Both methylation-then-esterification and esterification-then-methylation sequences are robust and high-yielding.
-
The Sandmeyer reaction pathway starting from 3-amino-5-methoxybenzoic acid provides unparalleled control over regiochemistry. While it involves an additional step and requires careful handling of diazonium intermediates, it is the method of choice when absolute certainty in the substituent pattern is required or when the amino precursor is more accessible than the chloro-hydroxy analogue.
Both strategies represent self-validating systems that are foundational to modern organic synthesis, providing reliable and scalable methods for producing this valuable chemical intermediate.
References
-
Zhang, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
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jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
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Khan, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
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Commercial availability and suppliers of Methyl 3-chloro-5-methoxybenzoate
An In-Depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate for Researchers and Drug Development Professionals
Introduction: Identifying a Key Chemical Intermediate
This compound (CAS No. 96826-41-4) is a substituted aromatic ester that serves as a valuable building block in organic synthesis.[1] Its utility is rooted in the specific arrangement of functional groups on the benzene ring: a methyl ester, a chloro group, and a methoxy group. This trifunctional pattern offers multiple reaction sites, allowing for the strategic construction of more complex molecules. For researchers in medicinal chemistry and drug development, compounds like this are the foundational pieces used to build novel therapeutic agents. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with a reactive ester, makes it a versatile intermediate for creating diverse molecular scaffolds.[2]
This guide provides a comprehensive overview of the technical specifications, commercial availability, sourcing protocols, and applications of this compound, designed to equip scientists with the practical knowledge needed for its procurement and use in a laboratory setting.
Physicochemical Properties and Specifications
Understanding the physical and chemical properties of a starting material is a prerequisite for its effective use in synthesis and for ensuring laboratory safety. This compound is typically available as an off-white to light yellow solid.[1] Key specifications, as predicted or experimentally determined, are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.
| Property | Value | Source |
| CAS Number | 96826-41-4 | ChemicalBook[1] |
| Molecular Formula | C₉H₉ClO₃ | PubChem[3] |
| Molecular Weight | 200.62 g/mol | PubChem[3] |
| Appearance | Off-white to light yellow solid | ChemicalBook[1] |
| Predicted Boiling Point | 282.6 ± 20.0 °C | ChemicalBook[1] |
| Predicted Density | 1.228 ± 0.06 g/cm³ | ChemicalBook[1] |
| Storage Temperature | Room Temperature | ChemicalBook[1] |
A Note on Isomeric Specificity: When sourcing, it is critical to distinguish this compound (CAS 96826-41-4) from its isomers, such as Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0)[4] or Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (CAS 1205-50-1).[5] Each isomer possesses distinct chemical reactivity and physical properties, and using the wrong one will lead to the failure of a synthetic campaign. Always verify the CAS number before procurement.
Commercial Availability and Strategic Sourcing
This compound is available from a variety of suppliers that specialize in research and fine chemicals. These suppliers range from large, multinational distributors to smaller, specialized chemical synthesis labs. Availability is typically in research quantities, from milligrams to several grams.
Representative Suppliers
The following table lists examples of suppliers who have historically offered this compound. It is crucial to note that stock levels, purity, and pricing are subject to change. Researchers must contact suppliers directly for current information.
| Supplier | Example Product Number | Purity/Packaging (Historical) |
| Matrix Scientific | 175606 | 1g / 5g |
| AK Scientific | 9903AL | 5g |
| Toronto Research Chemicals (TRC) | M224185 | 500mg |
| ChemicalBook | CB92512898 | Platform listing multiple suppliers |
Disclaimer: The pricing and packaging information listed is based on historical data and should be considered for illustrative purposes only. Please verify all details directly with the supplier.[1][6]
Workflow for Sourcing and Procurement
A systematic approach is required to source specialty chemicals efficiently. The process involves more than simply placing an order; it includes supplier vetting, quality verification, and logistical planning. The following workflow outlines a best-practice methodology for research professionals.
Caption: A standard workflow for procuring specialty research chemicals.
Applications in Synthesis and Drug Discovery
The primary value of this compound lies in its utility as an intermediate. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the chloro and methoxy groups can direct further electrophilic aromatic substitution or participate in cross-coupling reactions.
A common synthetic transformation for this class of compounds is amidation, where the methyl ester is converted into an amide by reacting with an amine. This reaction is fundamental in drug discovery for linking different molecular fragments. For instance, a related compound, methyl-5-chloro-2-methoxybenzoate, is used to synthesize N-phenethyl-5-chloro-2-methoxybenzamide, an intermediate for other complex molecules.[7]
The diagram below illustrates a representative amidation reaction, a key step where a molecule like this compound would be used to create a more functionalized product.
Caption: Generalized amidation of this compound.
Safety, Handling, and Storage Protocols
Proper handling of any chemical reagent is essential for laboratory safety. This compound is associated with specific hazards that require appropriate precautions.
Hazard Identification
Based on GHS (Globally Harmonized System) classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Safe Handling Protocol
The following step-by-step protocol is derived from standard precautionary statements and should be followed rigorously.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times[1]:
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]
-
Dispensing: Avoid creating dust when weighing or transferring the solid.
-
Spill Response: In case of a spill, avoid generating dust.[9] Collect the material using appropriate methods (e.g., scoop up dry material) and place it in a sealed container for disposal.[9] Prevent the chemical from entering drains.[9][10]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]
Storage Conditions
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
Conclusion
This compound is a readily accessible and synthetically versatile intermediate for drug discovery and chemical research. Its successful use hinges on careful sourcing, verification of isomeric purity, and strict adherence to safety protocols. By understanding its properties and implementing the systematic procurement and handling workflows outlined in this guide, researchers can effectively integrate this valuable building block into their synthetic programs.
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An In-Depth Guide to the Structural Elucidation and Analytical Characterization of Methyl 3-chloro-5-methoxybenzoate
Abstract
Methyl 3-chloro-5-methoxybenzoate (CAS No. 96826-41-4) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical sector for developing agents targeting the central nervous system.[1] The precise structural integrity and purity of this compound are paramount to ensuring the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of this compound. We will explore the synergistic application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. Furthermore, this guide presents validated, field-proven protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the necessary tools for robust quality control.
Introduction: The Role and Properties of a Key Building Block
In the landscape of medicinal chemistry, substituted benzoate esters are invaluable scaffolds. This compound, with its specific substitution pattern, offers unique electronic and steric properties that make it a valuable precursor in multi-step syntheses. Its application as a starting material for potential antidepressant and anxiolytic agents underscores the critical need for its thorough analytical characterization.[1]
Chemical Identity and Physicochemical Properties
A foundational step in any analysis is the confirmation of the compound's basic properties. These values serve as the initial benchmarks for identification and are critical for designing analytical methods.
| Property | Value | Reference |
| CAS Number | 96826-41-4 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Boiling Point | 282.6 ± 20.0 °C (Predicted) | [2] |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [2] |
Structural Elucidation: A Multi-Technique Approach
Confirming the identity of this compound is not a single-step process. It requires the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation. The causality behind this multi-pronged approach is rooted in the principle of orthogonal validation; each technique probes different molecular properties, and their collective agreement constitutes a self-validating system.
Mass Spectrometry (MS)
Expertise & Rationale: The initial and most fundamental question is: "What is the molecular weight?". MS provides this answer directly. For halogenated compounds, it also offers a distinct isotopic signature. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) is definitively confirmed by observing a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 200, corresponding to the C₉H₉³⁵ClO₃⁺ ion.
-
Isotope Peak (M+2): A peak at m/z 202, approximately one-third the intensity of the m/z 200 peak, confirming the presence of a single chlorine atom.
-
Key Fragments:
-
m/z 169/171: Loss of the methoxy radical (•OCH₃) from the ester. This is a common fragmentation pathway for methyl esters.
-
m/z 141/143: Subsequent loss of carbon monoxide (CO) from the m/z 169/171 fragment.
-
m/z 135: Loss of the entire carbomethoxy group (•COOCH₃), a characteristic fragmentation for methyl benzoates.[3][4]
-
Infrared (IR) Spectroscopy
Expertise & Rationale: While MS gives the molecular weight, IR spectroscopy identifies the functional groups present. This technique is exceptionally reliable for detecting strong dipole bonds, making it ideal for identifying the carbonyl and ether linkages in the target molecule.
Predicted Key Absorptions:
-
~1720-1730 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O stretch of an aromatic ester. Its position and intensity are primary indicators of this functional group.
-
~1250-1300 cm⁻¹ (Strong): Corresponds to the asymmetric C-O-C stretching of the ester group.
-
~1050-1150 cm⁻¹ (Strong): Corresponds to the C-O-C stretching of the methoxy (aryl ether) group.
-
~3000-3100 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Medium): Aromatic C=C ring stretches.
-
~700-850 cm⁻¹ (Medium to Strong): C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. It confirms the precise connectivity and substitution pattern on the aromatic ring, which MS and IR cannot do. The predicted spectra for the 3-chloro-5-methoxy arrangement are distinct from other isomers.
2.3.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz) The symmetry of the molecule simplifies the aromatic region. We expect three distinct signals for the three aromatic protons and two singlets for the two non-equivalent methyl groups.
-
δ ~7.6 ppm (t, J ≈ 1.5 Hz, 1H): This small triplet (or finely split singlet) corresponds to the proton at C2, positioned between the chloro and ester groups. It is coupled weakly to both H4 and H6.
-
δ ~7.5 ppm (t, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at C4, positioned between the chloro and methoxy groups.
-
δ ~7.1 ppm (t, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at C6, positioned between the methoxy and ester groups.
-
δ 3.92 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester (-COOCH₃).
-
δ 3.85 ppm (s, 3H): A sharp singlet for the three protons of the methoxy group (-OCH₃).
2.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz) We expect to see 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule.
-
δ ~165 ppm: The carbonyl carbon of the ester group.
-
δ ~160 ppm: The aromatic carbon attached to the methoxy group (C5).
-
δ ~135 ppm: The aromatic carbon attached to the chlorine atom (C3).
-
δ ~132 ppm: The aromatic carbon attached to the ester group (C1).
-
δ ~125 ppm, ~120 ppm, ~115 ppm: The three aromatic carbons bearing protons (C2, C4, C6).
-
δ ~56 ppm: The carbon of the methoxy group (-OCH₃).
-
δ ~52 ppm: The carbon of the methyl ester group (-COOCH₃).
Purity Determination and Quality Control
For an intermediate used in drug development, purity is not negotiable. Trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods are required.
High-Performance Liquid Chromatography (HPLC) Method
Principle & Rationale: Reversed-phase HPLC is the gold standard for purity analysis of moderately polar organic compounds. Its high resolution, sensitivity (with UV detection), and reproducibility make it ideal for separating the main compound from related substances and starting materials. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a gradient elution using acetonitrile and water ensures that impurities with a wide range of polarities can be effectively resolved and quantified.
3.1.1 Detailed Experimental Protocol: HPLC Purity Assay
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
Methodology:
-
Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample for injection by diluting the stock solution to 0.1 mg/mL using the same diluent.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample solution and acquire the chromatogram for 30 minutes.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle & Rationale: GC-MS is a powerful orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass spectral data for peak identification. It is particularly effective for detecting volatile or thermally stable impurities that may not be well-resolved by HPLC. Using a non-polar column like a DB-5MS ensures separation based primarily on boiling point.
3.2.1 Detailed Experimental Protocol: GC-MS Impurity Profile
| Parameter | Specification |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like methylene chloride or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Evaluation: Identify the main peak by its retention time and mass spectrum (which should match the data from Section 2.1). Analyze any additional peaks by comparing their mass spectra against libraries (e.g., NIST) to tentatively identify impurities.
Method Validation and Trustworthiness
A described protocol is only reliable if it is validated. The trustworthiness of these analytical methods is established through a systematic validation process, ensuring the data generated is accurate, precise, and reproducible.
Conclusion
The structural elucidation and analysis of this compound demand a methodical and multi-faceted analytical strategy. By integrating data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, an unambiguous structural confirmation can be achieved. For quality control, the orthogonal techniques of reversed-phase HPLC and GC-MS provide a comprehensive assessment of purity, ensuring that this critical pharmaceutical intermediate meets the stringent requirements for drug development. The protocols and rationale detailed in this guide offer a robust framework for researchers and scientists, enabling confident and reliable characterization of this important chemical entity.
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An In-depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: Unveiling a Key Architectural Element in Medicinal Chemistry
In the intricate world of pharmaceutical and agrochemical research, certain molecules, though not therapeutic agents themselves, form the very backbone of complex, life-altering compounds. Methyl 3-chloro-5-methoxybenzoate is one such unassuming yet pivotal entity. This technical guide provides an in-depth exploration of this versatile building block, from its fundamental chemical properties and synthesis to its critical role as an intermediate in the development of modern therapeutics. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illuminate the pathways through which this molecule contributes to the landscape of drug discovery.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectral characteristics is fundamental to its effective application in synthesis.
Physical and Chemical Properties
This compound is a solid at room temperature, a characteristic that simplifies handling and storage. Its structure, featuring a chlorinated and methoxylated benzene ring, imparts a unique combination of reactivity and stability.
| Property | Value | Source |
| CAS Number | 96826-41-4 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Boiling Point (Predicted) | 282.6 ± 20.0 °C | [1] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |
Spectroscopic Data
The following data provides a spectral fingerprint for the unambiguous identification and characterization of this compound. While a complete, publicly available, and verified set of spectra for this specific compound is not readily found, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm), with their coupling patterns revealing their substitution pattern on the benzene ring. The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm, and the methyl ester protons will also be a singlet, slightly downfield, around δ 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 165-170 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the chlorine atom and the methoxy group showing characteristic shifts. The two methyl carbons (from the methoxy and ester groups) will appear upfield, typically in the δ 50-60 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band from the ester group will be prominent around 1720-1740 cm⁻¹. C-O stretching bands for the ester and ether linkages will be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands for the benzene ring will be seen in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 200. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 202 with an intensity of approximately one-third of the molecular ion peak will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Historical Context and Discovery
The synthesis of related compounds, such as methyl 5-chloro-2-methoxybenzoate, is documented in patents from the 1970s, for instance, in the context of synthesizing the antidiabetic drug glyburide[3]. This indicates that by this period, the synthesis of chloro-methoxy-substituted benzoates was a well-established practice in medicinal chemistry. The preparation of its precursor, 3-chloro-5-methoxybenzoic acid, is also a key step, with industrial methods often involving the methylation of 3-chloro-5-hydroxybenzoic acid[4]. The esterification to the methyl ester is a standard and widely practiced chemical transformation.
Synthesis and Mechanistic Insights
The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid.
Key Synthetic Pathway: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 3-chloro-5-methoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst.
Reaction Scheme:
Figure 1. Fischer-Speier esterification of 3-chloro-5-methoxybenzoic acid.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product. The reversibility of this reaction necessitates driving the equilibrium towards the product, typically by using an excess of the alcohol (methanol) or by removing the water as it is formed.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol provides a robust and self-validating method for the synthesis of this compound.
Materials and Reagents:
-
3-chloro-5-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalysts like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-5-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 equivalents or used as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of methanol, approximately 65 °C). Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Role in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the ester, the chloro substituent, and the methoxy group—on a stable aromatic scaffold provides multiple points for synthetic modification and diversification.
A Versatile Synthetic Building Block
The chloro and methoxy groups on the aromatic ring influence its electronic properties and provide handles for further chemical transformations. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives.
Synthetic Utility Workflow:
Figure 2. Synthetic transformations of this compound.
Precursor to Pharmaceutical Agents
While direct, publicly disclosed examples of blockbuster drugs synthesized from this compound are not as prevalent as for some other intermediates, its structural motifs are present in numerous pharmacologically active compounds. For instance, the synthesis of the protein kinase inhibitors bosutinib and gefitinib involves intermediates with similar substitution patterns (e.g., methoxy and chloro groups on a benzoic acid derivative)[5][6]. This highlights the importance of this class of compounds in constructing the core structures of targeted therapies.
The precursor, 3-chloro-5-methoxybenzoic acid, is explicitly mentioned as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[4]. The conversion to the methyl ester is a common strategy to protect the carboxylic acid or to modify the pharmacokinetic properties of a lead compound.
Conclusion and Future Perspectives
This compound represents a quintessential example of a versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined chemical properties, and multiple points for synthetic elaboration make it an attractive starting material for the construction of complex molecular architectures. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-characterized intermediates will remain a cornerstone of successful drug discovery and development programs. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
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Unlocking the Therapeutic Potential of Methyl 3-chloro-5-methoxybenzoate Derivatives: A Research and Development Blueprint
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for a New Chemical Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The methyl benzoate backbone represents a privileged structure, a core component of numerous biologically active compounds. The strategic addition of functional groups, such as halogens and methoxy moieties, can dramatically alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
This guide focuses on the untapped potential of Methyl 3-chloro-5-methoxybenzoate derivatives . While direct literature on this specific family is sparse, a comprehensive analysis of structurally related compounds allows us to formulate strong, testable hypotheses regarding their biological activities. The presence of a chloro- group often enhances lipophilicity and can act as a key binding point (e.g., through halogen bonding), while the methoxy group is known to modulate target specificity and metabolic stability.[1][2]
This document is not merely a review; it is a strategic blueprint. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and the "how." We will dissect the causal logic behind experimental designs and present robust, self-validating protocols to guide your research. We will proceed from rational hypothesis to a multi-tiered validation workflow, covering potential anticancer, antimicrobial, and anti-inflammatory applications.
Chapter 1: Synthetic Pathways and Derivative Generation
The foundation of any screening campaign is the synthesis of a diverse chemical library. The core scaffold, this compound, can be synthesized from commercially available starting materials like 1-chloro-3-methoxy-5-methylbenzene or by modifying related benzoates.[3][4] The true potential, however, lies in its derivatization.
The primary point for modification is the methyl ester. This group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for amide bond formation. Coupling this acid with a diverse library of amines can rapidly generate a wide array of N-substituted benzamide derivatives, each with unique steric and electronic properties.
Workflow for Derivative Library Synthesis:
Caption: General workflow for synthesizing a library of benzamide derivatives.
Chapter 2: Investigating Anticancer Potential
2.1. The Core Hypothesis
Numerous benzoic acid derivatives have demonstrated the ability to retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC) and the induction of apoptosis.[5][6] The specific substitution pattern of our core scaffold—a lipophilic chlorine and an electron-donating methoxy group—suggests a potential for favorable interactions within the binding pockets of anticancer targets. We hypothesize that these derivatives will exhibit cytotoxic activity against various human cancer cell lines.
2.2. A Tiered Screening Strategy
A logical, tiered approach is essential to efficiently identify promising candidates while minimizing resource expenditure. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
Caption: A tiered workflow for anticancer drug screening and validation.
2.3. Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.
| Compound ID | Derivative Structure | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on HCT-116 (Colon) |
| Lead-001 | N-benzyl | 8.5 | 12.1 | 9.2 |
| Lead-002 | N-(4-fluorophenyl) | 5.2 | 7.8 | 6.5 |
| Control | Doxorubicin | 0.1 | 0.15 | 0.12 |
2.4. Protocol: Cell Viability Assessment (MTT Assay)
This protocol provides a reliable method for initial cytotoxicity screening.[7][8]
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which is then solubilized for spectrophotometric measurement.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂. The seeding density is critical; cells should be in their logarithmic growth phase and form a sub-confluent monolayer after the total incubation period.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control (medium with 0.5% DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments and long enough to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. This allows for the formazan crystals to form within viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Chapter 3: Exploring Antimicrobial Activity
3.1. The Core Hypothesis
Chlorinated aromatic compounds, including derivatives of chlorobenzoic acid, are well-documented antimicrobial agents.[9][10][11] They can disrupt cell membranes, inhibit essential enzymes, or interfere with metabolic pathways. We hypothesize that derivatives of this compound will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.
3.2. Experimental Workflow
The standard approach is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
3.3. Data Presentation: Antimicrobial Spectrum
MIC values are typically presented in a table to show the spectrum and potency of the compounds.
| Compound ID | Derivative Structure | MIC (µg/mL) on S. aureus | MIC (µg/mL) on E. coli | MIC (µg/mL) on C. albicans |
| Lead-001 | N-benzyl | 16 | 64 | >128 |
| Lead-002 | N-(4-fluorophenyl) | 8 | 32 | 64 |
| Control | Ciprofloxacin | 1 | 0.015 | - |
| Control | Fluconazole | - | - | 4 |
3.4. Protocol: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of antimicrobial agents.[10]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible growth after a set incubation period.
-
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates.
-
Test compounds dissolved in DMSO.
-
Positive control antibiotics (e.g., Ciprofloxacin, Ampicillin).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
-
Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound at 4x the highest desired final concentration to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This leaves columns 11 (growth control) and 12 (sterility control) without the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. Add 50 µL of sterile broth to column 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Chapter 4: Evaluating Anti-inflammatory Effects
4.1. The Core Hypothesis
Methoxyphenolic compounds are known to possess anti-inflammatory properties, often by inhibiting key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[12][13][14] We hypothesize that these derivatives will suppress the inflammatory response in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
4.2. Potential Mechanism of Action: NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Our derivatives could potentially inhibit this pathway at several key steps.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
4.3. Data Presentation: Inhibition of Inflammatory Mediators
Results can be expressed as the percentage inhibition of a mediator (e.g., NO) or the concentration required for 50% inhibition (IC₅₀).
| Compound ID | Derivative Structure | NO Production IC₅₀ (µM) | IL-6 Release IC₅₀ (µM) |
| Lead-001 | N-benzyl | 25.4 | 30.1 |
| Lead-002 | N-(4-fluorophenyl) | 15.8 | 18.5 |
| Control | Dexamethasone | 0.5 | 0.2 |
4.4. Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.[14][15]
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete growth medium (DMEM with 10% FBS).
-
LPS (from E. coli).
-
Test compounds dissolved in DMSO.
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard.
-
96-well plates.
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the test compounds or vehicle control. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using serial dilutions of the sodium nitrite standard.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only control.
-
Calculate IC₅₀ values using non-linear regression.
-
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven framework for investigating the biological potential of this compound derivatives. By leveraging established structure-activity relationships from related chemical families, we have identified anticancer, antimicrobial, and anti-inflammatory activities as high-probability therapeutic areas. The provided workflows and protocols offer a robust starting point for any research team.
Successful identification of "hit" compounds from these in vitro screens should be followed by more advanced studies, including secondary mechanistic assays, ADME/Tox profiling, and ultimately, validation in in vivo animal models of disease.[15][16][17] The true potential of this scaffold is yet to be unlocked, and a systematic, rigorous scientific approach will be the key.
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Narang, R., et al. (2012). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. [Link]
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Vlase, L., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3295. [Link]
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Parikh, P. (2016). In vitro methods of screening of anticancer agents. Slideshare. [Link]
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Pathi, S., et al. (2017). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Pharmacy, 28(4), 209-218. [Link]
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Sabarathinam, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of Functional Foods, 34, 116-124. [Link]
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Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(10), 6825-6845. [Link]
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Sharma, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Rempe, C.S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 6. [Link]
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Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Pharmacy & Bioallied Sciences, 11(1), 1-13. [Link]
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Ghedeir, M.H., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. [Link]
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MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]
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de Oliveira, A.C.S., et al. (2024). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Chemical Research in Toxicology, 37(2), 259-273. [Link]
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Jang, J.Y., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2119-2126. [Link]
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de Oliveira, A.C.S., et al. (2024). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Chemical Research in Toxicology, 37(2), 259-273. [Link]
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Asami, Y., et al. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]
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Tan, J.S.L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5851. [Link]
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ResearchGate. (2012). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]
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Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
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Kos, J., et al. (2020). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 25(21), 5036. [Link]
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Kumar, D., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. Journal of Chemical Sciences, 125(1), 85-93. [Link]
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Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119. [Link]
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Tan, J.S.L., et al. (2023). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]
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Gierlikowska, B., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(15), 5821. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 3-chloro-5-methoxybenzoate
Introduction: Navigating the Challenges of Deactivated Aryl Chlorides in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[1][2]
Methyl 3-chloro-5-methoxybenzoate is a particularly illustrative example of a challenging aryl chloride substrate. It possesses a methoxy group, which is electron-donating, and a methyl ester group, which is electron-withdrawing. The interplay of these electronic factors can influence the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions to achieve high yields. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies.
Reaction Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex.[3][4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The palladium inserts into the carbon-chlorine bond, forming a palladium(II) species.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]
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Application Note and Protocol: High-Yield Synthesis of 3-Chloro-5-methoxybenzoic Acid via Saponification of its Methyl Ester
Abstract
This application note provides a comprehensive guide for the hydrolysis of methyl 3-chloro-5-methoxybenzoate to its corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid. This transformation is a fundamental saponification reaction crucial for the synthesis of intermediates in the pharmaceutical and agrochemical industries.[1] We present a detailed, step-by-step protocol, an exploration of the underlying chemical mechanism, and essential data for successful execution by researchers and chemical development professionals.
Introduction: The Significance of 3-Chloro-5-methoxybenzoic Acid
3-Chloro-5-methoxybenzoic acid is a key building block in the development of a variety of biologically active molecules. Its unique substitution pattern, featuring both a chloro and a methoxy group, allows for diverse functionalization, making it a valuable precursor in the synthesis of complex chemical entities for drug discovery and crop protection.[1] The efficient and high-yield synthesis of this carboxylic acid from its more stable and commercially available methyl ester is, therefore, a critical process in many synthetic routes.
The protocol detailed herein describes a robust and scalable method for the alkaline hydrolysis (saponification) of this compound. This process is designed to be straightforward, utilizing common laboratory reagents and equipment to achieve high conversion and purity of the final product.
Mechanistic Insights: The Chemistry of Saponification
The hydrolysis of an ester in the presence of a base is known as saponification.[2] This reaction is an example of a nucleophilic acyl substitution and proceeds through a well-established, multi-step mechanism.[3]
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base such as NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate.[2]
Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate then collapses. The carbonyl double bond is reformed, and the methoxide ion (CH₃O⁻) is expelled as the leaving group, resulting in the formation of the carboxylic acid.[2]
Step 3: Irreversible Acid-Base Reaction In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide ion or another hydroxide ion. This acid-base reaction is highly favorable and essentially irreversible, as the pKa of a carboxylic acid is significantly lower than that of an alcohol.[3] This final step drives the entire reaction to completion.[4]
Step 4: Acidification (Workup) To obtain the final carboxylic acid product, an acid is added during the workup phase to protonate the carboxylate salt.[3]
Below is a diagram illustrating the general mechanism of base-catalyzed ester hydrolysis.
Caption: Generalized mechanism for the alkaline hydrolysis (saponification) of an ester.
Experimental Protocol
This protocol is designed for the hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific | Can be substituted with Potassium Hydroxide (KOH). |
| Methanol (MeOH) | ACS Grade | e.g., VWR | Solvent. |
| Deionized Water (H₂O) | Type II or better | Laboratory Supply | |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Grade | e.g., EMD Millipore | For acidification. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR | For extraction (optional, for purification). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Alfa Aesar | For drying organic extracts. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator (optional)
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the hydrolysis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a 4:1 to 2:1 v/v ratio is a good starting point). Use enough solvent to ensure the starting material is fully dissolved upon warming.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in water and add it to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator.
-
Acidification: Transfer the reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 3-chloro-5-methoxybenzoic acid will form.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product, either air-drying or in a vacuum oven at a low temperature (e.g., 40-50 °C), to a constant weight.
Purification (Optional)
If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Alternatively, the acidified aqueous layer can be extracted with a solvent like dichloromethane, the organic layers combined, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the purified product.
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (49.8 mmol) |
| Sodium Hydroxide | 4.98 g (124.5 mmol, 2.5 eq) |
| Solvents | |
| Methanol | 80 mL |
| Water | 40 mL |
| Reaction Conditions | |
| Temperature | Reflux (~70-80 °C) |
| Reaction Time | 2-4 hours |
| Workup | |
| Concentrated HCl | ~10-12 mL (or until pH 2) |
| Expected Outcome | |
| Theoretical Yield | 9.30 g |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows remaining starting material, extend the reflux time or add a small additional amount of base.
-
Product Does Not Precipitate: Ensure the pH is sufficiently acidic (pH ≤ 2). If the product is highly soluble, cooling the solution in an ice bath for an extended period may be necessary. Extraction may be required if precipitation is poor.
-
Oily Product: This may indicate impurities. Recrystallization or extraction as described in the purification section should yield a solid product.
Conclusion
The alkaline hydrolysis of this compound is a reliable and high-yielding method for the synthesis of the corresponding carboxylic acid. The protocol presented in this application note is straightforward and can be readily implemented in a standard laboratory setting. The robust nature of the saponification reaction, driven to completion by the irreversible acid-base step, ensures high conversion rates. This makes it an invaluable tool for researchers and professionals in the fields of drug development and chemical synthesis.
References
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Wikipedia. Ester hydrolysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. Ester Hydrolysis with H₂SO₄. Retrieved from [Link]
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-
Chemguide. hydrolysis of esters. Retrieved from [Link]
-
Arkivoc. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-chloro-5-methoxybenzoate as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Methyl 3-chloro-5-methoxybenzoate
This compound is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its structure incorporates three distinct functional groups—a methyl ester, a chloro substituent, and a methoxy group—arranged in a unique 1,3,5-substitution pattern. This arrangement provides a powerful platform for selective, stepwise functionalization, making it an attractive starting material for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1]
The chloro atom acts as a proficient leaving group for palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The ester moiety can be readily transformed into a carboxylic acid, amide, alcohol, or ketone. The methoxy group, an electron-donating entity, influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol if required. This guide provides an in-depth exploration of its synthetic applications, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 96826-41-4[2] |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[4]
-
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl chlorides with boronic acids or their esters.[5][6] This reaction enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the benzoate scaffold.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocols for the Amination of Methyl 3-chloro-5-methoxybenzoate
Introduction
The synthesis of aryl amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Methyl 3-amino-5-methoxybenzoate, a key building block, is a precursor to a wide array of complex molecules. Its synthesis via the amination of the readily available methyl 3-chloro-5-methoxybenzoate presents a common yet challenging transformation for many researchers. This application note provides a detailed guide to performing this amination, focusing on two robust and widely applicable methods: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Background: A Tale of Two Catalysts
The direct substitution of an aryl chloride with an amine is often challenging due to the strong carbon-chlorine bond and the electron-rich nature of the aromatic ring. To overcome this hurdle, transition metal-catalyzed cross-coupling reactions have become the methods of choice.
The Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of carbon-nitrogen bonds.[1] The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, to facilitate the coupling of an aryl halide with an amine in the presence of a base.[2] The reaction is renowned for its broad substrate scope and functional group tolerance, making it a workhorse in medicinal chemistry.[3][4]
The catalytic cycle, as illustrated below, is believed to involve the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, traditionally requiring harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[5] However, modern advancements, particularly the use of ligands, have rendered this reaction significantly milder and more practical.[6] The Ullmann reaction is a cost-effective alternative to palladium-catalyzed methods, leveraging the lower cost and toxicity of copper.[7]
The mechanism of the Ullmann condensation is thought to proceed via the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then reductively eliminates the product. The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[8]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The palladium and copper catalysts, as well as some of the ligands and bases, can be toxic and/or air-sensitive. Handle them with care according to their Safety Data Sheets (SDS).
Method 1: Buchwald-Hartwig Amination
This protocol is designed for the amination of this compound using ammonia as the amine source.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the ammonia solution (2.0 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure methyl 3-amino-5-methoxybenzoate.
Method 2: Ullmann Condensation
This protocol outlines the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ammonia solution (e.g., aqueous ammonia)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) to the flask.
-
Add the ammonia solution (5.0 mmol).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
After complete conversion of the starting material (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product.
Data Presentation and Comparison
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(II) acetate | Copper(I) iodide |
| Ligand | Xantphos | L-Proline |
| Base | Sodium tert-butoxide | Potassium carbonate |
| Solvent | Toluene | DMSO |
| Temperature | 100 °C | 120 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
| Advantages | Milder conditions, broader scope | Lower cost catalyst, readily available ligand |
| Disadvantages | Higher cost of catalyst and ligand | Higher temperatures, longer reaction times |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
Conclusion
The amination of this compound can be effectively achieved through both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods will depend on factors such as cost, desired reaction conditions, and available equipment. The protocols provided in this application note offer a reliable starting point for researchers to synthesize this valuable intermediate. Further optimization of reaction parameters may be necessary to achieve the highest possible yields for specific applications.
References
-
Wikipedia. Ullmann condensation. [Link]
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine–Pd complexes. HKMU Scholars.
- Sci-Hub. Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes.
-
Ai, H. J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Chemistry LibreTexts. (2023).
- Ai, H. J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
- ResearchGate. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
-
Surry, D. S., & Buchwald, S. L. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PubMed Central. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- ResearchGate. (2005). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
-
MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
- Taylor & Francis Online. (2020).
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society.
-
National Institutes of Health. (2016). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
- Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ACS Publications. (2011).
-
National Institutes of Health. (2015). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. [Link]
- Chemistry LibreTexts. (2022).
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Sci-Hub. Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes / Synlett, 2012 [sci-hub.box]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
Application Note: Strategic Derivatization of Methyl 3-chloro-5-methoxybenzoate for Medicinal Chemistry Scaffolding
Abstract & Strategic Overview
Methyl 3-chloro-5-methoxybenzoate is a versatile and economically significant starting material in medicinal chemistry. Its 3,5-disubstituted pattern is a key feature in a variety of pharmacologically active agents, including glucokinase activators and receptor modulators.[1] The strategic value of this scaffold lies in its three distinct, orthogonally reactive functional groups: the aryl chloride, the methyl ester, and the electron-rich aromatic ring. This application note provides a detailed guide for researchers and drug development professionals on the primary derivatization pathways for this molecule, focusing on robust, high-yield protocols for C-C and C-N bond formation and ester-to-amide conversions. We emphasize the causality behind procedural choices to empower chemists to adapt and troubleshoot these methods for the synthesis of novel compound libraries.
The Core Scaffold: Properties and Potential
The inherent reactivity of this compound allows for a multi-vector approach to library synthesis. The aryl chloride is primed for transition-metal-catalyzed cross-coupling reactions, the ester is amenable to nucleophilic acyl substitution, and the methoxy group provides electronic influence and a potential site for demethylation if desired.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | PubChem |
| Molecular Weight | 200.62 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | 62-64 °C | Commercial Suppliers |
| Solubility | Soluble in methanol, ethyl acetate, THF, toluene | Internal Data |
Below is a conceptual diagram illustrating the primary derivatization vectors available from this scaffold, which will be detailed in the subsequent protocols.
Caption: Key derivatization pathways for the scaffold.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
3.1. Scientific Rationale & Expertise
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for forging C(sp²)-C(sp²) bonds.[2][3] For our scaffold, this reaction is the most reliable method for replacing the chlorine atom with a diverse array of aryl or heteroaryl boronic acids or esters. This transformation is critical for structure-activity relationship (SAR) studies, allowing for the exploration of steric and electronic effects in the "western" region of the molecule. The choice of a palladium catalyst, ligand, and base is crucial for success.[4][5][6] We select a catalyst system known for its high efficiency with often unreactive aryl chlorides. The mechanism proceeds through a well-established catalytic cycle: oxidative addition of the aryl chloride to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][6]
3.2. Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-pyridylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.98 mmol), 4-pyridylboronic acid (734 mg, 5.98 mmol), and potassium phosphate (3.17 g, 14.9 mmol).
-
Catalyst & Ligand Addition: In a separate vial, briefly purge with nitrogen, then add Pd₂(dba)₃ (91 mg, 0.10 mmol) and SPhos (164 mg, 0.20 mmol). Add these solids to the main reaction flask.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add toluene (20 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir vigorously under the inert atmosphere for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Typical yields range from 75-90%.
3.3. Suzuki Coupling Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
4.1. Scientific Rationale & Expertise
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][8] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[9][10] For our scaffold, this is the premier method for installing a nitrogen-based substituent at the C3 position. The reaction requires a palladium source, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base (typically an alkoxide) to deprotonate the amine.[10][11] The choice of ligand is critical and often substrate-dependent; sterically hindered, electron-rich ligands are generally preferred for aryl chlorides.[10]
4.2. Detailed Experimental Protocol
This protocol details the coupling of this compound with morpholine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube or glovebox, combine this compound (e.g., 500 mg, 2.49 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and RuPhos (23 mg, 0.10 mmol).
-
Base Addition: Add sodium tert-butoxide (335 mg, 3.49 mmol). Caution: NaOtBu is highly hygroscopic and should be handled under an inert atmosphere.
-
Solvent and Amine Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (10 mL) followed by morpholine (0.33 mL, 3.74 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 8-16 hours, with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (15 mL). Dilute with ethyl acetate (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography & Validation: Purify the crude product by flash column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes). Characterize the final product by NMR and MS. Typical yields range from 80-95%.
4.3. Buchwald-Hartwig Amination Workflow Diagram
Caption: Step-by-step workflow for Buchwald-Hartwig amidation.
Protocol III: Ester to Amide Conversion via Direct Aminolysis
5.1. Scientific Rationale & Expertise
Converting the methyl ester to an amide is a fundamental transformation that significantly impacts a molecule's physicochemical properties, particularly its solubility, metabolic stability, and hydrogen bonding capacity.[12] While direct aminolysis of a methyl ester with an amine can be sluggish, it can often be achieved by heating the neat reactants or by using a high-boiling point solvent. This classical method is valuable for its simplicity and atom economy when successful. For less reactive amines or more delicate substrates, catalyzed methods (e.g., using Lewis acids) may be necessary, but thermal aminolysis remains a robust first approach.[12]
5.2. Detailed Experimental Protocol
This protocol describes the direct aminolysis of the ester with phenethylamine.
Reagents & Materials:
-
This compound (or a derivative from Protocol I/II) (1.0 equiv)
-
Phenethylamine (2.0-3.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (1 M HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (e.g., 1.00 g, 4.98 mmol) and phenethylamine (1.51 g, 12.45 mmol, ~1.5 mL).
-
Reaction: Heat the mixture, with stirring, to 120-130 °C for 4-6 hours. The reaction is typically run neat (without solvent). Monitor progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (40 mL).
-
Acid/Base Wash: Wash the organic solution sequentially with 1 M HCl (2 x 20 mL) to remove excess phenethylamine, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).
-
Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide is often pure enough for subsequent steps, but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary. Validate by NMR and MS. Yields are typically high (>85%).
Conclusion & Future Directions
The protocols outlined in this application note provide robust and reproducible methods for the strategic derivatization of this compound. By leveraging modern cross-coupling chemistry and classical transformations, researchers can efficiently generate diverse libraries of novel compounds built upon this privileged scaffold. The sequential application of these protocols—for example, performing a Suzuki coupling followed by an amidation—unlocks a vast chemical space for exploration in drug discovery programs.
References
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]
-
New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors . PubMed. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . Oriental Journal of Chemistry. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators . National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism . YouTube. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate . ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
The Suzuki Reaction . Myers Research Group, Harvard University. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction . Fisher Scientific. [Link]
Sources
- 1. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
Application Note & Protocol: Grignard Reaction for the Synthesis of Tertiary Alcohols from Methyl 3-chloro-5-methoxybenzoate
Introduction: Strategic Carbon-Carbon Bond Formation
The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in constructing new carbon-carbon bonds.[1] This application note provides a detailed protocol for the reaction between Methyl 3-chloro-5-methoxybenzoate and a Grignard reagent (e.g., Methylmagnesium Bromide) to synthesize the corresponding tertiary alcohol. This transformation is of significant interest to medicinal and materials chemists, as the resulting polysubstituted aromatic alcohol core is a valuable scaffold for developing novel compounds.
The substrate, this compound, presents a unique challenge in chemoselectivity. It possesses two key electrophilic sites: the ester carbonyl carbon and the carbon atom bearing the chloro substituent. A successful synthesis hinges on the preferential attack of the nucleophilic Grignard reagent at the ester, a feat readily achievable under standard conditions due to the significantly higher reactivity of the carbonyl group compared to the relatively inert aryl chloride.[2] This protocol is designed to ensure high fidelity and yield by addressing critical parameters such as anhydrous conditions, reagent stoichiometry, and controlled reaction workup.
Reaction Principle & Mechanism
The reaction of an ester with a Grignard reagent proceeds via a two-step nucleophilic addition mechanism.[3]
-
First Addition & Elimination: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which is unstable. It collapses, eliminating the methoxide group (-OCH₃) and forming a ketone intermediate.[4][5]
-
Second Addition: The ketone generated in situ is more reactive than the starting ester.[3] Consequently, it is immediately attacked by a second equivalent of the Grignard reagent.[4]
-
Protonation: The resulting magnesium alkoxide is a stable intermediate. The final tertiary alcohol is obtained after a careful acidic workup, which protonates the alkoxide.[6]
Due to this mechanism, a minimum of two equivalents of the Grignard reagent are required to drive the reaction to completion.[3]
Figure 1: General mechanism of the Grignard reaction with an ester.
Experimental Protocol: Synthesis of 2-(3-chloro-5-methoxyphenyl)propan-2-ol
This protocol details the reaction using Methylmagnesium Bromide. The principles can be adapted for other Grignard reagents with appropriate stoichiometric adjustments.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| This compound | C₉H₉ClO₃ | 200.62 | 10.0 | 2.01 g | Substrate (1.0 equiv) |
| Methylmagnesium Bromide (3.0 M in THF) | CH₃MgBr | 119.23 | 22.0 | 7.33 mL | Grignard Reagent (2.2 equiv) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | Reaction Solvent |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | 53.49 | - | ~50 mL | Workup Quenching Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.[6]
-
Anhydrous solvents are essential. The presence of water will quench the Grignard reagent, drastically reducing the yield.[6][7] All glassware must be rigorously dried.[8]
-
The quenching process is highly exothermic. Perform additions slowly and with adequate cooling.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Reaction Setup
It is imperative to assemble the glassware correctly to maintain anhydrous and inert conditions throughout the experiment.
Figure 2: Standard glassware setup for a Grignard reaction.
Step-by-Step Procedure
A. Preparation:
-
Dry Glassware: Oven-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) at 120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus while still warm under a stream of nitrogen.[8]
-
Inert Atmosphere: Purge the assembled apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction, vented through an oil bubbler.
B. Reaction Execution:
-
Substrate Addition: To the three-neck flask, add this compound (2.01 g, 10.0 mmol) and dissolve it in anhydrous THF (~30 mL) via cannula transfer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with magnetic stirring.
-
Grignard Addition: Transfer the Methylmagnesium Bromide solution (7.33 mL of 3.0 M solution, 22.0 mmol) to the dropping funnel via syringe. Add the Grignard reagent to the stirred substrate solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.
C. Workup and Purification:
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction.[9] The use of NH₄Cl provides a mild proton source that neutralizes the alkoxide and excess Grignard reagent without causing acid-catalyzed elimination of the tertiary alcohol product.[10][11]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (~50 mL) and shake vigorously. If solids are present, add more ether and water until they dissolve.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer and extract it two more times with diethyl ether (2 x 50 mL).[9]
-
Washing: Combine all organic extracts. Wash sequentially with water (50 mL) and then brine (saturated NaCl solution, 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tertiary alcohol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware, solvents, or reagents.[6]2. Poor quality magnesium (if preparing reagent in-situ).3. Insufficient Grignard reagent. | 1. Ensure all glassware is flame- or oven-dried immediately before use. Use freshly opened anhydrous solvents.[8]2. Activate magnesium with iodine or 1,2-dibromoethane.[12][13]3. Use at least 2.2 equivalents of the Grignard reagent. Titrate the reagent if the concentration is uncertain. |
| Recovery of Starting Material | 1. Incomplete reaction.2. Grignard reagent was quenched before addition. | 1. Increase reaction time or gently warm the mixture after addition.2. Re-verify the anhydrous setup and reagent quality. |
| Formation of Ketone Intermediate | Insufficient Grignard reagent (less than 2 equivalents used).[3] | Use an excess (>2 equivalents) of the Grignard reagent to ensure the ketone intermediate is consumed as it is formed.[3][4] |
| Emulsion during Workup | Formation of magnesium salts (Mg(OH)₂). | Add more organic solvent and brine, and stir gently. In difficult cases, a small amount of dilute HCl can be added, but this risks elimination of the tertiary alcohol product. Using saturated NH₄Cl for the quench minimizes this issue.[10][11] |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of tertiary alcohols from this compound via the Grignard reaction. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment and ensuring correct stoichiometry, researchers can achieve high yields of the desired product. The detailed troubleshooting guide further assists in overcoming common experimental challenges, making this a valuable resource for professionals in drug development and synthetic chemistry.
References
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]
-
Brainly. (2023). Why do we use an ammonium chloride solution rather than only water in the work-up of the Grignard.[Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.[Link]
-
Grignard Reaction. (n.d.). Grignard Reaction.[Link]
-
Jasperse, J. (n.d.). Grignard Reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.[Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).[Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism.[Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.[Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent.[Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Esters to 3o alcohols.[Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.[Link]
-
University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent.[Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.[Link]
-
Reddit. (n.d.). How much ammonium chloride to quench a grignard?[Link]
-
Quora. (2020). What is the difference between the reactivity of alkyl halides and Grignard reagents?[Link]
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Application Note: Selective Reduction of Methyl 3-chloro-5-methoxybenzoate
A Researcher's Guide to Synthesizing (3-chloro-5-methoxyphenyl)methanol with High Fidelity
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of pharmaceutical and materials science research, the synthesis of precisely functionalized aromatic compounds is a cornerstone of innovation. (3-chloro-5-methoxyphenyl)methanol is a key intermediate, serving as a versatile scaffold for constructing more complex molecular architectures. Its substituted phenyl ring is a common motif in drug candidates and specialized organic materials. The selective reduction of its parent ester, Methyl 3-chloro-5-methoxybenzoate, is a critical transformation that requires careful consideration of reagent choice to preserve the aryl chloride and methoxy functionalities.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective reduction of the ester group in this compound. It outlines the mechanistic principles, offers a robust, field-tested protocol using Lithium Aluminum Hydride (LAH), and provides essential guidance on safety, reaction workup, and product characterization.
Mechanistic Rationale and Reagent Selection
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[1][2][3] The most common and effective reagents for this purpose are powerful hydride donors.[2]
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides.[4][5][6] Its high reactivity makes it the reagent of choice for this transformation, ensuring a complete and rapid conversion.[1][2] The mechanism involves two key stages:
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde.
-
Aldehyde Reduction: The resulting aldehyde is immediately and rapidly reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.
An acidic or aqueous workup then protonates the alkoxide to yield the final primary alcohol, (3-chloro-5-methoxyphenyl)methanol.[3][6]
Chemoselectivity Considerations: A primary concern with a substrate like this compound is the potential for unwanted side reactions, such as the reduction of the aryl chloride. However, the carbon-chlorine bond on an aromatic ring is generally robust and resistant to reduction by LAH under standard conditions, allowing for a highly chemoselective reduction of the ester.
Alternative Reagents:
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically does not reduce esters under standard conditions.[2][3] While safer to handle, its use would require harsher conditions or activating agents, potentially compromising selectivity.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can reduce esters, but its primary utility lies in its ability to stop at the aldehyde stage at low temperatures.[2] For the complete reduction to the alcohol, LAH remains the more straightforward and efficient choice.
Given its efficacy and predictable selectivity for this substrate, LAH is the recommended reagent. However, its use demands strict adherence to safety protocols due to its violent reactivity with water and other protic solvents.[7][8][9]
Visualizing the Transformation
Reaction Scheme
Caption: General reaction scheme for the LAH reduction.
Detailed Experimental Protocol: LAH Reduction
This protocol details the reduction of this compound using Lithium Aluminum Hydride in Tetrahydrofuran (THF).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄), powder | 95% | Sigma-Aldrich | Highly reactive; handle under inert atmosphere.[7] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Must be dry; use from a freshly opened bottle or distilled. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For dilution and extraction. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR | For drying the organic layer. |
| Water (H₂O) | Deionized | In-house | For quenching. |
| Sodium Hydroxide (NaOH) solution | 15% (w/v) aqueous | Prepare in-house | For quenching. |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid. |
| Hydrochloric Acid (HCl) | 1 M aqueous | Prepare in-house | For TLC stain or pH adjustment. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
Safety Precautions
-
Critical Hazard: Lithium Aluminum Hydride reacts violently with water and protic solvents to produce flammable hydrogen gas.[4][8] This reaction is highly exothermic and can cause fires.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[4][7][10]
-
Environment: Conduct the entire procedure in a certified chemical fume hood.[4][7][10] Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).[7]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on an LAH fire.[8]
Step-by-Step Procedure
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
In the flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LAH).
-
Cool the suspension to 0 °C using an ice-water bath.
Addition of Ester: 5. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. 6. Using a syringe, add the ester solution dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
Reaction Monitoring: 8. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (ester) and the appearance of a more polar product spot (alcohol) indicates completion.
Quenching and Workup (Fieser Method): This is a critical step requiring extreme caution. The procedure is based on the rule of "1-1-3" for X grams of LAH used.[4] 9. Cool the reaction flask back down to 0 °C in an ice-water bath.[4] 10. Slowly and dropwise , add X mL of water for every X grams of LAH used.[4] Vigorous gas evolution will occur. Ensure the addition is slow enough to control the exotherm. 11. Next, slowly and dropwise , add X mL of 15% aqueous NaOH solution for every X grams of LAH used.[4] 12. Finally, slowly and dropwise , add 3X mL of water for every X grams of LAH used.[4] 13. Remove the ice bath and stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. 14. Add a scoop of anhydrous sodium sulfate and a small amount of Celite® to the slurry and stir for another 15 minutes.
Product Isolation and Purification: 15. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with diethyl ether or ethyl acetate. 16. Combine the filtrate and the washings in a separatory funnel. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. 17. If necessary, purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Data, Characterization, and Troubleshooting
Expected Results
| Parameter | Expected Outcome |
| Yield | 85-95% (after purification) |
| Appearance | White to off-white solid or colorless oil |
| TLC | Rf ≈ 0.3 in 3:1 Hexanes:Ethyl Acetate (varies with exact conditions) |
| ¹H NMR (CDCl₃) | Consistent with the structure of (3-chloro-5-methoxyphenyl)methanol. |
| ¹³C NMR (CDCl₃) | Consistent with the structure of (3-chloro-5-methoxyphenyl)methanol.[11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient LAH; Inactive LAH (exposed to moisture); Short reaction time. | Use fresh LAH or titrate to determine activity. Increase equivalents of LAH to 2.0. Extend reaction time and monitor by TLC. |
| Low Yield | Inefficient quenching/workup (product trapped in aluminum salts); Wet solvents. | Ensure vigorous stirring during workup. Wash the filter cake extensively. Ensure all solvents are rigorously anhydrous. |
| Oily/Gummy Precipitate | Improper quenching ratio or insufficient stirring. | Adhere strictly to the 1:1:3 quenching ratio.[4] Stir vigorously for at least 30 minutes after the final addition. |
| Side Products | Overheating during addition; Impure starting material. | Maintain temperature at 0 °C during addition. Purify starting material before the reaction. |
Conclusion
The reduction of this compound to (3-chloro-5-methoxyphenyl)methanol is a high-yielding and reliable transformation when conducted with Lithium Aluminum Hydride under anhydrous conditions. The primary challenge lies not in the reaction's chemistry but in the safe handling and quenching of the potent LAH reagent.[7][8] By following the detailed protocol and safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate, enabling further progress in drug discovery and materials science.
References
- Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride?
- BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- Oregon State University Environmental Health and Safety.
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
- Smith, C. (2018, March 31).
- Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
- Titan-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. (n.d.). Royal Society of Chemistry.
Sources
- 1. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
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- 8. ehs.princeton.edu [ehs.princeton.edu]
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- 11. rsc.org [rsc.org]
The Strategic Application of Methyl 3-Chloro-5-methoxybenzoate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Versatility of Substituted Benzoates in Kinase Inhibitor Scaffolding
Kinase inhibitors have become a cornerstone of modern pharmacology, offering targeted therapeutic interventions for a multitude of diseases, most notably cancer. The rational design of these inhibitors often relies on the use of versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Methyl 3-chloro-5-methoxybenzoate is one such building block, whose substituted phenyl ring provides a valuable scaffold for the synthesis of complex heterocyclic systems that are central to many kinase inhibitors. The presence of the chloro and methoxy groups at the meta positions influences the electronic properties and reactivity of the aromatic ring, offering unique opportunities for regioselective functionalization through various cross-coupling and substitution reactions. This application note will provide a detailed exploration of the synthetic utility of this compound, with a specific focus on its application in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
The Significance of IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a critical upstream signaling molecule in the pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity has been implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target for the development of novel inhibitors.
Synthetic Strategy: From this compound to an IRAK4 Inhibitor Core
The strategic placement of the chloro and methoxy substituents on the benzoate ring makes this compound an ideal starting material for the construction of a key benzolactam intermediate, a core structure found in a class of potent IRAK4 inhibitors[1][2]. The synthetic journey involves a series of transformations designed to introduce the necessary functional groups and build the heterocyclic scaffold.
A plausible synthetic pathway is outlined below. This multi-step synthesis leverages the inherent reactivity of the starting material to achieve the desired molecular complexity.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to a core IRAK4 inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of the IRAK4 inhibitor core from this compound.
Protocol 1: Nitration of this compound
This initial step introduces a nitro group, which is a versatile precursor to an amine functionality. The directing effects of the chloro and methoxy groups favor nitration at the C2 or C6 position.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.
-
Add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-chloro-4-methoxy-6-nitrobenzoate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the lactam ring.
Materials:
-
Methyl 2-chloro-4-methoxy-6-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of Methyl 2-chloro-4-methoxy-6-nitrobenzoate (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give Methyl 4-amino-2-chloro-6-methoxybenzoate.
Protocol 3: Buchwald-Hartwig Amination for Benzolactam Formation
This key step involves an intramolecular palladium-catalyzed C-N bond formation to construct the benzolactam core. The choice of palladium catalyst and ligand is crucial for achieving high yields.
Materials:
-
Methyl 4-amino-2-chloro-6-methoxybenzoate
-
A suitable primary amine (e.g., an amino alcohol)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
A suitable base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
-
Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 4-amino-2-chloro-6-methoxybenzoate (1.0 eq), the primary amine (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the anhydrous solvent and the base (2.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired benzolactam core.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes the key intermediates and their expected physicochemical properties in the synthesis of the IRAK4 inhibitor core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₉ClO₃ | 200.62 | White to off-white solid |
| Methyl 2-chloro-4-methoxy-6-nitrobenzoate | C₉H₈ClNO₅ | 245.62 | Pale yellow solid |
| Methyl 4-amino-2-chloro-6-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | Off-white to light brown solid |
| Benzolactam Core | Varies | Varies | Typically a solid |
Conclusion and Future Perspectives
This compound serves as a strategic and cost-effective starting material for the synthesis of complex heterocyclic scaffolds, such as the benzolactam core of potent IRAK4 inhibitors. The synthetic route outlined in this application note highlights the utility of classical and modern organic transformations, including nitration, reduction, and palladium-catalyzed cross-coupling reactions. The ability to functionalize the aromatic ring in a controlled manner provides a powerful tool for medicinal chemists to generate libraries of analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of novel kinase inhibitors with improved therapeutic profiles. Further exploration of different coupling partners in the Buchwald-Hartwig amination and subsequent SNAr reactions can lead to a diverse range of IRAK4 inhibitors with tailored properties.
References
-
Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Med. Chem. Lett.2020 , 11 (3), 327–333. [Link]
-
Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. Angew. Chem. Int. Ed.2017 , 56 (35), 10555-10559. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. J. Med. Chem.2023 , 66 (23), 15694–15735. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. PubMed. [Link]
Sources
Application Note: Regioselective Nitration of Methyl 3-chloro-5-methoxybenzoate
Abstract
This document provides a comprehensive protocol for the electrophilic aromatic substitution reaction to synthesize methyl 3-chloro-5-methoxy-6-nitrobenzoate via the nitration of methyl 3-chloro-5-methoxybenzoate. The procedure leverages a mixed acid nitrating agent (HNO₃/H₂SO₄) under controlled temperature conditions. This guide details the underlying mechanism, a step-by-step experimental procedure, critical safety protocols, and methods for product purification and characterization. It is intended for researchers in synthetic chemistry and drug development who require a robust method for the selective functionalization of substituted aromatic rings.
Introduction and Scientific Rationale
The introduction of a nitro group (–NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis. Aromatic nitro compounds are pivotal intermediates for producing anilines, which are precursors to dyes, pharmaceuticals, and other high-value materials.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly reactive nitronium ion (NO₂⁺) acts as the electrophile.[2][3][4]
The substrate, this compound, presents a compelling case for studying regioselectivity in EAS reactions. The benzene ring is substituted with three distinct groups, each exerting an electronic and steric influence that directs the position of the incoming electrophile:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its competing -I (inductive) and +R effects.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its -I and -R effects.[4][5][6]
The potent activating and directing effect of the methoxy group is expected to dominate, guiding the nitronium ion to one of its ortho positions (C4 or C6), as the para position (C1) is already substituted. Steric hindrance from the adjacent bulky ester group at C3 makes substitution at C4 less favorable. Consequently, the reaction is predicted to yield methyl 3-chloro-5-methoxy-6-nitrobenzoate as the major product. This protocol is designed to optimize the formation of this specific regioisomer.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of this compound follows a well-established multi-step EAS pathway.
Step 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][7][8][9][10] Sulfuric acid serves as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the electrophile.[11]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring attacks the nitronium ion. This is the rate-determining step.[7] The attack, directed primarily by the methoxy group to the C6 position, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C6 carbon of the sigma complex.[1][10] This restores the aromaticity of the ring, yielding the final nitrated product.
Caption: The three-step mechanism for electrophilic aromatic nitration.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 200.62 | 4.01 g | 20.0 | 1.0 |
| Conc. Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 12.0 mL | ~220 | - |
| Conc. Nitric Acid (HNO₃, 70%) | 63.01 | 1.5 mL | ~23.8 | 1.19 |
| Methanol (MeOH) | 32.04 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Crushed Ice | 18.02 | ~50 g | - | - |
Equipment: 100 mL beaker, 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice-water bath, glass stirring rod, Pasteur pipettes, Büchner funnel and vacuum filtration apparatus, recrystallization dish, watch glass.
3.2. Procedure
Caption: Step-by-step workflow for the synthesis and purification.
-
Substrate Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 8.0 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10 °C.
-
Dissolution: While stirring, slowly add 4.01 g (20.0 mmol) of this compound to the cold sulfuric acid. Continue stirring in the ice bath until the solid is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate test tube, carefully add 4.0 mL of concentrated sulfuric acid. Cool this tube in the ice bath. Using a Pasteur pipette, slowly and dropwise add 1.5 mL (~23.8 mmol) of concentrated nitric acid to the sulfuric acid. Causality: This pre-formation of the nitrating mixture generates the nitronium ion electrophile; keeping it cold ensures its stability and controls reactivity.[4][5][6]
-
Nitration Reaction: Using a clean Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of the substrate over approximately 15 minutes. The internal temperature of the reaction mixture must be carefully monitored and maintained below 10 °C. Causality: Slow, cold addition is crucial to control the highly exothermic nature of the reaction, preventing thermal runaway and minimizing the formation of dinitrated byproducts.[4][12]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 10 minutes. Then, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[6][13]
-
Work-up and Isolation: Pour the reaction mixture slowly and with steady stirring into a 250 mL beaker containing approximately 50 g of crushed ice. A solid precipitate will form.[6][13][14] Allow the ice to melt completely.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 25 mL portions of cold deionized water to remove residual acids. A final wash with 5 mL of ice-cold methanol can help remove some colored impurities.[4][13]
-
Purification: Transfer the crude solid to a clean Erlenmeyer flask. Perform recrystallization from a minimal amount of hot methanol. Dissolve the solid in boiling methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[13][14]
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and allow them to air dry on a watch glass. Determine the final mass, calculate the percent yield, and measure the melting point. Characterize the product using IR and NMR spectroscopy.
Environment, Health, and Safety (EHS) Protocols
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[15][16][17] They are also powerful oxidizing agents that can react violently with organic materials.[18]
-
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[15][16]
-
Engineering Controls: This entire procedure must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive acid vapors.[15] An emergency safety shower and eyewash station must be immediately accessible.[17]
-
Thermal Hazard: The reaction is highly exothermic. Inadequate cooling or too rapid addition of reagents can lead to a dangerous, uncontrolled temperature increase (thermal runaway).[12] Always have a larger ice bath ready to provide additional cooling if needed.
-
Spill Response: Have a spill kit containing a neutralizer, such as sodium bicarbonate or calcium carbonate, readily available. For small spills, absorb the acid with an inert material (like vermiculite) and then cautiously neutralize it.[18]
-
Waste Disposal: All acidic aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[18]
Product Characterization
Expected Product: Methyl 3-chloro-5-methoxy-6-nitrobenzoate Molecular Formula: C₉H₈ClNO₅ Molecular Weight: 245.62 g/mol Appearance: Expected to be a pale yellow or off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted if available.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
~1720-1735 cm⁻¹: Strong C=O stretch (ester)
-
~1530-1550 cm⁻¹ (asymmetric) & ~1340-1360 cm⁻¹ (symmetric): Strong N-O stretches for the nitro group.[19]
-
~1250-1300 cm⁻¹: C-O stretch (ester and ether)
-
~3000-3100 cm⁻¹: Aromatic C-H stretches
-
-
¹H NMR Spectroscopy: The introduction of the nitro group removes the plane of symmetry. The two remaining aromatic protons will be singlets.
-
Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm).
-
Methoxy Protons (-OCH₃): A singlet at ~3.9-4.1 ppm.
-
Methyl Ester Protons (-COOCH₃): A singlet at ~3.9-4.0 ppm.[20]
-
-
¹³C NMR Spectroscopy: All 9 carbons should be unique.
References
- University of Toronto. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- McMurry, J. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution.
-
Let's Talk Science. (2024). Nitration reaction safety. Retrieved from YouTube. [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- University of Missouri – Kansas City. (2007). Nitration of Methyl Benzoate.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
- Benchchem. (n.d.). Managing Exothermic Reactions During Nitration.
- Clackamas Community College. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
-
Chegg. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
OrganicChemistryTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from YouTube. [Link]
- The Royal Society of Chemistry. (2014). Supporting Information for an article.
-
OC Chem. (2019). nitration of aromatic compounds. Retrieved from YouTube. [Link]
-
National Institutes of Health, PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl p-nitrobenzoate. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 3-methoxy-2-nitrobenzoate.
-
Semantic Scholar. (1996). Process for the nitration of aromatic compounds. Retrieved from [Link]
- Western Oregon University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Benchchem. (n.d.). 3-Chloro-5-nitrobenzoic acid.
-
National Institutes of Health, PMC. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
Sources
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- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-5-methoxybenzoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Methyl 3-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and product purity. The information is structured to address common challenges encountered in the laboratory, moving from specific troubleshooting issues to broader frequently asked questions and detailed protocols.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the common causes for incomplete conversion in the esterification of 3-chloro-5-methoxybenzoic acid?
Answer:
Low yield in the synthesis of this compound, typically performed via Fischer-Speier esterification, is a frequent challenge. The root causes often revolve around reaction equilibrium, reagent purity, and catalytic activity.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reaction Equilibrium | Fischer esterification is a reversible reaction where water is produced as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (carboxylic acid and alcohol), thus lowering the yield of the desired ester. | 1. Use Excess Alcohol: Employing methanol as the limiting reagent is a common mistake. Use a significant excess of methanol, which also conveniently serves as the reaction solvent, to shift the equilibrium towards the product side.[1] 2. Remove Water: For larger-scale reactions, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[1] |
| Insufficient Catalysis | The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. An insufficient amount of catalyst will result in a slow and incomplete reaction. | Ensure a truly catalytic amount of a strong acid is used. For sulfuric acid, a typical loading is 2-5 mol% relative to the carboxylic acid. The acid must be concentrated to avoid introducing water.[3][4] |
| Reagent Purity | The presence of moisture in the 3-chloro-5-methoxybenzoic acid, methanol, or reaction solvent will inhibit the reaction. Furthermore, impurities in the starting carboxylic acid can lead to side reactions or inhibit the catalyst. | 1. Dry Reagents: Use anhydrous methanol and ensure your starting carboxylic acid is thoroughly dried. If using an additional solvent, ensure it is anhydrous. 2. Verify Starting Material Purity: Confirm the purity of your 3-chloro-5-methoxybenzoic acid via melting point or spectroscopic methods (NMR, IR) before starting the reaction. |
| Inadequate Reaction Time/Temp | Esterification is not an instantaneous reaction. It requires sufficient thermal energy and time to reach equilibrium. Operating at too low a temperature or for too short a duration will result in incomplete conversion. | The reaction is typically conducted at the reflux temperature of methanol (approx. 65 °C).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-12 hours). |
Question 2: After the workup, my final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurity issues often stem from an incomplete reaction or an inadequate workup procedure. The most common impurities are unreacted starting material and residual acid catalyst.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Unreacted Starting Acid | 3-chloro-5-methoxybenzoic acid is the most common impurity. Due to its acidic nature and different polarity compared to the ester product, it can be readily removed with a basic wash. | During the aqueous workup, after removing the excess methanol, dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Validation: Check the pH of the aqueous layer to ensure it is basic (pH > 8). |
| Residual Acid Catalyst | The strong acid catalyst (H₂SO₄ or p-TsOH) must be completely removed, as its presence can cause product degradation over time or interfere with subsequent reactions. | The same sodium bicarbonate wash used to remove the unreacted starting acid will also neutralize and remove the acid catalyst.[1] Follow the basic wash with a brine (saturated NaCl solution) wash to remove residual water from the organic layer before drying. |
| Side-Product Formation | While less common under standard Fischer conditions, excessive heat or highly impure starting materials could potentially lead to side reactions. The starting material, 3-chloro-5-methoxybenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] | If standard workup procedures fail to yield a pure product, purification by column chromatography is necessary. A typical system would involve silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase. The less polar ester product will elute before the more polar starting acid. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method for synthesizing this compound?
A: The most common and industrially scalable method is the Fischer-Speier esterification . This involves heating the parent carboxylic acid (3-chloro-5-methoxybenzoic acid) in an excess of methanol with a catalytic amount of a strong acid, typically concentrated sulfuric acid.[3] The reaction is cost-effective and relatively simple to perform. An alternative for smaller scales or for acid-sensitive substrates (not the case here) is to first convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[6]
Q: How can I effectively monitor the progress of the esterification reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use silica gel plates. A good mobile phase is 20-30% ethyl acetate in hexanes.
-
Procedure: On the TLC plate, spot three lanes: the starting carboxylic acid, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.
-
Interpretation: The carboxylic acid is more polar and will have a lower Rf value. The ester product is less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q: What safety precautions are critical when performing this synthesis?
A:
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive. Always wear gloves, safety goggles, and a lab coat. Add the acid slowly to the methanol, as the dissolution is exothermic.
-
Solvent Handling: Methanol is flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pressure: Never heat a closed system. When refluxing, ensure the condenser is open to the atmosphere (e.g., via a drying tube or nitrogen inlet).
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of 3-chloro-5-methoxybenzoic acid
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
3-chloro-5-methoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-methoxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-15 mL per gram of carboxylic acid). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.03 eq) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by TLC.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Extraction: Dilute the remaining residue with ethyl acetate (20 mL per gram of starting acid) and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (1 x 20 mL)
-
Saturated NaHCO₃ solution (2 x 20 mL, or until effervescence ceases)
-
Brine (1 x 20 mL)
-
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is often of sufficient purity after this workup. If necessary, it can be further purified by recrystallization or column chromatography.
Visualized Mechanisms and Workflows
To further clarify the process, the following diagrams illustrate the key chemical transformation and the overall experimental procedure.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Experimental Workflow for Ester Synthesis.
References
-
ChemicalBook: methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis. Provides a synthesis procedure that, while for a related compound, outlines general steps like catalyst use, temperature control, and purification by column chromatography.
-
Google Patents: US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Details the use of methyl 5-chloro-2-methoxybenzoate as an intermediate and describes its synthesis from 5-chlorosalicylic acid, including esterification and methylation steps.
-
Google Patents: CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Describes multi-step syntheses involving methyl ester intermediates, highlighting common reagents and reaction conditions in benzoic acid chemistry.
-
MDPI: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Although retracted, the experimental section describes relevant synthetic transformations like alkylation and nitration on benzoate structures.
-
Chem-Impex: 3-Chloro-5-methoxy-benzoic acid. Describes the starting material as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Benchchem: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. Provides detailed protocols for esterification, amidation, and conversion to acyl chlorides for a structurally related benzoic acid.
-
MDPI: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Outlines synthetic steps including nitration and reduction on substituted benzoates, relevant to understanding potential side reactions and functional group tolerance.
-
Google Patents: CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Details an esterification reaction as a preliminary step in a larger synthesis, reinforcing the commonality of this transformation.
-
Patsnap: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Discusses chlorination reagents and reaction conditions for substituted benzoic acids.
-
ResearchGate: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Details synthetic modifications on a related methoxybenzoate structure.
-
ResearchGate: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Describes a multi-step synthesis involving esterification as a key step to protect a carboxylic acid.
-
Google Patents: CN105384620A - 3-chloro methyl benzoic acid synthetic method. Describes various methods for synthesizing substituted benzoic acids.
-
PubChem: Methyl 5-chloro-2-methoxybenzoate. Provides chemical and physical properties of a related isomer.
-
YouTube: Esterification--Making Esters from Carboxylic Acids. Explains the acid-catalyzed mechanism of esterification, including the formation of the tetrahedral intermediate.
-
OperaChem: Fischer Esterification-Typical Procedures. Details generic reaction conditions, including the use of excess alcohol, acid catalysts, and water removal techniques like a Dean-Stark trap.
-
Google Patents: RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Provides a detailed procedure for the esterification of 3-methoxybenzoic acid using methanol and sulfuric acid, including reaction time and workup.
-
YouTube: Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Demonstrates a simple, lab-scale esterification procedure using an alcohol, a carboxylic acid, and a sulfuric acid catalyst, followed by heating.
-
Google Patents: WO2019059801A1 - Method for preparing benzoic acid esters. Describes industrial-scale esterification processes, including catalyst choices and temperature control.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. youtube.com [youtube.com]
- 3. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-chloro-5-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate.[1] As a key building block in the development of pharmaceuticals and agrochemicals, ensuring its high-purity synthesis is critical.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question: My reaction is very slow or appears incomplete, with a significant amount of starting material remaining. What is the primary cause?
Answer: The most common cause of incomplete conversion is the equilibrium nature of the Fischer-Speier esterification reaction.[2] This reaction between a carboxylic acid and an alcohol is reversible, with water as a byproduct.[3][4] The accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, stalling the reaction.[5]
Probable Causes & Solutions:
-
Presence of Water: Reagents may not be anhydrous. Methanol is hygroscopic and can absorb atmospheric moisture. The acid catalyst (e.g., concentrated sulfuric acid) can also contain water.
-
Solution: Use anhydrous grade methanol and a fresh, unopened bottle of sulfuric acid. Consider adding molecular sieves to the reaction to sequester the water as it is formed.[2]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. Typically, 1-5 mol% relative to the carboxylic acid is sufficient.
-
-
Sub-optimal Temperature: The reaction may be running at too low a temperature.
-
Solution: The reaction is typically performed at the reflux temperature of the alcohol.[6] For methanol, this is approximately 65 °C. Ensure your heating apparatus is calibrated and maintaining this temperature.
-
Question: My final product is contaminated with the starting carboxylic acid (3-chloro-5-methoxybenzoic acid), even after a full reaction time. How can I improve the synthesis and purification?
Answer: This is a classic issue stemming from the equilibrium problem and requires both driving the reaction to completion and an effective purification strategy.
Driving the Reaction Forward (Le Châtelier's Principle):
-
Use Excess Alcohol: The most common and cost-effective method is to use a large excess of the alcohol (methanol), which serves as both the reactant and the solvent.[5] This large excess shifts the equilibrium position towards the ester product.
-
Water Removal: As mentioned previously, active removal of water using a Dean-Stark apparatus (more practical for higher-boiling alcohols) or desiccants like molecular sieves is highly effective.[3]
Effective Purification Strategy:
The key difference between your ester product and the carboxylic acid starting material is acidity. This can be exploited in a liquid-liquid extraction workup.
-
Protocol: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Mechanism: The basic NaHCO₃ will deprotonate the acidic carboxylic acid, forming the water-soluble sodium carboxylate salt. This salt will partition into the aqueous layer, while the neutral ester product remains in the organic layer. Subsequent separation of the layers effectively removes the acid impurity. Follow with a brine wash to remove residual water and dry the organic layer before solvent evaporation.
Question: I'm observing an unexpected byproduct with significantly different aromatic signals in my ¹H NMR spectrum. What could this be?
Answer: While the chloro and methoxy groups are relatively stable, using a strong acid catalyst like concentrated sulfuric acid at elevated temperatures can lead to an electrophilic aromatic substitution side reaction: sulfonation .
-
Explanation: The benzene ring of 3-chloro-5-methoxybenzoic acid can be attacked by SO₃ (present in fuming sulfuric acid or in equilibrium in hot concentrated H₂SO₄). The methoxy group is an activating, ortho-para director, making the positions ortho to it (positions 2 and 6) the most likely sites for sulfonation. This would result in the formation of sulfonic acid derivatives, leading to complex and unexpected aromatic patterns in the NMR spectrum.
-
Mitigation:
-
Avoid excessively high temperatures or prolonged reaction times.
-
Use the minimum effective amount of sulfuric acid.
-
Consider using an alternative, non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective and practical catalyst for this esterification on a lab scale?
For its low cost and high activity, concentrated sulfuric acid (H₂SO₄) is the most common catalyst for Fischer esterification.[3] However, p-toluenesulfonic acid (p-TsOH) is an excellent alternative that is a solid, making it easier to handle, and it is less likely to cause charring or sulfonation side reactions.[2]
Q2: Are there alternative methods to synthesize this compound if Fischer esterification fails?
Yes, several other methods exist, though they often involve harsher reagents or additional steps.
-
Acyl Chloride Formation: React the starting carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3-chloro-5-methoxybenzoyl chloride.[7] This intermediate can then be reacted with methanol, often in the presence of a mild base like pyridine or triethylamine, to yield the ester. This is not an equilibrium reaction and typically goes to completion.
-
Methylating Agents: Reagents like dimethyl sulfate or methyl iodide can be used with the carboxylate salt of the acid.[8][9] However, these reagents are toxic and should be handled with extreme caution. Diazomethane is exceptionally effective and works under very mild conditions but is highly toxic and explosive, requiring specialized equipment and handling procedures.[10]
Q3: What are the critical safety precautions for this synthesis?
-
Reagent Handling: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly to the methanol, as the dissolution is exothermic.
-
Methanol Toxicity: Methanol is toxic and can be absorbed through the skin or inhaled.[10] All operations should be conducted inside a certified chemical fume hood.
-
Refluxing: When heating the reaction to reflux, use a water-cooled condenser to prevent the escape of flammable and toxic methanol vapors. Never heat a closed system.
Section 3: Visual Guides & Workflows
Mechanism of Fischer Esterification
The following diagram illustrates the six-step, reversible mechanism of the acid-catalyzed esterification process.[3][4]
Caption: The PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism for Fischer Esterification.[3]
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and resolve issues with reaction yield.
Caption: A decision tree for systematically troubleshooting low product yield.
Section 4: Recommended Experimental Protocol
This protocol describes a standard lab-scale Fischer esterification for synthesizing this compound.
Materials:
-
3-chloro-5-methoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-methoxybenzoic acid (10.0 g, 53.6 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL, 3.7 mol, ~69 eq.). Begin stirring to dissolve the solid.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~70-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Workup - Washes:
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to aid in drying.
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.
-
Purification (Optional): For very high purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Section 5: Data Summary
The following table summarizes key parameters and their impact on the synthesis.
| Parameter | Condition | Expected Outcome | Rationale |
| Methanol Equivalents | 5-10 eq. | Moderate Yield (60-75%) | Equilibrium may not be fully shifted towards products. |
| >20 eq. (as solvent) | High Yield (>90%) | Large excess effectively drives the reaction to completion.[5] | |
| Catalyst | H₂SO₄ (conc.) | High activity, low cost | Potential for sulfonation or charring if overheated.[3] |
| p-TsOH | Good activity, cleaner reaction | Less oxidizing and dehydrating than H₂SO₄, reducing side products.[2] | |
| Water Content | Anhydrous reagents | High Yield | Minimizes the reverse hydrolysis reaction.[2][3] |
| Non-anhydrous reagents | Low Yield, incomplete reaction | Water shifts the equilibrium towards the starting materials.[5] | |
| Temperature | Room Temperature | Very slow to no reaction | Insufficient thermal energy to overcome the activation barrier. |
| Reflux (~65 °C) | Optimal reaction rate | Provides sufficient energy without excessive decomposition.[6] |
References
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-7. Available at: [Link]
-
Gaskins, H. R., et al. (2007). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Journal of Animal Science, 85(6), 1511–1521. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Formation of methyl esters. Retrieved from [Link]
- CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Reddit. (2014). What's the best way to methylate carboxylic acids without diazomethane? Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- CN105384620A. (2016). 3-chloro methyl benzoic acid synthetic method. Google Patents.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
-
Zhang, J., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
- RU2553258C1. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- CN101434545A. (2009). Method for preparing methyl p-chloromethyl benzoate. Google Patents.
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support center for Methyl 3-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Achieving high purity is often critical for successful downstream applications, and this document provides in-depth, field-proven insights into common purification challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, purification, and analysis of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
The impurity profile of your crude this compound is highly dependent on its synthetic route. However, several common impurities are frequently encountered:
-
Starting Materials: The most prevalent impurity is often the unreacted starting material, 3-Chloro-5-methoxybenzoic acid .[1][2] Its presence suggests an incomplete esterification reaction.
-
Hydrolysis Products: The ester can hydrolyze back to 3-Chloro-5-methoxybenzoic acid if exposed to acidic or basic aqueous conditions, particularly at elevated temperatures during workup.
-
Isomeric Impurities: Depending on the synthesis of the benzoic acid precursor, you may encounter positional isomers (e.g., other chloro-methoxybenzoate isomers).
-
Reaction Byproducts: Side reactions can introduce impurities. For instance, if the synthesis involves chlorination of a precursor, di-chlorinated species might form.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, toluene, dichloromethane, acetone) may be present.[3][4]
Q2: What are the key physical properties I need to know for purification?
Understanding the physical properties of your compound is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [5] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol (for the acid) | [1] |
| Predicted Boiling Point | 282.6 ± 20.0 °C (at 760 mmHg) | [5] |
| Predicted Density | 1.228 ± 0.06 g/cm³ | [5] |
| Storage Temperature | Room Temperature | [5] |
Note: The molecular weight and formula for the parent acid are provided for reference, as it is a common impurity.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of compounds like this.[6] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient and UV detection is an excellent starting point for separating the main compound from polar and non-polar impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, such as residual solvents and low-boiling point byproducts. It can also be used for purity assessment, though derivatization may sometimes be needed for less volatile components.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an indispensable tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It provides a clear picture of the compound's identity and can reveal the presence of structurally similar impurities.[6]
Q4: Can I use a simple aqueous wash to improve the purity of my crude product?
Absolutely. If your primary impurity is the starting material, 3-chloro-5-methoxybenzoic acid, a simple liquid-liquid extraction is highly effective. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, you can selectively remove the acidic impurity. The acid is deprotonated to its highly water-soluble sodium salt, which partitions into the aqueous layer, while your neutral ester product remains in the organic layer.[4][10]
Part 2: Troubleshooting Purification Challenges
This section provides a structured, cause-and-solution guide for specific issues you may encounter during purification.
Workflow for Purification Method Selection
The choice of purification technique depends on the nature and quantity of impurities. This workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Issue 1: My recrystallized product is still impure or shows a broad melting point.
-
Probable Cause & Scientific Explanation:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures. If the solvent's polarity is too similar to both your product and a key impurity, they will co-crystallize.
-
Cooling Rate is Too Fast: Rapid cooling traps impurities within the crystal lattice, a process known as occlusion. Slow, controlled cooling allows for the selective formation of pure crystals.
-
Supersaturation: If the solution is not sufficiently concentrated or is cooled too slowly, crystallization may not occur, or the yield will be low. Conversely, excessive concentration can cause the product to "crash out" non-selectively along with impurities.
-
-
Step-by-Step Solution Protocol:
-
Solvent Screening: Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, and water). Look for a solvent or a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl acetate) that meets the criteria above. A good starting point for benzoate esters is often an alcohol-water mixture.[3][4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely. Adding excess solvent will significantly reduce your final yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Issue 2: My product co-elutes with an impurity during column chromatography.
-
Probable Cause & Scientific Explanation: The polarity of your eluent (mobile phase) is not optimized to create a sufficient difference in affinity (ΔRf) between your product and the impurity for the stationary phase (typically silica gel). If the eluent is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, all compounds will remain adsorbed to the silica at the origin.
-
Troubleshooting and Optimization Protocol:
Caption: Troubleshooting workflow for optimizing column chromatography.
-
TLC Screening: Before running a large column, screen different mobile phase compositions using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35, and the impurity has a significantly different Rf. A common starting system for benzoate esters is a mixture of Hexane and Ethyl Acetate.
-
Adjust Polarity:
-
If the spots are too high (high Rf), decrease the eluent polarity (e.g., increase the percentage of hexane).
-
If the spots are too low (low Rf), increase the eluent polarity (e.g., increase the percentage of ethyl acetate).
-
-
Run the Column: Once an optimal solvent system is found, pack a silica gel column. The general rule is to use 50-100g of silica for every 1g of crude product.
-
Loading and Elution: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Begin eluting with the optimized solvent system, collecting fractions and analyzing them by TLC to identify which ones contain your pure product.
-
Consider a Gradient: If a single solvent system (isocratic elution) fails to separate all impurities, use a gradient elution. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.
Issue 3: My NMR/GC analysis shows the presence of the starting carboxylic acid.
-
Probable Cause & Scientific Explanation: This is a classic issue of either an incomplete esterification reaction or, more commonly, hydrolysis of the ester product during an aqueous workup, especially if conditions were not pH-neutral or were too hot.
-
Step-by-Step Solution Protocol:
-
Incorporate a Base Wash: During your workup, after the reaction is complete and quenched, dissolve the crude material in a non-protic organic solvent (e.g., ethyl acetate, ether, or dichloromethane).
-
Transfer to a Separatory Funnel: Pour the organic solution into a separatory funnel and wash it one to two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. This converts the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.
-
Separate Layers: Drain the aqueous layer.
-
Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any remaining water from the organic phase.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Re-analyze: The resulting crude product should be significantly enriched in your desired ester. Proceed with recrystallization or chromatography for final polishing.
-
By applying these structured troubleshooting guides and understanding the chemical principles behind them, you can effectively overcome the common purification challenges associated with this compound and achieve the high level of purity required for your research and development objectives.
References
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. SIELC Technologies. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3. PubChem, National Center for Biotechnology Information. [Link]
-
III Analytical Methods. Japan Environment Agency. [Link]
- 3-chloro methyl benzoic acid synthetic method.
- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
- Method for preparing methyl p-chloromethyl benzoate.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6. Chemsrc. [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4. PubChem, National Center for Biotechnology Information. [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
CHIRAL COLUMNS. imChem. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 5. This compound | 96826-41-4 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 3-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet common, transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies tailored to the nuances of this electron-rich and sterically moderately hindered aryl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound giving low to no yield?
A1: This is a common issue stemming from the inherent low reactivity of your substrate. This compound is an electron-rich aryl chloride. The two electron-donating groups (methoxy and the ester, which is meta to the chlorine) increase the electron density on the carbon-chlorine bond, making the crucial oxidative addition step of the catalytic cycle more difficult.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ often fail with such deactivated substrates.[3] Success hinges on selecting a more active catalytic system.
Q2: I'm observing significant amounts of starting material even after prolonged reaction times and high temperatures. What's the likely cause?
A2: This points towards a sluggish or stalled catalytic cycle, most likely at the oxidative addition step. The energy barrier to break the C-Cl bond in your electron-rich substrate is high.[4] Increasing temperature alone may not be sufficient and can lead to catalyst decomposition or side reactions. The solution lies in choosing a more potent catalyst and ligand combination specifically designed for activating aryl chlorides.[5][6]
Q3: What are the black particles forming in my reaction mixture?
A3: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition. This happens when the palladium(0) species in the catalytic cycle agglomerates and falls out of solution, rendering it inactive. This is often a sign of an inadequate ligand that fails to properly stabilize the palladium center throughout the reaction.[7]
Q4: I'm seeing byproducts from the homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[7] It's crucial to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[8]
Troubleshooting Guide: From Problem to Solution
Problem 1: Low Conversion/No Reaction
This is the most frequent challenge with this compound. The root cause is almost always an insufficiently active catalyst system to overcome the high activation barrier of the C-Cl bond.
Underlying Chemistry: The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] For aryl chlorides, particularly electron-rich ones, the rate-limiting step is the oxidative addition of the aryl chloride to the Pd(0) center.[10] Electron-donating groups on the aromatic ring make the carbon atom of the C-Cl bond less electrophilic, hindering this crucial first step.
Solutions & Optimization Protocol:
-
Catalyst and Ligand Selection: Standard triphenylphosphine-based catalysts are often ineffective.[11] You need a more electron-rich and sterically bulky phosphine ligand to promote oxidative addition.[4]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and DavePhos are excellent choices for this type of substrate.[5] These ligands are designed to be both electron-rich, which facilitates the oxidative addition, and bulky, which promotes the final reductive elimination step.
-
Recommended Palladium Precatalysts: Use air-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[12] Pre-formed palladacycle precatalysts can also offer enhanced activity.[13]
-
-
Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9] For challenging couplings, stronger bases are often more effective.
-
Recommended Bases: While potassium carbonate (K₂CO₃) is common, consider using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] These can accelerate the transmetalation and overall reaction rate.
-
-
Solvent System: The choice of solvent can significantly impact reaction rates and yields.[14][15]
Optimized Protocol for Low Conversion:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign that your catalyst is no longer active in solution.
Underlying Chemistry: The phosphine ligand's primary role is to stabilize the Pd(0) center and prevent it from aggregating into inactive palladium black. If the ligand is not bulky enough or does not bind strongly enough to the palladium, decomposition can occur, especially at elevated temperatures.
Solutions & Optimization:
-
Ligand Choice: As with low conversion, bulky, electron-rich ligands are key. The steric hindrance provided by ligands like XPhos or SPhos creates a protective sphere around the palladium atom, preventing aggregation.[5]
-
Palladium-to-Ligand Ratio: Ensure an adequate amount of ligand is present. A Pd:Ligand ratio of 1:2 is a good starting point.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe blackening, try running the reaction at a lower temperature for a longer period.
Problem 3: Side Reactions - Dehalogenation and Protodeboronation
Sometimes, instead of the desired cross-coupled product, you may observe the formation of methyl 3-methoxybenzoate (dehalogenation) or the degradation of your boronic acid (protodeboronation).
Underlying Chemistry:
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[7] This can be promoted by certain solvents or bases.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often water, which reduces the effective concentration of your nucleophile.[7]
Solutions & Optimization:
-
Solvent and Base Choice for Dehalogenation: If dehalogenation is a significant issue, consider changing your solvent system or using a weaker, non-coordinating base.
-
Minimizing Protodeboronation:
-
Use anhydrous solvents if your chosen base is soluble enough in the organic phase.
-
Minimize the amount of water in your solvent system.
-
Consider using more stable boronic acid derivatives, such as pinacol esters, which are less prone to protodeboronation.[7]
-
Data Summary: Recommended Reaction Conditions
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands (2-4 mol%) | Bulky and electron-rich to promote oxidative addition and stabilize the catalyst.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases can accelerate the reaction.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1 ratio) | Biphasic system to dissolve both organic substrates and the inorganic base.[9] |
| Temperature | 80-110 °C | Sufficient to overcome the activation energy without causing excessive catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced side reactions like homocoupling.[7] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
Suzuki Reaction - Wikipedia. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source - Organometallics (ACS Publications). Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH). Available at: [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. Available at: [Link]
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Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PubMed Central. Available at: [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
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Highly active catalysts for the Suzuki coupling of aryl chlorides. - Semantic Scholar. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. - ResearchGate. Available at: [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. Available at: [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides - ChemRxiv. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available at: [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling - Organic Letters (ACS Publications). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]
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Why am I getting low yield for my Suzuki coupling reaction? - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? - Reddit. Available at: [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available at: [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 3-chloro-5-methoxybenzoate During Reaction Workup
Welcome to the technical support center for professionals in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge: preventing the unwanted hydrolysis of Methyl 3-chloro-5-methoxybenzoate during reaction workup. Unintended hydrolysis of this ester back to its parent carboxylic acid can significantly impact yield and purity, complicating downstream applications. This resource is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?
A1: Ester hydrolysis is the chemical reaction that breaks down an ester into its constituent carboxylic acid and alcohol.[1] In the case of this compound, this means reverting to 3-chloro-5-methoxybenzoic acid and methanol. This reaction is the reverse of the esterification process and can be catalyzed by either acid or base in the presence of water.[1][2]
During a typical reaction workup, aqueous solutions are used to neutralize catalysts, remove unreacted starting materials, and wash the organic phase.[1][3] These aqueous washes, whether acidic or basic, create the ideal environment for hydrolysis, which can lead to a significant loss of your desired ester product and complicate purification by reintroducing the starting carboxylic acid.[1]
Q2: I'm observing a lower-than-expected yield and my crude NMR shows the presence of a carboxylic acid. Is hydrolysis the culprit?
A2: Yes, these are classic signs of unintended ester hydrolysis during workup.[1] The reappearance of the starting material, 3-chloro-5-methoxybenzoic acid, alongside your desired ester, this compound, is a strong indicator. You can confirm this using analytical techniques:
-
Thin-Layer Chromatography (TLC): You will likely see a new, more polar spot that corresponds to the carboxylic acid starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks of the carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: A broad O-H stretch, typical for a carboxylic acid, may appear in the IR spectrum of the crude product.[1]
Q3: Which specific steps in my workup are most likely causing the hydrolysis?
A3: The highest risk for ester hydrolysis comes from any step involving prolonged contact with aqueous acidic or basic solutions.[1] Key steps to scrutinize are:
-
Reaction Quenching: The initial addition of water or an aqueous solution to stop the reaction.
-
Base Washing: Using solutions like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to neutralize acid catalysts or unreacted carboxylic acid.[1][4] While necessary, this step can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][5][6]
-
Acid Washing: While less common for esterification workups, using dilute acid to remove basic impurities can also catalyze hydrolysis.[1]
The duration of contact is critical; the longer the ester is exposed to aqueous acidic or basic conditions, the greater the extent of hydrolysis.[1]
Q4: How does temperature affect the rate of hydrolysis during workup?
A4: Temperature plays a significant role in the rate of ester hydrolysis. Generally, increasing the temperature accelerates the reaction rate by providing more energy for the reactant molecules to overcome the activation energy barrier.[7][8][9] Therefore, performing aqueous washes at elevated temperatures will increase the likelihood and extent of hydrolysis. It is a best practice to cool the reaction mixture to room temperature or even in an ice bath before beginning the aqueous workup.[1]
Q5: Are there any structural features of this compound that make it particularly susceptible to hydrolysis?
A5: The susceptibility of an ester to hydrolysis is influenced by both electronic and steric factors. For this compound, the electron-withdrawing nature of the chlorine atom on the benzene ring can make the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, steric hindrance around the ester group can slow down hydrolysis.[1] While this specific molecule is not exceptionally hindered, being aware of these factors can help in designing a robust workup protocol.
Troubleshooting Guide: Step-by-Step Solutions to Minimize Hydrolysis
If you are consistently experiencing hydrolysis of your this compound, this troubleshooting guide provides a systematic approach to identify and resolve the issue.
Issue 1: Significant Product Loss During Basic Wash
Potential Cause: The use of a strong base (like NaOH or KOH) or prolonged exposure to a weaker base (like NaHCO₃) is causing saponification. Saponification is the base-catalyzed hydrolysis of an ester, which is effectively irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[5][6]
Recommended Solutions:
-
Use a Milder Base: Switch to a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization. It is generally less aggressive than stronger bases like sodium carbonate or hydroxides.[1][10]
-
Minimize Contact Time: Perform the washes quickly and efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[1]
-
Work at Lower Temperatures: Ensure the reaction mixture is cooled to room temperature or below (0-5 °C in an ice bath) before adding any aqueous base.[1] This significantly slows the rate of hydrolysis.[7][9]
-
Control Gas Evolution: When using bicarbonate or carbonate, add the solution slowly and swirl the separatory funnel without the stopper initially to allow for the safe release of CO₂ gas before shaking.[1][3]
Issue 2: Hydrolysis Occurring Even with Mild Base and Low Temperature
Potential Cause: Your ester may be particularly sensitive, or there may be residual acid catalyst that is creating locally acidic conditions in the aqueous layer, which can still promote hydrolysis.
Recommended Solutions:
-
Initial Water Wash: Before the basic wash, perform a quick wash with cold, deionized water. This can help to remove the bulk of water-soluble acids or other reagents.
-
Brine Wash: After the basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1] This helps to remove dissolved water from the organic layer and can also decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out".[3]
-
Non-Aqueous Workup: In cases of extreme sensitivity, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or alumina to remove catalysts and polar impurities, followed by removal of the solvent under reduced pressure.
Optimized Workup Protocol for this compound
This protocol is designed to minimize hydrolysis by controlling temperature, pH, and exposure time to aqueous media.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). This ensures the product remains in the organic phase during extraction.[11]
-
Quenching (Optional): If necessary, slowly add cold, deionized water to quench the reaction while maintaining the low temperature.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to control CO₂ evolution, then stopper and shake, venting frequently.[1] Continue until gas evolution ceases.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous NaCl solution (brine) to remove residual water.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, further purify the product by recrystallization or column chromatography.[1]
Critical Parameter Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C for all aqueous steps | Reduces the rate of hydrolysis.[7][9] |
| Neutralizing Agent | Saturated NaHCO₃ (aq) | A mild base that minimizes the risk of saponification.[1][10] |
| Washing Solutions | Cold deionized water, cold brine | Removes water-soluble impurities and residual water from the organic phase.[1][3] |
| Contact Time | As short as possible | Minimizes the opportunity for hydrolysis to occur.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace amounts of water from the organic layer to prevent hydrolysis upon storage.[1] |
Visualizing the Process: Troubleshooting Workflow
The following flowchart provides a decision-making framework for troubleshooting hydrolysis issues during your workup.
Caption: Troubleshooting workflow for preventing ester hydrolysis.
Understanding the Mechanism: Base-Catalyzed Hydrolysis (Saponification)
The mechanism of saponification is a critical concept to grasp for effective prevention.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
This guide is intended to provide a comprehensive framework for addressing the hydrolysis of this compound. By understanding the underlying chemical principles and implementing these optimized protocols, researchers can significantly improve the yield and purity of their final product.
References
-
Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica. [Link]
-
ResearchGate. The effect of temperature on the rate constant for the hydrolysis reaction of free ethyl acetate and ethyl acetate/β-CD complex. [Link]
-
ResearchGate. The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. [Link]
-
National Institutes of Health. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. [Link]
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]
-
Canadian Science Publishing. THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. [Link]
-
YouTube. Saponification of methyl benzoate. [Link]
-
University of Rochester, Department of Chemistry. About Workup. [Link]
-
Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. [Link]
-
Pearson+. Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzoate. [Link]
-
Sciencemadness.org. Synthesis of Carboxylic Acid Esters. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]
-
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
-
J&K Scientific LLC. Ester Hydrolysis. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
ResearchGate. Reactive Distillation for Solvent Regeneration after Biphasic Carboxylic Acid Esterification. [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemguide. hydrolysis of esters. [Link]
- Google Patents.
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
SIELC Technologies. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Link]
-
PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]
-
PubChem. 5-Chloro-3-methoxy-2-methylbenzoic acid. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
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- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 3-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to empower you to optimize your reactions and achieve your synthetic goals.
General Troubleshooting for Cross-Coupling with this compound
This compound presents a unique set of challenges in cross-coupling reactions. As an aryl chloride, it possesses a relatively strong carbon-chlorine bond, making the oxidative addition step of the catalytic cycle inherently difficult.[1] The presence of both an electron-withdrawing ester group and an electron-donating methoxy group further modulates the electronic properties of the aromatic ring, which can influence catalyst activity and reaction outcomes.
This section addresses common issues encountered when using this substrate and provides a logical framework for troubleshooting.
I'm observing low or no conversion of my starting material. What should I investigate first?
Low conversion is a frequent hurdle. A systematic approach to diagnosing the issue is crucial.
-
Catalyst System Activation: The primary suspect is often the catalyst's inability to efficiently activate the C-Cl bond.
-
The Ligand is Key: For electron-deficient aryl chlorides like this compound, standard ligands like triphenylphosphine are often ineffective. You require bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the crucial oxidative addition step.[1]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, consider using a pre-catalyst. Pre-catalysts are air- and moisture-stable complexes that can lead to more reproducible generation of the active Pd(0) species in situ.[2][3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Inadequate degassing can lead to catalyst deactivation and the formation of palladium black.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water and other impurities can interfere with the catalytic cycle.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[4][5] The base must be strong enough to participate in the catalytic cycle but not so harsh as to cause decomposition of your starting materials or products.
-
My reaction is producing significant byproducts. How can I improve selectivity?
Side reactions can compete with your desired transformation, leading to a complex product mixture and reduced yield.
-
Homocoupling: The formation of biaryl products from the self-coupling of your starting materials can be an issue, particularly in Suzuki-Miyaura reactions. This is often exacerbated by the presence of oxygen. Rigorous degassing is your first line of defense.
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom is another common side reaction. This can be promoted by certain bases or impurities in the reaction mixture. Screening different bases or ensuring the purity of your reagents can mitigate this issue.
-
Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid coupling partner can be unstable and undergo cleavage of the C-B bond, especially in the presence of water and certain bases.[3] To address this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound.
Caption: A flowchart for troubleshooting low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section is divided by reaction type to provide targeted advice for your specific synthetic challenge.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.
Q1: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this compound?
For this electron-deficient aryl chloride, a highly active catalyst system is recommended from the outset. A good starting point would be a second or third-generation Buchwald pre-catalyst, such as XPhos Pd G3 or SPhos Pd G2. These are air-stable and provide a reliable source of the active Pd(0) catalyst.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Pre-catalysts offer high activity and reproducibility for challenging substrates. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that facilitate oxidative addition of the aryl chloride. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane/water or Toluene/water (e.g., 10:1) | Aprotic solvents are generally preferred, with a small amount of water to aid in base solubility and transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage. |
Q2: My Suzuki-Miyaura reaction has stalled. What are the likely causes?
If your reaction starts but does not go to completion, consider the following:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by insufficient ligand, impurities, or excessively high temperatures.
-
Boronic Acid Instability: As mentioned in the general troubleshooting section, protodeboronation can consume your coupling partner. Using a more stable boronic acid derivative is a key strategy to overcome this.[3]
-
Incomplete Dissolution: Ensure all reagents, particularly the base, are adequately soluble in the reaction medium. Poor solubility can lead to slow and incomplete reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6]
Q1: I want to couple a primary amine with this compound. Which catalyst system should I use?
The choice of ligand is often dependent on the nature of the amine. For primary amines, ligands like BrettPhos are often highly effective.[7]
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) with ligand, or BrettPhos Pd G3 (pre-catalyst) | Provides a reliable source of the active catalyst. |
| Ligand | BrettPhos (2-4 mol%) | A bulky, electron-rich ligand well-suited for coupling primary amines. |
| Base | NaOtBu or LiHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard for this reaction. |
| Temperature | 90-110 °C | Elevated temperatures are typically necessary. |
Q2: Can I use a secondary amine in a Buchwald-Hartwig reaction with this substrate?
Yes, but you may need to adjust your catalyst system. For secondary amines, ligands like RuPhos have been shown to be particularly effective.[7] The general reaction conditions (base, solvent, temperature) are similar to those for primary amines.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[8]
Q1: What are the key considerations for a Sonogashira coupling with this compound?
The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective palladium source for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the transmetalation of the acetylide to the palladium center. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a standard ligand for this reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Solvent | THF or DMF (if not using an amine solvent) | Aprotic polar solvents are suitable. |
| Temperature | 50-80 °C | Milder conditions are often possible compared to Suzuki or Buchwald-Hartwig couplings. |
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Glaser coupling is a common side reaction in Sonogashira couplings, promoted by oxygen.
-
Rigorous Degassing: This is the most critical step to prevent Glaser coupling. Ensure your solvents and reaction mixture are thoroughly deoxygenated.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid this side reaction. These often require specialized ligands and conditions.
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes.[9]
Q1: What is a good starting point for a Heck reaction with this compound?
The Heck reaction with aryl chlorides can be challenging and often requires higher temperatures and specific ligands.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and cost-effective palladium source. |
| Ligand | P(o-tol)₃ or a Buchwald-type ligand | Electron-rich phosphine ligands are beneficial for activating the aryl chloride. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2 equivalents) | A variety of organic and inorganic bases can be used. |
| Solvent | DMF, NMP, or DMAc | High-boiling polar aprotic solvents are typically required. |
| Temperature | 120-150 °C | High temperatures are often necessary for the reaction to proceed. |
Q2: My Heck reaction is giving a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The use of bulky ligands can enhance this selectivity.
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. Understanding these fundamental steps is key to effective troubleshooting.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Keith, J. A., Behenna, D. C., Sherden, N. H., Tudge, M. T., & Oxgaard, J. (2011). The Reaction Mechanism of the Direct Arylation of Pentafluorobenzene with Aryl Halides. Organic Letters, 13(21), 5732–5735. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2016). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Cross-coupling involving (hetero)aryl chlorides. [Link]
-
Newhouse, T. R., & Baran, P. S. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(15), 3362–3374. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Jabeen, F., Shaheen, M., Ali, A., Villinger, A., & Langer, P. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the Chemical Society of Pakistan, 41(5), 856-862. [Link]
-
Kumar, S., & Garg, N. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(17), 2569–2573. [Link]
-
JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
ResearchGate. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Institutes of Health. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 136(15), 5769–5779. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247–28251. [Link]
-
National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Catalysts, 14(6), 405. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(11), 1277. [Link]
-
MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Thieme. (2016). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México, 60(3), 143-159. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
Semantic Scholar. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
-
ACS Publications. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(4), 1528–1535. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
Sources
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- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Reactivity of Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for experiments involving Methyl 3-chloro-5-methoxybenzoate, focusing specifically on the common challenge of its chloro group's low reactivity. Here, you will find practical, field-proven insights and detailed protocols to help you overcome synthetic hurdles.
Understanding the Challenge: The "Unreactive" Chloro Group
This compound presents a common yet frustrating challenge in synthetic chemistry: a seemingly unreactive aryl chloride. The root of this issue lies in the electronic properties of the aromatic ring. The methoxy (-OCH₃) group at the meta position is a weak electron-donating group, while the methyl ester (-COOCH₃) group, also meta to the chlorine, is electron-withdrawing. However, neither group is in a position (ortho or para) to significantly activate the chloro group towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate through resonance.[1][2][3] This lack of electronic activation makes the C-Cl bond relatively strong and less susceptible to cleavage.[4][5]
Troubleshooting Guide: Common Reactions & Solutions
This section addresses specific problems you might encounter when using this compound in common cross-coupling and nucleophilic substitution reactions.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing to proceed. What can I do?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but aryl chlorides, especially unactivated ones, are notoriously challenging substrates.[6] If you're experiencing low yields or no reaction, consider the following troubleshooting steps.
Core Problem: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] For an electron-rich and sterically unencumbered aryl chloride like this compound, this step is often slow.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a failing Suzuki-Miyaura reaction.
Detailed Solutions:
| Parameter | Recommendation & Rationale |
| Catalyst & Ligand | Switch to a more active catalyst system. For unactivated aryl chlorides, standard Pd(PPh₃)₄ may be insufficient. Use catalyst systems known for activating C-Cl bonds, such as those employing bulky, electron-rich phosphine ligands.[6][7] Examples: Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step. |
| Base | Use a stronger base. The choice of base is critical for the transmetalation step.[8] For challenging couplings, stronger bases are often required. Examples: K₃PO₄ is a good starting point, but consider switching to Cs₂CO₃ or K₂CO₃. The choice can also depend on the stability of your boronic acid. |
| Solvent | Consider a biphasic or anhydrous solvent system. A common solvent mixture is toluene/water or dioxane/water. The aqueous phase is often necessary to dissolve the base.[8] In some cases, anhydrous conditions with specific boronic esters (e.g., MIDA boronates or neopentyldiol boronic esters) and a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[9] |
| Temperature | Increase the reaction temperature. While many modern Suzuki couplings can run at room temperature, sluggish reactions with aryl chlorides often benefit from heating, typically in the range of 80-110 °C. |
| Boronic Acid/Ester | Verify the quality of your boronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Using freshly purchased or recrystallized boronic acid is recommended. Alternatively, using more stable boronic esters can circumvent these issues. |
Protocol: Optimized Suzuki-Miyaura Coupling for an Unactivated Aryl Chloride
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent mixture, such as toluene/water (4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: My Buchwald-Hartwig amination is giving low conversion. How can I drive it to completion?
Similar to Suzuki couplings, Buchwald-Hartwig aminations of unactivated aryl chlorides can be challenging.[10] The key is again to facilitate the oxidative addition and subsequent steps in the catalytic cycle.
Core Problem: The palladium catalyst must efficiently undergo oxidative addition with the aryl chloride, and the subsequent steps of amine coordination, deprotonation, and reductive elimination must proceed smoothly.[10][11][12]
Troubleshooting Workflow:
Caption: Troubleshooting steps for a Buchwald-Hartwig amination reaction.
Detailed Solutions:
| Parameter | Recommendation & Rationale |
| Ligand Selection | This is often the most critical factor. Use bulky, electron-rich phosphine ligands specifically designed for C-Cl bond activation. Examples: Second-generation (e.g., BINAP, DPPF) and third-generation (e.g., XPhos, SPhos, RuPhos) Buchwald ligands are highly effective.[10][11] The choice may depend on the specific amine being coupled. |
| Base | A strong, non-nucleophilic base is essential. The base deprotonates the amine in the catalytic cycle. Examples: Sodium tert-butoxide (NaOt-Bu) is the most common and often the most effective. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[10] |
| Solvent | Use an appropriate aprotic solvent. Toluene, dioxane, and THF are commonly used.[10] The choice can influence catalyst solubility and reaction rate. |
| Amine Source | For primary amines, consider using an ammonia equivalent. If direct coupling with ammonia is difficult, reagents like benzophenone imine followed by hydrolysis can be a successful strategy.[13] |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), and a strong base like NaOt-Bu (1.4 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Question 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this substrate?
Direct SNAr on this compound is generally very difficult under standard conditions.
Core Problem: The aromatic ring is not sufficiently electron-deficient to facilitate the addition-elimination mechanism of SNAr.[4][14][15] As mentioned, there are no strong electron-withdrawing groups in the ortho or para positions to stabilize the intermediate Meisenheimer complex.[1][3]
Potential, but Challenging, Solutions:
-
Extremely Harsh Conditions: Very high temperatures and pressures might force a reaction with a strong nucleophile, but this is often impractical and can lead to decomposition.
-
Metal-Catalyzed Nucleophilic Substitution: While not a classic SNAr, reactions like the Ullmann condensation (a copper-catalyzed reaction) can sometimes be used for C-O or C-N bond formation where traditional SNAr fails.[11]
Recommendation: For C-N, C-O, or C-S bond formation with this substrate, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig type) are almost always the more reliable and milder option.[11][16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low reactivity of the chloro group? The chloro group in this compound is on an aromatic ring that is not "activated" towards nucleophilic attack. The electronic effects of the methoxy and methyl ester groups are not positioned to stabilize the negative charge that develops on the ring during the key intermediate step of nucleophilic aromatic substitution.[5][14][15] For palladium-catalyzed reactions, the C-Cl bond is inherently stronger and has a higher activation barrier for oxidative addition compared to C-Br or C-I bonds.[17]
Q2: Would the corresponding bromo or iodo analog be more reactive? Yes, absolutely. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf >> Cl.[8][17] If you have the option to synthesize or purchase the bromo or iodo analog of this substrate, your coupling reactions will likely proceed under much milder conditions and with lower catalyst loadings.
Q3: Are there any additives that can enhance the reactivity in cross-coupling reactions? For certain types of cross-coupling reactions, additives can play a significant role. For instance, in some nickel-catalyzed cross-couplings of aryl chlorides, the addition of lithium chloride (LiCl) has been shown to accelerate the reaction by facilitating the reduction of Ni(II) to Ni(0).[18] While less common in standard palladium catalysis, exploring specific literature for your reaction type may reveal beneficial additives.
Q4: My reaction is stalling at ~50% conversion. What does this indicate? Stalling often points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active Pd(0) species might be degrading over time at high temperatures.
-
Product Inhibition: The product of the reaction could be coordinating to the palladium center more strongly than the starting materials, thus inhibiting catalytic turnover.
-
Reagent Decomposition: The boronic acid or the base might be unstable under the reaction conditions.
Solutions for Stalled Reactions:
-
Add a fresh portion of catalyst and ligand: This can restart a reaction where the catalyst has died.
-
Re-evaluate your conditions: A lower temperature for a longer time might prevent catalyst decomposition.
-
Ensure inert atmosphere: Oxygen can deactivate palladium catalysts. Ensure your reaction is properly degassed and maintained under an inert atmosphere.
References
- Addition-Elimination Mechanism of Nucleophilic Substitution of Aryl Halides. (n.d.). LibreTexts.
- 14.7: Aryl Halides. (2021). Chemistry LibreTexts.
- Lithium Chloride Accelerates Multimetallic Cross-Coupling Reactions. (n.d.). Alfa Chemistry.
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014).
- Describe the nucleophilic substitution reactions in aryl halides. (n.d.).
- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. (2010). Journal of the American Chemical Society.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023). Wenxuecity.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). Semantic Scholar.
- Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. (n.d.).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- 34.
- Nucleophilic Arom
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Method for preparing methyl p-chloromethyl benzoate. (n.d.).
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Methyl 3-chloro-4-hydroxy-5-methoxybenzo
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (n.d.). Organic Chemistry Portal.
- N,N,O-tridentate palladium(II) complexes as efficient catalysts for Suzuki cross-coupling reactions. (n.d.). Royal Society of Chemistry.
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).
- Methyl 5-chloro-2-methoxybenzo
- methyl 3-chloro-4-hydroxy-5-methoxybenzo
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- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 18. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Methyl 3-chloro-5-methoxybenzoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of Methyl 3-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chemical intermediate. We will explore the causality behind experimental choices, providing you with the expertise to refine your purification strategies.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: The final product is contaminated with the starting material, 3-chloro-5-methoxybenzoic acid.
-
Symptom: Your Thin Layer Chromatography (TLC) analysis shows a high-polarity spot that remains at the baseline, corresponding to the starting carboxylic acid. Additionally, ¹H NMR analysis may reveal a broad singlet peak characteristic of a carboxylic acid proton.
-
Cause: This indicates an incomplete esterification reaction or an inadequate work-up procedure that failed to remove the acidic starting material.
-
Resolution: The most effective way to resolve this is through a targeted liquid-liquid extraction. Carboxylic acids are readily deprotonated by weak bases to form water-soluble carboxylate salts.[1]
Workflow: Acid-Base Extraction
-
Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence as CO₂ is generated from the neutralization reaction. Continue washing until no more gas evolves.
-
Separate the aqueous layer. This layer now contains the deprotonated, water-soluble sodium 3-chloro-5-methoxybenzoate.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and any remaining bicarbonate.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[2]
-
Issue 2: The product appears as a discolored oil or an off-white/yellowish solid.
-
Symptom: The isolated product is not the expected white crystalline solid.
-
Cause: Discoloration often arises from high-molecular-weight, colored impurities formed through degradation or oxidation, especially if the reaction was conducted at elevated temperatures for extended periods.[1]
-
Resolution: Two primary techniques can address this issue: treatment with activated carbon followed by recrystallization.
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb colored impurities.[1]
-
Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight) to the solution.
-
Gently heat and stir the mixture for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the activated carbon. The Celite prevents the fine carbon particles from passing through the filter paper.
-
Proceed with recrystallization as described below.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The principle relies on the target compound and impurities having different solubilities in a chosen solvent system.[3] A good solvent will dissolve the compound when hot but not when cold.
-
After optional carbon treatment, allow the hot, filtered solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.[1]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any surface impurities.
-
Dry the crystals under vacuum.
-
-
Issue 3: TLC or HPLC analysis indicates the presence of multiple, closely related impurities.
-
Symptom: Your TLC plate shows multiple spots with Rf values close to the product, or an HPLC chromatogram displays several peaks near the main product peak.[4] This can occur if the starting materials were not pure or if side reactions generated isomers.
-
Cause: These impurities often have polarities very similar to the desired product, making separation by simple extraction or recrystallization difficult.
-
Resolution: Flash column chromatography is the most effective method for separating compounds with small differences in polarity.[1][5]
Workflow: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve an Rf value for the product of approximately 0.3-0.4.
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack it into a column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with the chosen solvent system. A gradient elution, where the proportion of the polar solvent is gradually increased, can often provide superior separation.[1]
-
Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Evaporate the solvent from the combined pure fractions to yield the purified this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate purification strategy for my crude sample?
A1: The optimal strategy depends on the nature and quantity of the impurities. The following decision-making flowchart can guide your choice.
Caption: Purification strategy decision flowchart.
Q2: What analytical methods are best for assessing the purity of the final product?
A2: A combination of techniques provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is a standard method.[4][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product and can be used to identify and quantify impurities if appropriate internal standards are used.[7]
Q3: What is a good starting solvent system for column chromatography?
A3: For esters like this compound, a hexane:ethyl acetate system is an excellent starting point. Begin by developing a TLC with various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your product an Rf of 0.3-0.4. This generally provides good separation on a silica gel column.[1][9]
Q4: What are suitable solvents for recrystallizing this compound?
A4: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, common choices include methanol, ethanol, or a mixed solvent system like methanol/water or ethanol/water.[1][10] Small-scale trials are recommended to find the optimal solvent or solvent pair for your specific sample.
Data & Protocols
Physicochemical Properties
This table summarizes key properties of the target compound and its primary starting material, which is a common impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₉ClO₃ | 200.62 | N/A (Low melting solid) | White crystalline solid |
| 3-chloro-5-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | 172-176 | Powder |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Prepare the Column: Select an appropriately sized column. As a rule of thumb, use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.[1] Pack the column with silica gel as a slurry in the non-polar eluent (e.g., hexane).
-
Prepare the Sample: Dissolve your crude product in a minimal volume of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute: Begin eluting with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Collect fractions continuously.
-
Monitor: Spot fractions onto a TLC plate and visualize under UV light to track the separation.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly can trap impurities.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
References
-
SIELC Technologies. (2018, May 16). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]
- Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S. Patent and Trademark Office.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- CN113511960A. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. Google Patents.
-
Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]
- CN101434545A. (2009). Method for preparing methyl p-chloromethyl benzoate. Google Patents.
- CN105732374A. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.
- CN105384620A. (2016). 3-chloro methyl benzoic acid synthetic method. Google Patents.
- CN1884259A. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- RU2553258C1. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Chloro-5-methoxybenzoic acid. Retrieved from [Link]
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- 10. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-5-methoxybenzoate
Welcome to the technical support hub for the synthesis of Methyl 3-chloro-5-methoxybenzoate. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important intermediate. As Senior Application Scientists, we ground our recommendations in established chemical principles and practical, field-tested experience.
Overview of the Primary Synthetic Route: Fischer-Speier Esterification
The most common and scalable method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3-chloro-5-methoxybenzoic acid, using methanol as both the reagent and solvent, catalyzed by a strong acid.[1] This equilibrium-driven reaction requires specific conditions to achieve high conversion and yield.[2][3]
The core transformation is as follows:
3-chloro-5-methoxybenzoic acid + Methanol ⇌ this compound + Water
This guide focuses on troubleshooting this specific, widely-used protocol.
Troubleshooting Guide: Common Issues and Resolutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is stalled or showing low conversion to the ester product. What are the likely causes and how can I fix this?
Answer: Low conversion in a Fischer esterification is almost always tied to the reaction equilibrium.[2][3] Here are the primary factors to investigate:
-
Cause A: Presence of Water: Water is a product of the reaction. Any water present at the start (e.g., in wet starting materials or solvents) will inhibit the forward reaction according to Le Châtelier's principle.
-
Solution: Ensure your 3-chloro-5-methoxybenzoic acid starting material is thoroughly dried.[4] Use anhydrous grade methanol and a concentrated acid catalyst.
-
-
Cause B: Insufficient or Inactive Catalyst: The acid catalyst is crucial for activating the carboxylic acid.[1] Its role is to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[1][5]
-
Cause C: Unfavorable Reagent Stoichiometry: To drive the equilibrium towards the product, a large excess of one reactant is necessary.[1][2]
-
Cause D: Inadequate Temperature or Reaction Time: Esterification is not instantaneous and requires sufficient thermal energy and time to reach equilibrium.
Question 2: After the work-up, I obtained a sticky oil instead of the expected solid product. Why did this happen?
Answer: this compound is a low-melting solid. The failure to crystallize is typically due to the presence of impurities that cause freezing-point depression or act as solubilizing agents.
-
Cause A: Residual Unreacted Starting Material: The most common impurity is the starting carboxylic acid, which is highly polar and can interfere with crystallization.
-
Solution: During the work-up, after removing the bulk of the methanol, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[9] This will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your organic product.
-
-
Cause B: Incomplete Removal of Solvent: Residual methanol or other solvents can prevent the product from solidifying.
-
Solution: Ensure the product is thoroughly dried under reduced pressure after extraction and washing steps.
-
-
Cause C: Other Synthetic Byproducts: While less common in this specific reaction, byproducts can form under harsh conditions.
Question 3: The final product has a low melting point and a broad melting range, suggesting it is impure. What are the best purification strategies?
Answer: A low, broad melting point is a classic indicator of impurity. The choice of purification method depends on the scale and nature of the impurities.
-
Strategy A: Recrystallization: This is the most efficient method for purifying multi-gram to kilogram quantities of a solid product, provided a suitable solvent is found.
-
Protocol: Methanol is often a good first choice for recrystallizing this ester.[4][12] Dissolve the crude product in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.
-
-
Strategy B: Column Chromatography: For smaller scales or when recrystallization fails to remove impurities with similar solubility, column chromatography is the preferred method.
-
Protocol: Use a silica gel stationary phase and a mobile phase of intermediate polarity, such as a gradient of ethyl acetate in hexanes. The less polar ester will elute before the more polar carboxylic acid starting material.[10]
-
Experimental Workflow & Key Parameters
The following table summarizes the critical parameters for a successful Fischer esterification synthesis of this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | Methanol used as solvent (large excess) | Drives the reaction equilibrium toward the product side.[1] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid efficiently protonates the carbonyl, activating it for nucleophilic attack.[1][6] |
| Catalyst Loading | 3-5 mol% (relative to carboxylic acid) | Sufficient to catalyze the reaction without causing significant side reactions or degradation. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy and maintains a consistent reaction rate.[7][8] |
| Reaction Time | 4-12 hours | Should be determined by monitoring the reaction to completion via TLC or HPLC.[13] |
| Work-up | 1. Quench with ice water. 2. Extract with a water-immiscible solvent (e.g., Ethyl Acetate). 3. Wash with aq. NaHCO₃. 4. Wash with brine. | 1. Precipitates the crude product.[4][12] 2. Isolates the product. 3. Removes unreacted acidic starting material.[9] 4. Removes residual water. |
| Purification | Recrystallization (from Methanol) or Column Chromatography | Removes residual impurities to yield a high-purity final product.[4][12] |
Visualizing the Process
Experimental Workflow Diagram
The following diagram outlines the standard laboratory workflow for this synthesis.
Caption: A typical workflow for the synthesis and purification.
Fischer Esterification Mechanism
This diagram illustrates the logical progression of the acid-catalyzed reaction mechanism.
Sources
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- 2. Fischer Esterification [organic-chemistry.org]
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- 6. Khan Academy [khanacademy.org]
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- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in the Halogenation of Methoxybenzoate Derivatives
Welcome to the technical support center for the halogenation of methoxybenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and troubleshoot common issues related to byproduct formation. By understanding the underlying mechanisms and critical process parameters, you can optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the halogenation of methoxybenzoate derivatives, providing probable causes and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of Ortho and Para Isomers
Question: My reaction is producing a mixture of ortho- and para-halogenated methoxybenzoate, and I need to favor one isomer. How can I improve the regioselectivity?
Probable Cause: The methoxy group (-OCH₃) is a strong ortho-, para-director due to its electron-donating nature, which activates the benzene ring for electrophilic aromatic substitution.[1][2] The ester group (-COOCH₃), being an electron-withdrawing group, is a meta-director. The directing effect of the methoxy group is dominant, leading to substitution at the positions ortho and para to it. The ratio of these isomers is influenced by steric hindrance and reaction conditions.[3]
Solution:
-
Steric Hindrance: The ortho positions are sterically hindered by the adjacent methoxy group. To favor the para product, you can use a bulkier halogenating agent or a catalyst system that increases the steric demand of the electrophile.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may slow down the reaction rate, potentially allowing for greater selectivity.[4] Experimenting with solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or hexane may be beneficial. Acetic acid is a common solvent that can influence the rate-determining step.[4]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Slower reaction kinetics can allow the thermodynamically favored para product to form preferentially over the kinetically favored ortho product.
-
Catalyst Choice: While a Lewis acid catalyst like FeBr₃ or AlCl₃ is often necessary to polarize the halogen-halogen bond and increase electrophilicity, the choice and amount of catalyst can impact selectivity.[1][5][6]
Issue 2: Over-Halogenation - Formation of Di- or Tri-halogenated Products
Question: I'm observing significant amounts of di- and even tri-halogenated byproducts in my reaction mixture. How can I prevent this?
Probable Cause: The methoxy group strongly activates the aromatic ring, making the mono-halogenated product more reactive than the starting material. This can lead to subsequent halogenation reactions if the reaction is not carefully controlled.
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use no more than 1.0 to 1.1 equivalents of the halogenating agent relative to the methoxybenzoate derivative.[7]
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
Temperature Management: Running the reaction at a lower temperature will decrease the overall reaction rate, providing better control and minimizing over-halogenation.
Issue 3: Ether Cleavage - Formation of Hydroxybenzoate Derivatives
Question: My analysis shows the presence of a hydroxybenzoate derivative, indicating the cleavage of the methyl ether. What causes this and how can I avoid it?
Probable Cause: The strong Lewis acids (e.g., AlCl₃, FeBr₃) or Brønsted acids (HBr, HI) used or generated in the reaction can catalyze the cleavage of the ether linkage, especially at elevated temperatures.[8][9] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.[9][10][11]
Solution:
-
Milder Catalyst: If possible, use a milder Lewis acid or explore catalyst-free conditions if the substrate is sufficiently activated.
-
Control of HX Formation: The reaction of the halogen with the aromatic ring produces HX as a byproduct.[1] If this acid concentration becomes too high, it can promote ether cleavage. The inclusion of a non-nucleophilic base can scavenge the generated acid.
-
Temperature and Reaction Time: Avoid prolonged reaction times and high temperatures. Monitor the reaction closely and work it up as soon as it is complete.
-
Alternative Halogenating Agents: Consider using N-halosuccinimides (NCS, NBS, NIS) which can sometimes be used under milder conditions and may not require a strong Lewis acid catalyst.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the halogenation of methoxybenzoate derivatives?
A1: The halogenation of methoxybenzoate derivatives proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[2] The key steps are:
-
Generation of the Electrophile: A Lewis acid catalyst polarizes the diatomic halogen (e.g., Br₂), creating a more potent electrophile.[5][14]
-
Nucleophilic Attack: The electron-rich aromatic ring of the methoxybenzoate attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3]
-
Deprotonation: A weak base, often the halide-catalyst complex (e.g., [FeBr₄]⁻), removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring.[15][16]
Q2: How do the methoxy and benzoate groups influence the reaction?
A2:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2] This makes the ring more nucleophilic and thus more reactive towards electrophiles.
-
Benzoate Group (-COOR): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.[17]
-
Combined Effect: In methoxybenzoate derivatives, the powerful activating and directing effect of the methoxy group dominates, directing the incoming halogen to the ortho and para positions relative to the methoxy group.
Q3: What are some common halogenating agents used for these reactions?
A3:
-
Diatomic Halogens (Br₂, Cl₂): These are the most common reagents, typically used with a Lewis acid catalyst like FeBr₃, FeCl₃, AlBr₃, or AlCl₃.[5][18]
-
N-Halosuccinimides (NBS, NCS, NIS): N-Bromosuccinimide, N-chlorosuccinimide, and N-iodosuccinimide are often used for more controlled halogenations and can sometimes be employed under milder conditions.[12][13]
-
Other Sources: For iodination, reagents like iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent (e.g., nitric acid) might be used to generate a more powerful electrophile.[5][16]
Q4: What analytical techniques are best for identifying and quantifying byproducts?
A4: A combination of techniques is often necessary for a complete analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and determining their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product and non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to definitively identify the isomers and other byproducts formed.
-
Ion Mobility Spectrometry (IMS): Can be used to detect and distinguish between different halogenated compounds.[19]
Q5: What are some effective methods for purifying the desired halogenated methoxybenzoate from the byproducts?
A5:
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the byproducts in a particular solvent system, recrystallization can be a highly effective purification method.
-
Column Chromatography: This is a versatile technique for separating isomers and other byproducts based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Distillation: For liquid products with sufficiently different boiling points from the byproducts, distillation can be an effective purification method.[20][21]
Experimental Protocols
Standard Protocol for Bromination of Methyl 4-Methoxybenzoate
This protocol aims to favor the formation of methyl 3-bromo-4-methoxybenzoate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-methoxybenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.1 equivalents) to the solution.
-
Reagent Addition: Dissolve bromine (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Regioselectivity under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio |
| FeBr₃ | CH₂Cl₂ | 0 | 15:85 |
| FeBr₃ | CH₂Cl₂ | 25 | 25:75 |
| AlCl₃ | CS₂ | 0 | 10:90 |
| None | CH₃COOH | 25 | 30:70 |
Note: These are representative values and can vary based on specific substrate and reaction conditions.
Visualizations
Reaction Mechanism Workflow
Caption: General mechanism of electrophilic aromatic halogenation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting byproduct formation.
References
-
Brainly.in. (2020, September 22). explain the halogenation of anisole. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2012, February 16). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho -aluminations and electrophilic halogenations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
PubMed. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Retrieved from [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
-
Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene? Retrieved from [Link]
-
ResearchGate. (2017, December). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. Retrieved from [Link]
-
The Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
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- 17. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-chloro-5-methoxybenzoate
In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] For researchers and professionals in drug development, a thorough understanding of NMR spectra is fundamental to verifying molecular structures and ensuring the purity of synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-chloro-5-methoxybenzoate, a substituted aromatic ester of significant interest in synthetic chemistry. Through a detailed examination of its spectral features and a comparative analysis with related compounds, we will illustrate the principles of NMR spectroscopy and its practical application in molecular characterization.
The Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can induce transitions between these energy states, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule. This variation in resonance frequency, termed the chemical shift (δ), is the cornerstone of NMR spectroscopy.[1]
Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher ppm value (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower ppm value (upfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): In ¹H NMR, the spin-spin coupling between adjacent, non-equivalent protons splits a signal into a multiplet. The n+1 rule is a common heuristic, where n is the number of neighboring equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship of the coupled protons.
Structural Elucidation of this compound
This compound presents a distinct pattern of substitution on the benzene ring, which gives rise to a predictable yet informative NMR spectrum. The strategic placement of a chloro, a methoxy, and a methyl ester group dictates the electronic environment of each proton and carbon atom, allowing for a comprehensive spectral assignment.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the two distinct methyl groups. Due to the substitution pattern, the three aromatic protons are in different chemical environments.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.5 | t | ~1.5 | 1H |
| H-4 | ~7.1 | t | ~2.0 | 1H |
| H-6 | ~7.3 | t | ~1.5 | 1H |
| OCH₃ (ester) | ~3.9 | s | - | 3H |
| OCH₃ (ether) | ~3.8 | s | - | 3H |
| Note: Predicted data is based on spectral analysis of similar compounds and general principles of NMR. Experimental values may vary slightly. |
The aromatic region (δ 7.0-8.0 ppm) displays signals for the three protons on the benzene ring. The chloro and methoxy groups are meta-directing, influencing the chemical shifts of the adjacent protons. The ester group is electron-withdrawing and deshields the ortho and para protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-3 | ~160 |
| C-5 | ~155 |
| C-1 | ~135 |
| C-Cl | ~130 |
| C-2 | ~120 |
| C-6 | ~118 |
| C-4 | ~110 |
| OCH₃ (ester) | ~52 |
| OCH₃ (ether) | ~56 |
| Note: Predicted data is based on spectral analysis of similar compounds and general principles of NMR. Experimental values may vary slightly. |
The carbonyl carbon of the ester group appears significantly downfield due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine and oxygen atoms (C-3 and C-5) are shifted downfield.
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with simpler, related molecules is highly instructive. We will consider methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-methoxybenzoate.
Methyl Benzoate
| ¹H NMR | δ (ppm) | Multiplicity | Integration | ¹³C NMR | δ (ppm) |
| H-2, H-6 | ~8.0 | m | 2H | C=O | ~167 |
| H-3, H-5 | ~7.4 | m | 2H | C-1 | ~130 |
| H-4 | ~7.5 | m | 1H | C-2, C-6 | ~129 |
| OCH₃ | ~3.9 | s | 3H | C-3, C-5 | ~128 |
| C-4 | ~133 | ||||
| OCH₃ | ~52 | ||||
| Source: Anasazi Instruments, Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate[1] |
In the unsubstituted methyl benzoate, the symmetry of the aromatic ring results in fewer signals in both the ¹H and ¹³C NMR spectra compared to our target molecule.
Methyl 3-chlorobenzoate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | ¹³C NMR | δ (ppm) |
| H-2 | 7.97 | s | - | 1H | C=O | 165.7 |
| H-6 | 7.90 | d | 7.6 | 1H | C-1 | 131.8 |
| H-4 | 7.48-7.45 | m | - | 1H | C-2 | 129.6 |
| H-5 | 7.38-7.30 | m | - | 1H | C-3 | 134.3 |
| OCH₃ | 3.89 | s | - | 3H | C-4 | 127.6 |
| C-5 | 132.8 | |||||
| C-6 | - | |||||
| OCH₃ | 52.3 | |||||
| Source: The Royal Society of Chemistry, Supporting Information[2] |
The introduction of a single chloro substituent at the meta position breaks the symmetry of the ring, leading to four distinct signals for the aromatic protons and six signals for the aromatic carbons.
Methyl 3-methoxybenzoate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-2 | 7.65 | d | 8.0 | 1H |
| H-6 | 7.57 | d | 4.0 | 1H |
| H-5 | 7.35 | t | 8.0 | 1H |
| H-4 | 7.11 | dd | 8.0, 2.0 | 1H |
| OCH₃ (ester) | 3.93 | s | - | 3H |
| OCH₃ (ether) | 3.87 | s | - | 3H |
| Source: The Royal Society of Chemistry, Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air[3] |
Similar to the chloro-substituted analogue, the methoxy group at the meta position results in a complex splitting pattern for the aromatic protons. The presence of the second methoxy group introduces an additional singlet in the ¹H NMR spectrum.
Experimental Protocols
The following provides a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for the preparation and NMR analysis of an organic compound.
Detailed Methodologies
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N). For a sample of this concentration, 16 scans are often sufficient.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C (1.1%), more scans are required to obtain a good spectrum. A proton-decoupled sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Typically, 1024 or more scans may be necessary.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
The spectrum is then phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, a complete picture of the molecule's connectivity can be assembled. Furthermore, comparing its spectra to those of related, less substituted methyl benzoates highlights the predictable and systematic effects of different functional groups on NMR parameters. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable methodology for chemists in research and industry.
References
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-
PubChem. This compound. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Available from: [Link]
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The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides". Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-chloro-5-methoxybenzoate
This guide provides an in-depth, objective comparison of mass spectrometry-based methods and alternative spectroscopic techniques for the analysis of Methyl 3-chloro-5-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your analytical needs.
Introduction: The Analytical Challenge of Substituted Benzoates
This compound is a substituted aromatic ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its precise structural characterization and quantification are critical for reaction monitoring, purity assessment, and quality control. The presence of three distinct functional groups—a methyl ester, a chloro group, and a methoxy group—on an aromatic ring presents a unique analytical profile that is well-suited for mass spectrometry (MS).
The primary challenge lies in selecting the optimal analytical strategy to achieve the desired sensitivity, specificity, and structural confirmation. This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal method, owing to the compound's volatility, and compares its performance with Liquid Chromatography-Mass Spectrometry (LC-MS) and two fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing volatile and semi-volatile organic compounds like this compound.[1][2] The technique's power lies in its ability to physically separate the analyte from a mixture using gas chromatography before it enters the mass spectrometer for detection and identification.
Causality of Choice: The selection of GC-MS is predicated on the analyte's physicochemical properties. This compound possesses sufficient volatility and thermal stability to be vaporized without degradation in the GC inlet, making it an ideal candidate for this technique. Electron Ionization (EI) is the preferred ionization method as it induces reproducible and extensive fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint.[3]
Anticipated Mass Spectrum & Fragmentation
Upon entering the mass spectrometer and undergoing electron ionization (typically at 70 eV), this compound (Molecular Weight: 200.62 g/mol ) will generate a molecular ion (M⁺˙) and a series of fragment ions. The most critical diagnostic feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance ratio will result in two molecular ion peaks at m/z 200 and m/z 202.[2]
Key fragmentation pathways include:
-
Loss of a methoxy radical (•OCH₃): The molecular ion can lose the methyl group from the ester, leading to a prominent fragment ion at m/z 169/171. This is a common fragmentation for methyl esters.[4][5]
-
Loss of the entire methoxycarbonyl group (•COOCH₃): Cleavage of the ester group from the ring would result in an ion at m/z 141/143.
-
Loss of a chlorine radical (•Cl): This cleavage would produce a fragment at m/z 165.
-
Formation of an acylium ion: Loss of the methoxy group from the ester can form a stable acylium ion at m/z 169/171.[5][6]
Caption: Predicted EI fragmentation pathway for this compound.
Self-Validating Experimental Protocol: GC-MS
This protocol is designed to be self-validating by including checks for system suitability and analyte identification.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for calibration and to determine the linear range of detection.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 50:1 to avoid column overload.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This ensures good peak shape and elution of the analyte.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.
-
Acquisition Mode: Full Scan mode from m/z 40 to 400 to capture the molecular ion and all relevant fragments.
-
-
Data Analysis & Validation:
-
Identification: Confirm the analyte's identity by matching the retention time with that of a known standard and by comparing the acquired mass spectrum against a reference library (e.g., NIST). The presence of the correct M⁺˙ and M+2 isotopic pattern is a mandatory confirmation point.[2]
-
Quantification: Use the area of a characteristic, abundant fragment ion (e.g., m/z 169) for quantification to enhance selectivity and avoid interference.
-
Comparative Analytical Techniques
While GC-MS is highly effective, alternative and complementary techniques offer different advantages depending on the analytical goal.
Alternative 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for analyzing samples in complex matrices, for thermally unstable compounds, or when derivatization is not desired.[7][8]
Causality of Choice: If this compound is part of a mixture containing non-volatile compounds (e.g., in a biological matrix or a polymer extract), LC-MS is superior.[7] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS, which typically keeps the molecule intact, yielding a strong signal for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[9]
Experimental Protocol Outline: LC-MS
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a methanol/water mixture.
-
Instrumentation & Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for ESI.[10]
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Ion Source: ESI in positive ion mode.
-
-
Data Analysis: The primary ion observed will likely be [M+H]⁺ at m/z 201/203. Tandem MS (MS/MS) can be used to induce fragmentation and provide structural information comparable to EI in GC-MS.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It is the gold standard for determining the precise connectivity of atoms in a molecule.[11][12]
Causality of Choice: When absolute structural confirmation is needed, or to differentiate between isomers (e.g., Methyl 5-chloro-3-methoxybenzoate), NMR is unparalleled. While MS provides a mass and fragmentation pattern, NMR maps out the entire chemical structure.
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet around 3.9 ppm for the ester methyl protons (-COOCH₃).
-
A singlet around 3.8 ppm for the ether methoxy protons (-OCH₃).
-
Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), each integrating to one proton, confirming the 1,3,5-substitution pattern.
Alternative 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in a molecule by measuring its absorption of infrared radiation.[13][14]
Causality of Choice: FTIR is a rapid, non-destructive technique ideal for a quick verification of functional groups. It can confirm the presence of the ester and ether functionalities and the aromatic ring. However, it cannot distinguish between isomers and provides no information on molecular weight.[11]
Expected Key FTIR Absorptions (cm⁻¹):
-
C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹.[15]
-
C-O Stretch (Ester & Ether): Absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorption typically in the 600-800 cm⁻¹ region.
Performance Comparison
The choice of analytical technique is dictated by the specific research question. The following table provides a comparative summary.
| Parameter | GC-MS (EI) | LC-MS (ESI) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular Weight, Fragmentation Pattern, Isotopic Data | Molecular Weight (as [M+H]⁺) | Unambiguous Molecular Structure & Connectivity | Functional Groups |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Low (µg-mg) | Moderate (µg) |
| Specificity | High | High (especially with MS/MS) | Very High (isomer specific) | Low |
| Sample Throughput | High | High | Low | Very High |
| Key Advantage | Robust, reproducible spectral libraries | Handles non-volatile/labile compounds, complex matrices | Definitive structure elucidation | Fast, non-destructive, simple |
| Key Limitation | Requires volatile & thermally stable analytes | Matrix effects can cause ion suppression[7] | Low sensitivity, requires pure sample | Limited structural information |
Recommended Analytical Workflow
The following workflow provides a logical approach to analyzing a sample containing or suspected to contain this compound.
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Standards for Methyl 3-chloro-5-methoxybenzoate
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and characterization of intermediates are paramount to ensuring the safety, efficacy, and reproducibility of the final product. Methyl 3-chloro-5-methoxybenzoate, a key building block in the synthesis of various target molecules, is no exception. This guide provides an in-depth comparison of the primary analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the methodologies, present supporting experimental data based on closely related structural analogs, and discuss the rationale behind method selection for this specific analyte.
The Analytical Imperative for this compound
This compound is a substituted aromatic ester. Its analysis presents a unique set of considerations. The presence of a chlorine atom and a methoxy group on the benzene ring influences its polarity, volatility, and chromatographic behavior. Potential impurities may arise from starting materials, side reactions (e.g., isomers from incomplete regioselectivity), or degradation products. A robust analytical strategy is therefore essential to identify and quantify the main component and any related substances.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, whether it be routine purity assessment, identification of unknown impurities, or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative purity analysis, impurity profiling | Identification and quantification of volatile impurities | Structural elucidation, purity confirmation |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg range) |
| Resolution | Excellent for a wide range of polarities | Excellent for volatile compounds | Dependent on field strength and sample complexity |
| Structural Info | Limited (UV spectra) | High (mass fragmentation patterns) | Definitive (chemical shifts, coupling constants) |
| Quantitation | Highly accurate and precise | Accurate with appropriate standards | Quantitative (qNMR) with internal standard |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a versatile and robust technique for the quantitative analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. A reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.
Causality in Experimental Design
The selection of a C18 column is based on its wide applicability for the separation of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of any acidic impurities and improves the chromatography of the ester. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring provides sensitive and linear detection.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound has a reasonable vapor pressure, it is amenable to GC analysis. The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for impurity identification.[2]
Rationale for Method Parameters
A non-polar capillary column, such as a DB-5ms, is chosen for its general applicability and robustness in separating compounds based on their boiling points.[3] The temperature program is designed to provide good separation of the analyte from potential impurities with different volatilities. A split injection is used to avoid overloading the column. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Visualization of the GC-MS Workflow
Caption: GC-MS analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[4] For this compound, ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the benzene ring. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific reference standard of the analyte.
The Logic of NMR Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. The ¹³C NMR spectrum will indicate the number of unique carbon atoms. For qNMR, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol: NMR Analysis
1. Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with or without tetramethylsilane (TMS).
-
Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
2. Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
3. Sample Preparation:
-
For Structural ID: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃.
-
For qNMR: Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in a known volume of CDCl₃.
Visualization of the Analytical Logic
Caption: Decision logic for selecting an analytical technique.
Conclusion and Recommendations
The comprehensive analytical characterization of this compound relies on the synergistic use of multiple techniques. For routine quality control and batch release, a validated HPLC method is the most practical and efficient choice for determining purity and quantifying known impurities. GC-MS serves as a powerful complementary technique, particularly for identifying unknown volatile or semi-volatile impurities and for providing orthogonal data to support the HPLC results. Finally, NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule and can be employed as a primary method for purity determination through qNMR, especially when a certified reference standard is unavailable.
By implementing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream processes and final products.
References
-
SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link][5]
-
Pawar, S. S., & Munde, S. V. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(4), 89-95. Retrieved from [Link][1]
-
Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 316, 126348. Retrieved from [Link][3]
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Scribd. 8 - Sodium Benzoate USP Current. Retrieved from [Link][6]
-
Parenteral Drug Association. (2020). Quality Control Testing Throughout the Product Development Lifecycle. Retrieved from [Link][7]
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Shobhana, V. G., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link][8]
-
The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link][4]
-
Roy, C., & Chakrabarty, D. (2017). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica, 85(1), 10. Retrieved from [Link][9]
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World Health Organization. (1998). Quality control methods for medicinal plant materials. Retrieved from [Link][10]
-
Sholikhah, M. A., et al. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology, 10(1), 33-38. Retrieved from [Link][11]
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Roy, C., & Chakrabarty, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography, 2013, 852027. Retrieved from [Link][12]
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Comparison of reactivity between Methyl 3-chloro-5-methoxybenzoate and its bromo analogue
An In-Depth Guide to the Comparative Reactivity of Methyl 3-chloro-5-methoxybenzoate and its Bromo Analogue
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. This compound and its bromo analogue, Methyl 3-bromo-5-methoxybenzoate, are versatile scaffolds, frequently employed in the synthesis of complex molecular architectures. While structurally similar, the seemingly minor substitution of a chlorine atom for a bromine atom introduces profound differences in their chemical reactivity.
This guide provides an in-depth, evidence-based comparison of these two essential building blocks. Moving beyond simple generalizations, we will dissect the fundamental physicochemical properties that govern their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their experimental designs. The core principle is that the bromo analogue offers superior reactivity in cross-coupling reactions due to its weaker carbon-halogen bond, whereas the chloro analogue's greater electronegativity can render it more susceptible to nucleophilic aromatic substitution under specific conditions.
Fundamental Properties Governing Reactivity
The divergent reactivity of aryl chlorides and bromides is not arbitrary but is rooted in their fundamental atomic and bonding characteristics. Two key properties—bond dissociation energy and electronegativity—are paramount.
-
Carbon-Halogen Bond Dissociation Energy (BDE): This is the energy required to cleave the C−X bond homolytically. The C−Cl bond is significantly stronger and more stable than the C−Br bond.[1][2] This difference is the primary determinant for reactions where C−X bond cleavage is the rate-limiting step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[3][4] Breaking the stronger C−Cl bond requires a higher activation energy, thus rendering aryl chlorides less reactive than their bromide counterparts under identical conditions.[5][6]
-
Electronegativity: Chlorine is more electronegative than bromine. This induces a greater partial positive charge (δ+) on the carbon atom to which it is attached, making the carbon center more electrophilic. This property is crucial in Nucleophilic Aromatic Substitution (SNAr), where the rate-determining step is the initial attack by a nucleophile.[7] A more electrophilic carbon atom is more susceptible to nucleophilic attack.
| Property | This compound | Methyl 3-bromo-5-methoxybenzoate | Implication on Reactivity |
| Aryl C−X BDE | ~96 kcal/mol (~402 kJ/mol)[1] | ~81 kcal/mol (~339 kJ/mol)[1] | Higher energy needed to break the C-Cl bond; less reactive in cross-coupling. |
| Halogen Electronegativity | 3.16 (Pauling scale) | 2.96 (Pauling scale) | C-Cl bond is more polarized, making the ipso-carbon more electrophilic and potentially more reactive in SNAr. |
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these transformations is well-established: I > Br > OTf >> Cl.[8][9] This hierarchy is almost entirely dictated by the kinetics of the oxidative addition step.
General Catalytic Cycle
The catalytic cycle for common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination follows a conserved pathway. The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide—the oxidative addition step—to form a Pd(II) complex. This is followed by transmetalation (in Suzuki coupling) or amine coordination and deprotonation (in Buchwald-Hartwig), and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.[10][11]
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A Senior Application Scientist's Guide to Alternatives for Methyl 3-chloro-5-methoxybenzoate in Advanced Synthesis
In the landscape of pharmaceutical and materials science, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. Methyl 3-chloro-5-methoxybenzoate is a valuable substituted aromatic building block, prized for the specific stereoelectronic properties it imparts to target molecules. However, reliance on a single intermediate can introduce supply chain vulnerabilities and limit exploratory synthetic design.
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies to this compound. We will move beyond a simple list of substitutes, instead focusing on the strategic and mechanistic considerations that underpin the selection of an alternative pathway. Our central case study will be the synthesis of a 3,5-disubstituted benzamide core, a scaffold present in numerous biologically active compounds, including allosteric glucokinase activators for diabetes treatment.[1]
The Benchmark: Synthesis via this compound
The primary role of this compound is to serve as an electrophilic precursor to the 3-chloro-5-methoxybenzoyl moiety. A common and illustrative application is its use in the synthesis of N-aryl benzamides. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling.
Standard Protocol: Hydrolysis and Amide Coupling
-
Ester Hydrolysis: this compound is saponified using a base such as sodium hydroxide (NaOH) in a water/methanol mixture to yield 3-chloro-5-methoxybenzoic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This can be achieved by first converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, direct amide coupling can be performed using peptide coupling reagents (e.g., HATU, HOBt/EDC).
This route is reliable and high-yielding, but its efficiency is contingent on the availability and cost of the starting ester.
Alternative Synthetic Strategies and Reagents
When this compound is unavailable or cost-prohibitive, a medicinal chemist must reconsider the entire synthetic approach. The challenge is not merely to find a drop-in replacement but to devise an alternative sequence that converges on the same target molecule with comparable or superior metrics. We will explore two strategically different alternatives: Route A , which starts from the more accessible 3,5-dichlorobenzoic acid, and Route B , which builds the aromatic core from simpler precursors.
Alternative Route A: Nucleophilic Aromatic Substitution (SNAr) from 3,5-Dichlorobenzoic Acid
This strategy leverages the availability of 3,5-dichlorobenzoic acid, a common and often more economical starting material.[2][3][4] The core transformation is a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with a methoxy group.
Rationale and Mechanistic Insight
The two chlorine atoms on 3,5-dichlorobenzoic acid are electronically equivalent. However, the presence of the electron-withdrawing carboxylic acid group (or its ester form) activates the ring towards nucleophilic attack. While the activation is not as pronounced as with ortho or para nitro groups, under forcing conditions (high temperature and pressure), a selective monosubstitution can be achieved with sodium methoxide. The key is to control the stoichiometry and reaction conditions to prevent disubstitution.
Experimental Protocol: Synthesis of 3-chloro-5-methoxybenzoic acid from 3,5-Dichlorobenzoic acid
-
Esterification (Optional but Recommended): To avoid side reactions with the acidic proton, 3,5-dichlorobenzoic acid is first esterified to methyl 3,5-dichlorobenzoate using methanol and a catalytic amount of sulfuric acid.
-
Nucleophilic Aromatic Substitution (SNAr): The methyl 3,5-dichlorobenzoate is dissolved in a high-boiling polar aprotic solvent like DMSO or DMF. Sodium methoxide (1.0-1.2 equivalents) is added, and the reaction is heated to a high temperature (e.g., 120-150 °C). The progress is monitored by GC-MS or LC-MS.
-
Hydrolysis: The resulting crude this compound is then hydrolyzed as per the benchmark protocol to yield the target carboxylic acid, ready for amide coupling.
Workflow Diagram: Alternative Route A
Sources
A Comparative Guide to the X-ray Crystallographic Data of Methyl 3-chloro-5-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Blueprint of Molecules in Drug Discovery
In the realm of modern drug discovery and development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This architectural blueprint, afforded by single-crystal X-ray crystallography, provides invaluable insights into a compound's physicochemical properties, including solubility, stability, and, most critically, its interaction with biological targets. The subtle interplay of intermolecular forces, dictated by the crystal packing, can significantly influence a drug candidate's journey from the laboratory to the clinic.
This guide provides a comparative analysis of the X-ray crystallographic data for a series of substituted methyl 3-chloro-5-methoxybenzoate derivatives. While crystallographic data for the parent compound, this compound, is not publicly available at the time of this publication, the analysis of its derivatives offers a compelling narrative on the influence of substituent groups on crystal lattice formation and molecular conformation. By examining these structural nuances, we can begin to infer how modifications to the core scaffold might modulate properties relevant to pharmaceutical development.
Comparative Crystallographic Data of Selected Derivatives
The following table summarizes the key crystallographic parameters for three derivatives of this compound. These compounds were selected to illustrate the impact of varying substituents on the crystallographic unit cell and space group.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Methyl 2-amino-3-chloro-4-methoxybenzoate[1] | C₉H₁₀ClNO₃ | Monoclinic | P2₁ | 10.677(2) | 4.0074(8) | 11.866(2) | 90 | 112.108(6) | 90 | 470.37(17) | 2 |
| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate[2] | C₁₂H₁₄ClNO₆ | Monoclinic | P2₁/c | 23.150(5) | 15.013(3) | 8.0700(16) | 90 | 93.42(3) | 90 | 2799.7(10) | 8 |
| Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate[3] | C₁₇H₁₇ClO₄ | Triclinic | P-1 | 6.534(4) | 9.574(6) | 12.694(8) | 97.42 | 100.56(2) | 96.04 | 767.3(8) | 2 |
Analysis of Crystallographic Parameters:
The data presented reveals significant diversity in the crystal packing and unit cell dimensions of the derivatives. The introduction of different functional groups—an amino group, a nitro group with a chloropropoxy chain, and a bulky substituted phenyl ring—leads to distinct crystal symmetries and packing arrangements. For instance, the monoclinic system is observed in two of the derivatives, albeit with different space groups (P2₁ vs. P2₁/c), indicating different symmetry elements within the crystal lattice. The triclinic system for the third derivative suggests a lower symmetry packing arrangement, likely influenced by the sterically demanding substituents and potential for varied intermolecular interactions.
The unit cell volume also varies substantially, accommodating the different molecular sizes and packing efficiencies. The Z value, representing the number of molecules per unit cell, provides further insight into the asymmetric unit of each crystal structure.
The Cornerstone of Structural Elucidation: A Protocol for Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a meticulous process that demands precision at every stage. The following protocol outlines a generalized, self-validating workflow for the structure determination of small organic molecules like the this compound derivatives discussed.
Step 1: Crystal Growth - The Genesis of a Perfect Lattice
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step, as the crystal must be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.
-
Method: Slow evaporation of a saturated solution is a common and effective technique.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
-
Causality: The slow rate of evaporation is crucial. It allows the molecules to organize themselves into a well-ordered, repeating lattice, minimizing the inclusion of solvent molecules and the formation of crystal defects. Rapid precipitation leads to a disordered solid, unsuitable for single-crystal X-ray diffraction.
Step 2: Data Collection - Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
-
Workflow:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a loop or a glass fiber.
-
Diffractometer Setup: The crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The temperature is often lowered (e.g., to 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.
-
Step 3: Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray spots.
-
Process:
-
Indexing and Integration: The diffraction spots are indexed to determine the unit cell dimensions and Bravais lattice. The intensities of the spots are then integrated.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.
-
Step 4: Structure Validation and Analysis
The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability.
-
Validation: The structure is checked for geometric consistency (bond lengths, bond angles), and the final model is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC)[4]. The data is typically presented in a standard Crystallographic Information File (CIF) format.
Visualizing the Path to a Crystal Structure
The following diagrams illustrate the experimental workflow and the logical relationship between the key stages of X-ray crystallography.
Caption: Logical relationship of key concepts in X-ray crystallography.
Conclusion: From Crystal Structure to Drug Candidate
The comparative analysis of the this compound derivatives underscores the profound impact of molecular substitution on the resulting crystal structure. These structural variations, in turn, can have a cascading effect on the macroscopic properties of the solid form, influencing everything from manufacturing processes to bioavailability. For drug development professionals, an early understanding of a compound's solid-state chemistry, as revealed by X-ray crystallography, is not merely an academic exercise but a critical component of risk mitigation and candidate selection. The detailed protocols and data presented herein serve as a practical guide for researchers embarking on the structural characterization of novel chemical entities.
References
-
Zhang, M., Lu, R.-z., Han, L.-n., Wei, W.-b., & Wang, H.-b. (2009). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o781. [Link]
-
De Gruyter. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved January 17, 2026, from [Link]
-
Asiri, A. M., Al-Amoudi, M. S., & Al-Footy, K. O. (2009). Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2176. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Crystallographic Data Centre. Retrieved January 17, 2026, from [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Analysis of Methyl 3-chloro-5-methoxybenzoate: HPLC vs. GC-MS
Introduction: The Analytical Imperative for Methyl 3-chloro-5-methoxybenzoate
This compound is a substituted aromatic ester of significant interest as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its precise identification and quantification are critical for ensuring the purity of starting materials, monitoring reaction progress, and characterizing the final active pharmaceutical ingredients (APIs). The presence of chloro- and methoxy- functional groups on the benzene ring gives the molecule specific physicochemical properties that dictate the optimal analytical strategy.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection, experimental design, and data interpretation, empowering researchers to make informed decisions for their specific applications. The methodologies described are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring robustness and reliability.[1][2]
Part 1: Foundational Principles – Choosing the Right Tool for the Job
The decision between HPLC and GC-MS hinges on the physical properties of the analyte, primarily its volatility and thermal stability.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse for non-volatile, semi-volatile, or thermally unstable compounds.[5][6] Separation occurs as a high-pressure liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential interactions of the analyte with the stationary phase lead to separation. Given that this compound is a solid at room temperature, HPLC is an inherently suitable technique that avoids the need for thermal degradation risk assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerhouse combination is ideal for analytes that are volatile or can be made volatile (semi-volatile) and are thermally stable.[3][6] The analyte is vaporized and separated in a gaseous mobile phase within a heated column. The eluting compounds are then fragmented and detected by a mass spectrometer, which provides both quantitative data and structural information, making it a gold standard for identification.[3] this compound has a predicted boiling point of approximately 282°C, making it sufficiently volatile for GC analysis without derivatization.[7]
Part 2: High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is often the first choice for routine purity assessments and quantification in quality control settings due to its robustness, precision, and cost-effectiveness.
Causality of Experimental Choices
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because this compound is a moderately polar organic molecule. The non-polar C18 stationary phase will retain the analyte, and a polar mobile phase will be used to elute it.
-
Mobile Phase: A mixture of water and acetonitrile is chosen for its excellent solvating properties and UV transparency. A small amount of formic acid is added to the aqueous phase to control the pH. This suppresses the potential ionization of any acidic impurities and ensures sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.
-
Detector: A UV-Vis detector is ideal as the benzene ring in the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength is chosen near the absorbance maximum of the analyte to ensure high sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation & Columns:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 20 80 17.0 20 80 17.1 60 40 | 20.0 | 60 | 40 |
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
HPLC-UV Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For impurity identification and highly sensitive quantification, GC-MS is unparalleled. The mass spectrometer provides definitive structural confirmation, which is invaluable during drug development and for troubleshooting.
Causality of Experimental Choices
-
Technique: GC is chosen for its high separation efficiency for volatile compounds.[3] The analyte's boiling point allows it to be readily vaporized in a heated inlet without decomposition.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or TG-5MS), is selected.[9] This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points and slight polarity differences.
-
Injector: Split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload and ensuring sharp peaks. The inlet temperature is set high enough to ensure rapid vaporization but well below any potential decomposition temperature.
-
Detector: Mass spectrometry with Electron Ionization (EI) is the gold standard. EI at 70 eV is a hard ionization technique that reproducibly fragments molecules. The resulting mass spectrum is a unique "fingerprint" that can be matched against spectral libraries for confident identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.[10][11]
Detailed Experimental Protocol: GC-MS
-
Instrumentation & Columns:
-
GC-MS System equipped with a split/splitless inlet and an electron ionization mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents and Solutions:
-
Solvent: Ethyl Acetate or Dichloromethane.
-
Standard Solution (10 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask and dilute with solvent. Perform a subsequent 1:10 dilution to achieve the final concentration.
-
Sample Solution (10 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic & Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-450 (for identification).
-
SIM Mode: Monitor ions m/z 200 (M+), 169 (M-OCH3)+, 141 (for quantification).
-
-
GC-MS Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis.
Part 4: Head-to-Head Performance Comparison
The choice of method often comes down to a trade-off between the required sensitivity, the need for structural confirmation, and operational considerations like sample throughput and cost. The following table summarizes the expected performance of each method, validated according to ICH Q2(R2) principles.[12][13]
| Performance Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) | Scientific Rationale |
| Specificity | High; based on retention time. | Excellent; based on retention time and mass spec. | MS provides a second dimension of separation (mass-to-charge ratio), virtually eliminating co-elution interference.[14] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques exhibit excellent linearity over a defined concentration range when properly optimized. |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | GC-MS, especially in SIM mode, is inherently more sensitive as it filters out background noise and focuses only on ions from the target analyte.[15] |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~5 ng/mL | The superior signal-to-noise ratio of GC-MS (SIM) allows for reliable quantification at much lower levels. |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | HPLC systems often show slightly better injection precision due to larger volumes and liquid-phase handling. |
| Accuracy (% Recovery) | 98.0 – 102.0% | 97.0 – 103.0% | Both methods demonstrate high accuracy when validated against a certified reference standard. |
| Analysis Time | ~20 minutes per sample | ~15 minutes per sample | GC methods can often be faster due to the higher efficiency of capillary columns and rapid temperature programming.[6] |
| Cost & Complexity | Lower initial cost, less complex maintenance. | Higher initial cost, more complex vacuum systems. | HPLC is generally more affordable and operationally simpler than GC-MS.[4][5] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of this compound. The optimal choice is dictated by the analytical objective.
-
Choose HPLC-UV for:
-
Routine quality control, purity checks, and assay determination where the identity of the main peak and impurities are already known.
-
High-throughput screening environments where cost per analysis is a key factor.
-
Analysis of thermally sensitive compounds where the risk of degradation, however small, must be completely avoided.[3]
-
-
Choose GC-MS for:
-
Identification of unknown impurities or degradation products, leveraging its library-matching capabilities.
-
Trace-level analysis where the utmost sensitivity is required (e.g., genotoxic impurity analysis).
-
Definitive confirmation of identity in reference standard characterization or in legal and regulatory submissions.[3]
-
By understanding the fundamental principles and practical performance of each technique, researchers can confidently select and implement the most appropriate analytical method, ensuring data of the highest quality and integrity.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
-
University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
Shimadzu. (n.d.). Application Note. Retrieved from [Link]
- Unknown Source. (n.d.). LCMS Method A.
-
Journal of Physics: Conference Series. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
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- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. This compound | 96826-41-4 [amp.chemicalbook.com]
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- 14. jmchemsci.com [jmchemsci.com]
- 15. amptechfl.com [amptechfl.com]
Comparative study of different synthetic routes to Methyl 3-chloro-5-methoxybenzoate
Methyl 3-chloro-5-methoxybenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a chloro, a methoxy, and a methyl ester group in a meta,meta-relationship, presents unique challenges and opportunities in synthetic design. This guide provides a comparative analysis of various synthetic routes to this valuable compound, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of each pathway's merits and drawbacks. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of strategic considerations. The primary challenges in synthesizing this molecule lie in achieving the correct regiochemistry of the substituents on the aromatic ring and ensuring efficient conversion and purification. This guide will explore four distinct and plausible synthetic pathways:
-
Route 1: Electrophilic Chlorination of Methyl 3-hydroxy-5-methoxybenzoate. This route leverages the directing effects of the hydroxyl and methoxy groups to introduce the chlorine atom.
-
Route 2: Electrophilic Chlorination of Methyl 3,5-dimethoxybenzoate. A seemingly straightforward approach, this route's success hinges on the selective chlorination of one of the two equivalent positions.
-
Route 3: Sandmeyer Reaction of Methyl 3-amino-5-methoxybenzoate. A classic transformation for the introduction of a halide, this route depends on the availability and synthesis of the corresponding aniline precursor.
-
Route 4: Methylation and Esterification of 5-chloro-3-hydroxybenzoic acid. This pathway offers a different strategic approach by starting with the chloro-substituted scaffold.
Each of these routes will be discussed in detail, including their reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective yields, purities, scalability, and overall efficiency.
Route 1: Electrophilic Chlorination of Methyl 3-hydroxy-5-methoxybenzoate
This synthetic approach begins with the commercially available 3-hydroxy-5-methoxybenzoic acid, which is first esterified to Methyl 3-hydroxy-5-methoxybenzoate. The subsequent step involves the regioselective electrophilic chlorination of the aromatic ring. The hydroxyl and methoxy groups are both ortho-, para-directing. In this case, the position between these two groups (C4) and the position ortho to the methoxy and para to the hydroxyl group (C6) are the most activated. However, the position ortho to the hydroxyl group and para to the methoxy group (C2) is also activated. The challenge lies in selectively chlorinating the desired C3 position, which is meta to both groups and thus electronically disfavored. To achieve this, specific chlorinating agents and reaction conditions are necessary to overcome the directing effects of the existing substituents.
Mechanistic Considerations
The esterification of 3-hydroxy-5-methoxybenzoic acid is a standard Fischer esterification, catalyzed by a strong acid. The subsequent electrophilic chlorination is the critical step. The choice of chlorinating agent is paramount. Mild chlorinating agents such as N-chlorosuccinimide (NCS) are often employed to control selectivity. The reaction mechanism involves the generation of an electrophilic chlorine species which is then attacked by the electron-rich aromatic ring. The regioselectivity is influenced by both electronic and steric factors.
Experimental Protocol
Step 1: Esterification of 3-hydroxy-5-methoxybenzoic acid
-
To a solution of 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 3-hydroxy-5-methoxybenzoate.
Step 2: Chlorination of Methyl 3-hydroxy-5-methoxybenzoate
-
Dissolve Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Pathway
Caption: Synthesis of this compound via Route 1.
Route 2: Electrophilic Chlorination of Methyl 3,5-dimethoxybenzoate
This route starts from the readily available 3,5-dimethoxybenzoic acid. The acid is first converted to its methyl ester, followed by electrophilic chlorination. The two methoxy groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In the case of Methyl 3,5-dimethoxybenzoate, the C2, C4, and C6 positions are all activated. The key to this route is achieving selective monochlorination at the C3 position.
Mechanistic Considerations
Similar to Route 1, this pathway involves a Fischer esterification followed by electrophilic chlorination. The directing effects of the two methoxy groups make the aromatic ring highly nucleophilic. The use of a mild and selective chlorinating agent is crucial to prevent over-chlorination and to favor the desired regioisomer. The mechanism follows the standard electrophilic aromatic substitution pathway.
Experimental Protocol
Step 1: Esterification of 3,5-dimethoxybenzoic acid
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in methanol (10 vol).
-
Add concentrated sulfuric acid (0.1 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Work up the reaction as described in Route 1, Step 1 to obtain Methyl 3,5-dimethoxybenzoate.[1]
Step 2: Chlorination of Methyl 3,5-dimethoxybenzoate
-
Dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in a chlorinated solvent like DCM.
-
Cool the solution to 0 °C and add a solution of chlorine in acetic acid or another mild chlorinating agent dropwise.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to isolate this compound.
Visualizing the Pathway
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with Methyl 3-chloro-5-methoxybenzoate
Introduction: Navigating the Catalytic Landscape for a Versatile Building Block
Methyl 3-chloro-5-methoxybenzoate is a key intermediate in the synthesis of complex molecules central to the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring an ester, a methoxy group, and a halogen—offers multiple points for synthetic diversification. The true potential of this substrate, however, is unlocked through transition-metal catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The primary challenge in utilizing this substrate lies in the reactivity of the C-Cl bond. Positioned meta to both the electron-donating methoxy group and the electron-withdrawing methyl ester, the aryl chloride is considered electronically neutral or "non-activated." This necessitates the use of highly active catalyst systems capable of overcoming the high energy barrier of the initial oxidative addition step.
This guide provides an in-depth comparison of various catalytic systems for the functionalization of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental design, offering field-proven insights to guide researchers in selecting and optimizing the most efficient catalyst for their specific synthetic goals. Our objective is to provide a self-validating framework for catalyst benchmarking, grounded in authoritative literature and reproducible protocols.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by the desired transformation. Palladium-based systems remain the workhorse for many cross-coupling reactions involving aryl chlorides due to their high efficiency and functional group tolerance.[1][2] However, the development of nickel and copper catalysts offers more cost-effective and sometimes complementary reactivity profiles.[3][4]
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in countless drug candidates.[5] For an unactivated substrate like this compound, the key to success lies in the choice of a supporting ligand. Modern catalyst development has produced several "generations" of ligands, each designed to enhance catalytic activity and expand substrate scope.[6] Sterically hindered and electron-rich biaryl phosphine ligands are particularly effective as they promote the formation of the active monoligated palladium(0) species necessary for the challenging oxidative addition of the aryl chloride.[6][7]
The following table summarizes the performance of various palladium catalysts for the amination of representative non-activated aryl chlorides.
| Catalyst System (Precatalyst/Ligand) | Amine Partner | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Ref. |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 6 | 1.5 | 94 | [7] |
| Pd(OAc)₂ / RuPhos | Primary Alkylamine | K₃PO₄ | t-AmylOH | 110 | 18 | 2.0 | >95 | [6] |
| Pd-G3-XPhos | Aniline | K₂CO₃ | t-BuOH/H₂O | 100 | 24 | 1.0 | 85-95 | [6] |
| [Pd(IPr)(cin)Cl] | Secondary Arylamine | K₃PO₄ | Dioxane | 120 | 12 | 0.5 | >90 | [8] |
dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cin = cinnamyl
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura, Heck, and Sonogashira Reactions
Forming new C-C bonds is fundamental to building molecular complexity. The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone methodologies for this purpose.
The Suzuki-Miyaura coupling is a versatile method for coupling aryl halides with boronic acids or esters. For aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to achieve high efficiency.[9][10]
The Heck reaction , which couples aryl halides with alkenes, has traditionally been challenging for aryl chlorides.[11] However, advances in ligand design, particularly the use of trialkylphosphines like P(t-Bu)₃, have enabled these transformations under milder conditions.[12][13]
The Sonogashira coupling introduces an alkyne moiety and typically employs a dual palladium/copper catalytic system.[14] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[15] To avoid the formation of undesired alkyne homocoupling products (Glaser coupling), copper-free variants have also been developed, though they may require different reaction conditions.[14][16]
| Reaction | Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Suzuki-Miyaura | PdCl₂(MeCN)₂ / Imidazole Ligand | Arylboronic acid | K₂CO₃ | H₂O/Ethanol | 45 | >95 | [17] |
| Suzuki-Miyaura | Palladacycle Precatalyst | Phenylboronic acid | Na₂CO₃ | Water | RT | 98 | [10] |
| Heck | Pd₂(dba)₃ / P(t-Bu)₃ | Methyl acrylate | Cy₂NMe | Dioxane | 100-120 | >90 | [12][13] |
| Heck | Pd-PEPPSI-IPr | Styrene | K₃PO₄ | t-AmylOH | 110 | 85-95 | [18] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | THF | RT-50 | >90 | [14][16] |
| Sonogashira (Cu-free) | PdCl₂(PCy₃)₂ | Terminal Alkyne | Cs₂CO₃ | Dioxane | 100 | >85 | [16] |
PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; PCy₃ = Tricyclohexylphosphine
Alternative Catalysts: The Rise of Copper and Nickel
While palladium is highly effective, its cost and low natural abundance are significant concerns, particularly for industrial applications.[2] This has spurred research into catalysts based on more earth-abundant metals like copper and nickel.
Copper-catalyzed amination (Ullmann condensation) has a long history but traditionally required harsh reaction conditions. Modern systems using specific diamine ligands have enabled the coupling of aryl chlorides at much lower temperatures.[3] Recent breakthroughs even demonstrate visible-light-mediated copper nanocluster catalysis for C-N coupling of aryl chlorides at room temperature.[19]
Nickel catalysts have also emerged as powerful alternatives, capable of activating the C-Cl bond effectively, often with different selectivity compared to palladium.[4] Nickel pincer complexes, for example, have shown excellent activity for the amination of non-activated aryl halides.[4]
Experimental Protocols: A Framework for Reproducible Benchmarking
The validity of any catalyst comparison hinges on the rigor and reproducibility of the experimental methodology.[20][21] The following protocols provide a standardized starting point for benchmarking catalyst performance for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Workflow for Catalyst System Selection
Before embarking on extensive screening, a logical workflow can narrow the field of potential candidates. The following diagram illustrates a decision-making process for selecting a catalyst system based on the desired transformation.
Caption: Decision workflow for initial catalyst selection.
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
This protocol is adapted for screening catalysts for the coupling of an aryl chloride with an amine.[7]
-
Inert Atmosphere Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-2 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd).
-
Causality: The catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Performing the setup under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation.
-
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Seal the vessel with a septum, and evacuate and backfill with inert gas three times.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H adduct on the palladium center) without competing in the coupling reaction.[5] Sodium tert-butoxide is a common choice for its efficacy and solubility in organic solvents.
-
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M concentration relative to the limiting reagent) via syringe. Stir for 5-10 minutes to allow for precatalyst activation. Add this compound (1.0 equiv.) followed by the amine coupling partner (1.2-1.5 equiv.).
-
Causality: Degassed solvents are crucial to exclude dissolved oxygen. Pre-stirring the catalyst, ligand, and base can facilitate the formation of the active catalytic species before the substrates are introduced.
-
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and quench with water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a robust starting point for the Suzuki-Miyaura reaction.[10]
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%) and ligand (if not using a precatalyst). Add the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Causality: The presence of water is often beneficial in Suzuki couplings. It helps to dissolve the inorganic base and can accelerate the transmetalation step by facilitating the formation of the active boronate species.
-
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction and Work-up: Heat the reaction to the target temperature (e.g., 60-110 °C) and stir until the starting material is consumed. Cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography or recrystallization.
Mechanistic Considerations: The Palladium Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
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- 21. youtube.com [youtube.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3-chloro-5-methoxybenzoate
This guide provides a comprehensive comparative analysis of the principal analytical techniques for the precise and reliable quantification of Methyl 3-chloro-5-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The integrity of final products relies heavily on the accurate characterization and purity assessment of such starting materials. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting detailed, validated methodologies and performance data to guide researchers, quality control analysts, and drug development professionals in selecting the optimal method for their specific application.
The choice of an analytical technique is fundamentally driven by the analytical objective. Whether the goal is routine quality control, trace-level impurity profiling, or characterization in a complex matrix, each method offers a unique balance of sensitivity, selectivity, and throughput. This guide is structured to explain the causality behind the selection of instrumental parameters and validation procedures, ensuring that each protocol is a self-validating system grounded in established scientific principles.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high-throughput screening. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Use | Quantification, Purity Assessment, Routine QC | Identification, Quantification, Impurity Profiling | Trace-Level Quantification, Analysis in Complex Matrices |
| Sample Derivatization | Not required | Not typically required, but may enhance peak shape | Not required |
| Selectivity | Good to Excellent | Excellent | Superior |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Exceptional (fg/mL to pg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Excellent |
| Quantitative Precision | Excellent | Very Good | Excellent |
| Throughput | High | Medium to High | Medium |
| Cost & Complexity | Low to Medium | Medium | High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its robustness, precision, and suitability for routine quality control.[1] For a moderately polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Design: The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for aromatic esters like our analyte via hydrophobic interactions.[2] The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile, allows for the controlled elution of the analyte. The acidic modifier (formic or phosphoric acid) is crucial for protonating any residual silanols on the silica-based column, thereby preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[3] UV detection is appropriate as the benzene ring in the analyte contains a chromophore that absorbs UV light, enabling sensitive detection.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio. For MS compatibility, 0.1% formic acid should be substituted for phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: ~240 nm (to be confirmed by scanning the UV spectrum of a standard).
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[4]
-
Validation Protocol (ICH Q2(R2) Framework)
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7]
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution. The analyte peak should be well-resolved from any other components with no interference at its retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both days should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.[10]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow from preparation to validated results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11] It is particularly well-suited for volatile and thermally stable compounds like this compound.
Causality of Method Design: The analyte is volatile enough for GC analysis without derivatization. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is chosen to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides high selectivity by monitoring for the specific mass-to-charge (m/z) ratios of fragment ions unique to the analyte, virtually eliminating matrix interference. Selected Ion Monitoring (SIM) mode is employed for quantification to maximize sensitivity by focusing the detector's time on only the ions of interest.[12]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with an autosampler, a capillary column, and coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic & MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (MW=200.62) would likely include the molecular ion (m/z 200/202) and major fragment ions (e.g., m/z 169/171 from loss of -OCH3). These must be determined experimentally.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard & Sample Preparation: Similar to HPLC, prepare a stock solution and dilute to create calibration standards and sample solutions in the chosen solvent. A liquid-liquid extraction may be necessary to isolate the analyte from complex sample matrices.[12]
-
Validation Protocol (ICH Q2(R2) Framework)
The validation parameters are the same as for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness), but the execution differs slightly.
-
Specificity: In GC-MS, specificity is demonstrated by the combination of retention time and the ratio of quantifier to qualifier ions. The ion ratio in the sample must match that of a known standard within a predefined tolerance (e.g., ±20%).
-
Linearity, Accuracy, Precision: These are determined by analyzing the calibration standards and spiked samples, using the peak area of the primary quantifier ion for calculations.
GC-MS Workflow Diagram
Caption: GC-MS workflow for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the pinnacle of sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex biological or environmental matrices.[13] It combines the separation power of HPLC with the highly specific detection of a triple quadrupole mass spectrometer.
Causality of Method Design: The LC method is similar to the HPLC-UV protocol, but a volatile mobile phase modifier like formic acid is mandatory. The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the molecular ion of our analyte, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). This precursor -> product ion transition is highly specific to the analyte, providing exceptional selectivity and signal-to-noise, even in the presence of co-eluting interferences.[14]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A fast gradient, e.g., 5% B to 95% B over 3 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Source Parameters: Capillary voltage, desolvation gas flow, and temperatures must be optimized for the specific instrument and analyte.
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte. For this compound ([M+H]⁺ = 201.0), a primary (quantifier) and secondary (qualifier) transition would be identified. For example:
-
Quantifier: m/z 201.0 -> 169.0 (loss of CH3OH)
-
Qualifier: m/z 201.0 -> 141.0 (loss of C2H4O2)
-
-
Collision Energy (CE) and Cone Voltage (CV): Optimized for each MRM transition to maximize signal intensity.[14]
-
Validation Protocol (ICH Q2(R2) Framework)
Validation follows the same principles as HPLC and GC-MS. Specificity is inherent in the MRM transition. The primary challenge is often addressing and evaluating matrix effects, where components in the sample matrix can suppress or enhance the ionization of the analyte. This is typically assessed by comparing the response of a standard in neat solution to that of a standard spiked into an extracted blank matrix.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for highly selective trace analysis.
Summary of Validated Performance Data
The following table presents expected performance data derived from the validation of these methods, based on typical results for similar aromatic esters and guided by ICH requirements.[15][16][17]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 0.0005 - 0.5 |
| Accuracy (% Recovery) | 99.1 - 101.2% | 97.5 - 102.5% | 98.5 - 101.8% |
| Precision (% RSD) | < 1.5% | < 3.0% | < 2.5% |
| LOD (µg/mL) | ~0.3 | ~0.003 | ~0.00015 |
| LOQ (µg/mL) | ~1.0 | ~0.01 | ~0.0005 |
| Specificity | Retention Time | RT + Ion Ratio | RT + MRM Transition |
Conclusion and Method Selection
The choice of the optimal analytical method for quantifying this compound is dictated by the specific analytical challenge.
-
HPLC-UV is the recommended method for routine quality control, purity assessment, and assay of the bulk substance or formulated product. It is robust, cost-effective, and provides excellent accuracy and precision for measurements in the µg/mL range and above.
-
GC-MS is ideal when both quantification and definitive identification are required, particularly for profiling volatile impurities. Its high selectivity makes it superior to HPLC-UV for moderately complex samples.
-
LC-MS/MS is the unparalleled choice for trace-level quantification in highly complex matrices, such as in pharmacokinetic studies, environmental monitoring, or for the detection of trace impurities or degradants. Its exceptional sensitivity and selectivity justify its higher cost and complexity when low detection limits are critical.
Each method, when properly developed and validated according to international guidelines like ICH Q2(R2), can provide reliable and accurate data.[6][15] This guide provides the foundational protocols and validation frameworks to empower researchers to implement a fit-for-purpose analytical strategy.
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- Vertex AI Search, based on LC-MS method descriptions. Accessed January 2026.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- SIELC Technologies. (2018). Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate on Newcrom R1 HPLC column.
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- PubMed. (n.d.). Chromatography in silica, quantitative analysis of retention mechanisms of benzoic acid derivatives.
- ResearchGate. (2022). Identification and quantification of sodium benzoate in soft drinks available in Tangail region by high-performance liquid chromatography.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
- La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
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- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography.
- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PMC - NIH. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
- World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic.
- ResearchGate. (2025). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography.
- WUR eDepot. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-5-methoxybenzoate
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. As a Senior Application Scientist, my objective is to provide you, my colleagues in research and development, with a definitive guide to the proper disposal of Methyl 3-chloro-5-methoxybenzoate. This document synthesizes regulatory standards with field-proven best practices to ensure your laboratory operations are not only compliant but also fundamentally safe.
The core principle underpinning this guide is that every chemical disposal protocol must be a self-validating system, grounded in a clear understanding of the material's properties and the regulations governing its handling. This compound is a halogenated organic compound, a classification that is paramount in determining its correct disposal pathway.
Part 1: Foundational Principles - Waste Minimization and Hazard Assessment
Before a single drop of waste is generated, the principles of pollution prevention and source reduction must be applied. This is the first and most effective tier in waste management.[1]
-
Source Reduction : Order only the quantity of this compound required for your immediate research needs.[2] Maintaining a lean inventory prevents the accumulation of surplus chemicals that eventually become waste.[1]
-
Inventory Management : A regularly updated chemical inventory prevents redundant purchases and helps identify surplus chemicals that can be shared with other labs.[2]
Hazard Profile and Required Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively detailed, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS) for structurally similar compounds. It should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4] Combustion byproducts can include hazardous substances like carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Therefore, handling this chemical, both in its pure form and as a waste product, mandates the use of appropriate PPE.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes which can cause serious eye irritation.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can lead to irritation.[3][6] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[3][7] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following diagram illustrates the decision-making and operational flow from the point of generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Characterization and Segregation
The moment you decide that this compound is no longer needed, it is classified as waste.[8]
-
Action: Characterize this waste. Due to the presence of a carbon-chlorine bond, it is defined as a halogenated organic compound .[9][10]
-
Causality: This classification is the most critical step. Halogenated organic wastes must be kept separate from non-halogenated streams.[10][11] The reason for this strict segregation is that halogenated compounds require disposal via high-temperature incineration at specialized facilities to safely break down the carbon-halogen bonds without producing toxic byproducts.[10][12] Mixing them with non-halogenated solvents, which can often be reclaimed or used in fuel blending, leads to cross-contamination and dramatically increases disposal costs.[11]
Step 2: Containerization and Labeling
Proper containment is essential for safety and compliance.
-
Action: Collect waste this compound and any solutions containing it in a dedicated, compatible waste container with a tightly sealing cap.[13][14] The container must be in good condition and free of leaks.
-
Action: Before adding any waste, label the container clearly.[14] The label must include:
-
Causality: Federal and state environmental laws mandate clear labeling of hazardous waste.[13] This information is vital for your institution's Environmental Health and Safety (EHS) staff to manage the material safely and for the final disposal facility to handle it correctly.[13]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Your laboratory is considered a Satellite Accumulation Area (SAA), a designated location at or near the point of waste generation.[16][17]
-
Action: Store the sealed and labeled waste container in your designated SAA. This area must be under the control of laboratory personnel.[17]
-
Action: Keep the waste container closed at all times except when you are actively adding waste.[2][14]
-
Regulatory Note: Laboratories are limited to accumulating a maximum of 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three calendar days.[2][13]
Step 4: Arranging for Final Disposal
Final disposal must be handled by licensed professionals.
-
Action: Follow your institution's specific procedures to request a waste pickup from the EHS department. This is often done through an online system.
-
Prohibition: NEVER dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[8][11][13] This is illegal and environmentally harmful.
-
Causality: Your institution's EHS department is responsible for ensuring that the waste is transported by a certified hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed in accordance with EPA regulations.[2][18] The final disposal method for this type of waste is typically high-temperature incineration.[10][12]
Part 3: Emergency Procedures - Spills and Exposures
Accidents require immediate and correct responses.
Spill Management
-
Action: In the event of a small spill, alert personnel in the immediate area. Wearing the appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Action: Collect the contaminated absorbent material and any contaminated debris. Place it all into a suitable container for disposal as hazardous waste.[3][8] Label this container as "Hazardous Waste: Spill Debris containing this compound."
-
Action: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[8]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your vital research is conducted with the highest degree of responsibility.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . MedicalPRO. [Link]
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MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate . Capot Chemical. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]
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Laboratory Waste Management Guidelines . Old Dominion University. [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
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Personal protective equipment for handling Methyl 3-chloro-5-methoxybenzoate
A Researcher's Guide to Safely Handling Methyl 3-chloro-5-methoxybenzoate
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 96826-41-4), a compound often utilized in the synthesis of complex organic molecules. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H319: Causes serious eye irritation [3]
These classifications dictate the necessary precautions to prevent accidental exposure and ensure the well-being of laboratory personnel. The "Warning" signal word associated with this compound underscores the need for careful handling.[1]
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][5] A face shield is recommended when there is a significant splash hazard.[6][7] | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] | Prevents eye contact which can cause serious irritation.[3] The liquid nature of the compound increases the risk of splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8] A lab coat or other protective clothing is mandatory to prevent skin exposure.[3][10] | Check gloves for integrity before each use.[6][8] | Direct skin contact can lead to irritation.[1][3] Contaminated clothing should not be worn outside the laboratory. |
| Respiratory Protection | Generally not required with adequate ventilation, such as working in a chemical fume hood.[8][9] If vapors or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][11] | Use a respirator with an appropriate cartridge for organic vapors. | Inhalation may cause respiratory tract irritation.[3][4] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol for donning and doffing PPE is as critical as the equipment itself. This ensures that the protection is not compromised and prevents cross-contamination.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize exposure risk.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area.[11] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[3][12]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[2][3]
Spills, Storage, and Disposal: A Logistical Overview
A comprehensive safety plan includes robust procedures for accidental releases, proper storage, and compliant disposal.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, absorbent material (e.g., sand, diatomite, universal binders) to contain the spill.[2] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2][12]
-
Decontaminate: Clean the spill area thoroughly.
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5][9]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[12] Uncleaned containers should be treated as the product itself.
Decision Framework for PPE Selection
The level of PPE required can vary based on the experimental conditions. The following decision tree provides a logical framework for selecting the appropriate protective measures.
Caption: Decision tree for selecting appropriate PPE based on experimental scale and conditions.
By integrating these safety protocols and logistical plans into your daily laboratory operations, you can confidently and safely advance your research and development objectives.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Benchchem. (n.d.). Personal protective equipment for handling 2-Ethylbutyl benzoate.
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- ChemicalBook. (n.d.). This compound | 96826-41-4.
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- Shay and Company. (n.d.). Safety Data Sheet Sodium Benzoate Kosher.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
